Antimonyl tartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
12544-35-3 |
|---|---|
Molecular Formula |
C8H4O12Sb2-2 |
Molecular Weight |
535.628 |
IUPAC Name |
antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2H,(H,7,8)(H,9,10);;/q2*-2;2*+3/p-4/t2*1-,2-;;/m11../s1 |
InChI Key |
JFVMOLRNQCNLCH-IWZZCOQPSA-J |
SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Structure and Formula of Antimonyl Tartrate
This technical guide provides a comprehensive overview of antimonyl tartrate, with a primary focus on its most common form, potassium this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological activity.
Chemical Structure and Formula
This compound is a coordination complex formed between antimony and tartaric acid. The most well-known and historically significant form is potassium this compound, also known as tartar emetic.
Chemical Formula:
The chemical formula for potassium this compound is generally represented as K₂[Sb₂(C₄H₂O₆)₂]·3H₂O. However, several other formulas are used depending on the level of structural detail and hydration state, including C₈H₄K₂O₁₂Sb₂·3H₂O and C₈H₁₀K₂O₁₅Sb₂. The core of the structure is a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻, where two antimony(III) ions are bridged by two tartrate ligands that have been deprotonated twice.
Chemical Structure:
The structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion has been elucidated by X-ray crystallography. Each antimony atom is coordinated to four oxygen atoms from the two bridging tartrate ligands. The tartrate ion acts as a tetradentate ligand. The coordination geometry around each antimony atom is a distorted square pyramid. The potassium ions and water molecules are located in the crystal lattice but are not directly bonded to the dimeric anion.
Visualization of the Chemical Structure:
Caption: Chemical structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion.
Physicochemical Properties
A summary of the key physicochemical properties of potassium this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 667.87 g/mol (trihydrate) | |
| Appearance | Colorless, odorless, transparent crystals or white powder | |
| Solubility in water | 8.3 g/100 mL at 25°C; 35.9 g/100 mL at 100°C | |
| Solubility in other solvents | Soluble in glycerol; insoluble in alcohol | |
| Melting Point | Decomposes at 100°C (loses water of crystallization) | |
| pH of solution | 4.0-5.0 (0.2 M aqueous solution) | |
| LD₅₀ (oral, rat) | 115 mg/kg |
Experimental Protocols
A common laboratory-scale synthesis involves the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide.
Materials:
-
Potassium hydrogen tartrate (KHC₄H₄O₆)
-
Antimony(III) oxide (Sb₂O₃)
-
Deionized water
Procedure:
-
A slurry is prepared by mixing stoichiometric amounts of potassium hydrogen tartrate and antimony trioxide in deionized water. A typical molar ratio is 2:1 (potassium bitartrate:antimony trioxide).
-
The mixture is heated to reflux for approximately 15 to 30 minutes with constant stirring.
-
During reflux, the solid reactants should dissolve to form a clear solution.
-
The hot solution is then filtered to remove any unreacted starting materials.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystallization.
-
The resulting white, crystalline product is collected by filtration, washed with a small amount of cold deionized water, and then with ethanol.
-
The crystals are dried in a desiccator or at a low temperature in an oven.
Reaction Scheme: 2 KHC₄H₄O₆ + Sb₂O₃ → K₂[Sb₂(C₄H₂O₆)₂] + H₂O
A patent for the synthesis of pharmaceutical-grade potassium antimony tartrate describes a method using freshly prepared metantimonic acid sol, which reacts with potassium hydrogen tartrate in an aqueous solution.
3.2.1. Assay by Titration The purity of synthesized potassium this compound can be determined by iodometric titration.
Procedure:
-
Accurately weigh approximately 500 mg of the sample and dissolve it in 50 mL of deionized water.
-
Add 5 g of potassium sodium tartrate and 2 g of sodium borate (B1201080) to the solution.
-
Add 3 mL of starch solution as an indicator.
-
Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is observed.
-
Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.
3.2.2. Spectroscopic Analysis Standard spectroscopic techniques can be used for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the carboxylate and hydroxyl functional groups of the tartrate ligand, as well as bands corresponding to the Sb-O bonds.
-
X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the synthesized product by comparing the diffraction pattern to known standards.
For drug development and toxicological studies, determining the concentration of antimony in biological matrices is crucial. Neutron Activation Analysis (NAA) is a highly sensitive method for this purpose.
General Procedure:
-
Biological samples (e.g., blood, tissue) are collected and prepared.
-
The samples are digested, and antimony is extracted using a suitable solvent.
-
The extracted samples, along with standards, are irradiated with neutrons in a nuclear reactor.
-
The gamma-ray emissions from the radioactive antimony isotopes are measured using a high-resolution detector.
-
The concentration of antimony in the original sample is calculated by comparing its activity to that of the standards.
Biological Activity and Signaling Pathways
Potassium this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lymphoid and myeloid leukemia cells.
Mechanism of Action: The cytotoxic effects of potassium this compound are linked to the induction of oxidative stress and the activation of specific signaling pathways.
-
Induction of Reactive Oxygen Species (ROS): Treatment with potassium this compound leads to an increase in intracellular ROS.
-
Activation of JNK Signaling Pathway: The increase in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.
-
Mitochondrial Dysfunction: Activation of the JNK pathway can lead to a loss of mitochondrial membrane potential.
-
Caspase Activation: This is followed by the activation of caspases, a family of proteases that are key executioners of apoptosis.
-
Apoptosis: The cascade of events ultimately leads to the characteristic morphological and biochemical changes of apoptosis.
Visualization of the Apoptosis Signaling Pathway:
Caption: Signaling pathway of apoptosis induced by potassium this compound.
Experimental Workflow for Investigating Apoptosis:
Caption: Experimental workflow to study this compound-induced apoptosis.
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Antimonyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium antimonyl tartrate. It includes detailed quantitative data, experimental protocols for synthesis and analysis, and visualizations of its biological mechanisms and experimental workflows to support research and development activities.
Physical and Chemical Properties
Potassium this compound, also known as tartar emetic, is a coordination compound with a history of use in medicine and other industries.[1] It is a double salt of potassium and antimony with tartaric acid.[2] The compound typically exists as a trihydrate or hemihydrate.
Physical Properties
Potassium this compound is a colorless, odorless crystalline solid or a white powder.[3][4] It has a sweetish, metallic taste.[3] The solid effloresces on exposure to air.[3][4]
Table 1: Quantitative Physical Properties of Potassium this compound
| Property | Value | References |
| Molecular Formula | C₈H₄K₂O₁₂Sb₂·3H₂O (Trihydrate) | [3] |
| Molecular Weight | 667.87 g/mol (Trihydrate) | [1][3] |
| Melting Point | Decomposes above 100°C (loses water of crystallization) | [5] |
| Melts at approximately 300°C with decomposition. | [4][6] | |
| Density | 2.6 g/cm³ | [1] |
| Solubility in Water | 8.3 g/100 mL at 20-25°C | [2][3][5] |
| 35.9 g/100 mL at 100°C | [1][5] | |
| Solubility in other solvents | Insoluble in alcohol; soluble in glycerol. | [3][5] |
| Appearance | Colorless, odorless crystalline solid or white powder. | [3][4] |
| Crystal System | Orthorhombic (for the trihydrate) | [6] |
| Space Group | C222₁ (for the trihydrate) | [6] |
| Unit Cell Dimensions | a = 11.192(2) Å, b = 11.696(3) Å, c = 25.932(5) Å (for the trihydrate) | [6] |
Chemical Properties
Potassium this compound is stable under normal transport and storage conditions.[7][8] An aqueous solution is slightly acidic.[3]
Table 2: Chemical Reactivity and Stability of Potassium this compound
| Property | Description | References |
| Reactivity with Water | No reaction. | [7] |
| Incompatibilities | Reacts with tannic acid, alkalis and their carbonates, lead salts, astringent infusions, acacia, antipyrene, and mercury bichloride. It also reacts with acids, salts of heavy metals, albumins, soap, and tannins. It can react with strong oxidizing agents. | [4][9] |
| Decomposition | When heated to redness, it chars and emits an odor resembling burning sugar, leaving a blackened, alkaline residue.[10] Hazardous decomposition products formed under fire conditions include carbon oxides, potassium oxides, and antimony oxides.[3][8] | |
| Stability | Stable under standard ambient conditions (room temperature).[8] It effloresces on exposure to air.[3] |
Experimental Protocols
Synthesis of Potassium this compound
A common method for the laboratory synthesis of potassium this compound involves the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide in water.[1][2]
Materials:
-
Potassium hydrogen tartrate (KHC₄H₄O₆)
-
Antimony trioxide (Sb₂O₃)
-
Deionized water
Procedure:
-
A slurry containing a stoichiometric ratio of potassium hydrogen tartrate and antimony trioxide is prepared in water. A common ratio described is 5 g of potassium hydrogen tartrate, 5 g of antimony trioxide, and 30 ml of water.[11][12]
-
The mixture is heated to reflux in a flask fitted with a reflux condenser for approximately 15 to 30 minutes. During this time, most of the solids should dissolve to form a colorless solution.[2][11]
-
The hot solution is then filtered, for example, using a preheated Buchner funnel, to remove any unreacted starting materials.[11]
-
The clear filtrate is allowed to cool to room temperature, during which colorless crystals of potassium this compound will separate out. The cooling can be facilitated by placing the container in a refrigerator or freezer.[2][11]
-
The crystals are collected by filtration and then dried.[11]
-
For higher purity, the product can be recrystallized from hot water.[11]
A patented method for producing pharmaceutical-grade potassium this compound involves using a newly prepared antimony acid sol instead of antimony trioxide to react with potassium hydrogen tartrate in an aqueous solution.[5] This method aims to produce a high-purity product with a more efficient process.[5]
Assay by Iodometric Titration
The purity of potassium this compound can be determined by iodometric titration, where the trivalent antimony (Sb³⁺) is oxidized to pentavalent antimony (Sb⁵⁺) by iodine.[10][13]
Reagents:
-
Potassium this compound sample
-
Deionized water
-
Potassium sodium tartrate tetrahydrate
-
Starch indicator solution
-
0.1 N Iodine volumetric solution
Procedure:
-
Accurately weigh approximately 0.5 g of the potassium this compound sample.[10][14]
-
Dissolve the sample in 50 mL of deionized water in a beaker.[10][14]
-
Add 5.0 g of potassium sodium tartrate tetrahydrate and 2 g of sodium borate decahydrate to the solution. Potassium sodium tartrate is added to prevent the precipitation of basic antimony salts, and sodium borate acts as a buffer to maintain a mildly alkaline pH.[13][14]
-
Immediately titrate the solution with a standardized 0.1 N iodine volumetric solution until a persistent blue color is produced, which indicates the endpoint of the titration.[10][13][14]
-
The percentage purity is calculated based on the volume of iodine solution consumed, where one milliliter of 0.1 N iodine corresponds to 0.01670 g of K₂(C₄H₂O₆Sb)₂·3H₂O.[14]
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the synthesis of potassium this compound.
Caption: Experimental workflow for the assay of potassium this compound.
Biological Signaling Pathways
Potassium this compound has been used as a therapeutic agent for parasitic diseases like leishmaniasis and schistosomiasis.[4] Its therapeutic and toxic effects are primarily attributed to the trivalent antimony (Sb³⁺) it releases.
Mechanism of Action in Leishmania
In Leishmania, trivalent antimony disrupts the parasite's redox balance, leading to apoptosis-like cell death.[15] A key target is trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress.[8]
Caption: Mechanism of Sb(III) inducing apoptosis in Leishmania.
Effect on Intracellular Calcium in Cardiac Myocytes
Trivalent antimony from potassium this compound can induce toxicity in cardiac myocytes by disrupting intracellular calcium ([Ca²⁺]i) homeostasis.[3][7] This disruption is a key factor in its cardiotoxic effects.
Caption: Disruption of calcium homeostasis by PAT in cardiac myocytes.
References
- 1. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]
- 2. scribd.com [scribd.com]
- 3. PlumX [plu.mx]
- 4. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The role of intracellular calcium in antimony-induced toxicity in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]
- 10. Praziquantel, potassium and 2,4-dinitrophenol: analysis of their action on the musculature of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi [frontiersin.org]
- 12. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Zinc depletion promotes apoptosis-like death in drug-sensitive and antimony-resistance Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Potassium Antimonyl Tartrate from Antimony Trioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of potassium antimonyl tartrate, a compound with a rich history in medicine and continued relevance in modern research. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols. Furthermore, it explores the applications of this compound, particularly within the realm of drug development.
Introduction
Potassium this compound, historically known as tartar emetic, is a double salt of potassium and antimony with tartaric acid. Its synthesis from antimony trioxide and potassium bitartrate (B1229483) is a classical inorganic preparation. While its use as an emetic and antiparasitic agent has largely been superseded by safer alternatives, there is renewed interest in antimony compounds for their potential anticancer properties.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of the synthesis and purification of this important compound.
Synthetic Methodologies
The primary method for synthesizing potassium this compound involves the reaction of antimony trioxide (Sb₂O₃) with potassium hydrogen tartrate (also known as potassium bitartrate or cream of tartar). Several variations of this core reaction exist, primarily differing in reaction conditions, time, and the form of the antimony precursor used.
Traditional Method
The traditional approach involves the direct reaction of solid antimony trioxide with an aqueous solution of potassium bitartrate. This heterogeneous reaction typically requires prolonged heating to drive the reaction to completion.
Improved Method Using Antimony Acid Sol
A more recent and efficient method utilizes a freshly prepared antimony acid sol in place of the insoluble antimony trioxide.[1] This homogenous reaction proceeds much faster and results in a higher purity product, making it suitable for producing pharmaceutical-grade potassium this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic methods, providing a basis for comparison.
| Parameter | Traditional Method | Improved Method (Antimony Acid Sol) | Reference |
| Reactants | Antimony Trioxide (Sb₂O₃), Potassium Bitartrate | Antimony Acid Sol (from Sb₂O₃), Potassium Bitartrate | [1] |
| Weight Ratio (Sb₂O₃ : KHC₄H₄O₆ : H₂O) | 4 : 5 : 40 | Not directly applicable | [1] |
| Molar Ratio (KHC₄H₄O₆ : Sb₂O₃) | 2 : 1 | 4-12 : 1 (Sb(OH)₃) | [1] |
| Reaction Time | 4-5 hours | 0.5-1 hour | [1] |
| Reaction Temperature | Boiling | 70-80 °C (for concentration) | [1] |
| Reported Purity | Requires extensive purification | 99.5% | [1] |
| Reported Yield | Not specified, antimony recovery is low | High antimony recovery | [1] |
Experimental Protocols
Protocol 1: Traditional Synthesis of Potassium this compound
This protocol is based on the classical method of reacting antimony trioxide with potassium bitartrate.
Materials:
-
Antimony Trioxide (Sb₂O₃)
-
Potassium Bitartrate (KHC₄H₄O₆)
-
Deionized Water
Procedure:
-
In a flask equipped with a reflux condenser, create a slurry by combining antimony trioxide, potassium bitartrate, and deionized water in a weight ratio of 4:5:40.
-
Heat the mixture to boiling and maintain a gentle reflux for 4-5 hours with continuous stirring.
-
While still hot, filter the reaction mixture to remove any unreacted antimony trioxide.
-
Concentrate the filtrate by evaporation.
-
Allow the concentrated solution to cool slowly to facilitate the crystallization of potassium this compound.
-
Collect the crystals by filtration.
-
Wash the crystals with cold deionized water and then with ethanol.
-
Dry the purified crystals. For achieving higher purity, recrystallization from hot water is recommended.
Protocol 2: Synthesis of Pharmaceutical-Grade Potassium this compound
This protocol utilizes an antimony acid sol for a more efficient and controlled reaction, yielding a high-purity product.[1]
Part A: Preparation of Antimony Acid Sol
-
Dissolve antimony trioxide in concentrated hydrochloric acid.
-
Hydrolyze the resulting antimony trichloride (B1173362) solution with a large excess of deionized water to precipitate meta-antimonic acid (H₃SbO₄).
-
Thoroughly wash the precipitate with deionized water to remove chloride ions. The resulting hydrated antimony oxide is the antimony acid sol.
Part B: Synthesis of Potassium this compound
-
Disperse the freshly prepared antimony acid sol in deionized water.
-
Add finely ground potassium bitartrate crystals to the dispersion. The molar ratio of Sb(OH)₃ to potassium bitartrate should be in the range of 1:4 to 1:12.
-
Heat the mixture and stir for 0.5 to 1 hour to form the potassium this compound solution.
-
Concentrate the solution under vacuum at 70-80°C until crystals begin to precipitate.
-
Adjust the pH of the solution to 5-7 using a potassium bitartrate solution.
-
Cool the solution to room temperature to allow for complete crystallization.
-
Isolate the white, needle-shaped crystals by filtration.
-
Wash the crystals with absolute ethanol and dry them to obtain a high-purity product (99.5%).[1]
Visualization of Workflows
Traditional Synthesis Workflow
Caption: Workflow for the traditional synthesis method.
Pharmaceutical-Grade Synthesis Workflow
Caption: Workflow for pharmaceutical-grade synthesis.
Purity and Analytical Methods
Achieving high purity is critical, especially for pharmaceutical applications. The United States Pharmacopeia (USP) provides standards for potassium this compound.
Key Purity Specifications (USP):
-
Assay: 99.0% to 103.0%
-
Arsenic: Not more than 0.015%
-
Lead: Not more than 20 ppm
Analytical Methods:
-
Assay (Titration): The purity of potassium this compound is typically determined by iodometric titration. The trivalent antimony is oxidized by iodine in a buffered solution.
-
Impurity Testing: Specific tests for heavy metals like arsenic and lead are crucial. These often involve colorimetric methods or more advanced techniques like atomic absorption spectroscopy.
Relevance in Drug Development
Historically, potassium this compound was a key treatment for parasitic diseases like schistosomiasis and leishmaniasis. However, due to its toxicity, it has been largely replaced by safer drugs.
Recent research has reignited interest in antimony compounds for their potential as anticancer agents.[1] Studies have shown that some antimony compounds can induce apoptosis in cancer cells. The development of novel antimony-based drugs with improved efficacy and reduced toxicity is an active area of research. The synthesis of high-purity potassium this compound and its derivatives is fundamental to these efforts.
Conclusion
The synthesis of potassium this compound from antimony trioxide can be achieved through various methods, with the use of an antimony acid sol offering significant advantages in terms of reaction efficiency and product purity. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, coupled with stringent analytical control, is essential for producing high-quality material for further investigation and potential therapeutic applications. The continued exploration of antimony compounds in medicine underscores the importance of robust and well-characterized synthetic protocols.
References
Technical Guide: Solubility of Antimonyl Tartrate in Water and Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of antimonyl tartrate, specifically potassium this compound, in water and alcohol. The information is curated for professionals in research and drug development who require precise data and methodologies for their work.
Core Topic: this compound Solubility
This compound, often encountered as potassium this compound (also known as tartar emetic), is a compound with historical significance in medicine and current applications in various chemical processes.[1] A critical physicochemical property for its use in any solution-based application is its solubility. This document details its solubility characteristics in two common solvents: water and alcohol.
Data Presentation: Quantitative Solubility
The solubility of potassium this compound in water is temperature-dependent. In contrast, it is consistently reported as insoluble in alcohol. The following table summarizes the quantitative solubility data in water.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 0 | 8.3[1][2] |
| Water | 20 | 8.3[3] |
| Water | ~21 | 10 to 50 mg/mL (1 to 5 g/100mL) |
| Water | 100 | 35.9[1] |
| Water (Cold) | Not Specified | 8.3[3] |
| Water (Hot) | Not Specified | 33.3[2][3] |
| Alcohol | Not Specified | Insoluble[3][4][5][6] |
It is also noted that 1 gram of potassium this compound dissolves in 12 mL of water or 3 mL of boiling water.[3] The compound is soluble in glycerol (B35011) as well.[2][3][4][6]
Experimental Protocols: Determining Solubility
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This protocol is suitable for generating the type of quantitative data presented above.
Principle
A surplus of the solid compound is agitated in a solvent for a prolonged period until the solution reaches saturation. The concentration of the dissolved solute in the saturated solution is then measured, which represents the solubility at that specific temperature.
Apparatus and Reagents
-
Apparatus:
-
Analytical balance
-
Flasks with stoppers (e.g., Erlenmeyer flasks)
-
Constant temperature shaker bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, ICP-MS for antimony analysis)
-
-
Reagents:
-
Potassium this compound (pure solid)
-
Solvent (e.g., deionized water, ethanol) of high purity
-
Detailed Methodology
-
Preparation:
-
Accurately weigh an amount of potassium this compound that is in excess of its expected solubility.
-
Transfer the solid to a flask.
-
Add a precise volume of the chosen solvent (e.g., 100 mL of deionized water) to the flask.
-
-
Equilibration:
-
Securely stopper the flask.
-
Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. This is typically 24 to 48 hours. The presence of undissolved solid should be visible throughout the equilibration period.[7]
-
-
Sample Collection and Preparation:
-
Once equilibrium is assumed, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a filter or the sample can be drawn from the clear upper layer.
-
Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm pore size) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical instrument.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method. For potassium this compound, techniques such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the antimony content are appropriate.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the experimental temperature.
-
-
Validation:
-
To confirm that equilibrium was reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 2. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]
- 3. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nobleintermediates.com [nobleintermediates.com]
- 5. Antimony Potassium Tartrate USP 99% [dl-tartaric-acid.com]
- 6. atpgroup.com [atpgroup.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Historical Use of Tartar Emetic in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony potassium tartrate, commonly known as tartar emetic, holds a significant and complex place in the history of medicine. For centuries, it was a widely used therapeutic agent for a variety of ailments, valued for its potent emetic, diaphoretic, and febrifugal properties. However, its use was also marked by considerable toxicity, leading to its eventual decline in clinical practice. This technical guide provides an in-depth review of the historical use of tartar emetic, focusing on its applications, dosages, mechanism of action, and the experimental evidence that defined its medical journey.
Historical Therapeutic Applications
Tartar emetic was a cornerstone of medical practice from the Middle Ages through the 19th and early 20th centuries. Its applications were diverse, reflecting the prevailing medical theories of the time, particularly the principles of heroic medicine which advocated for aggressive treatments to restore the body's humoral balance.[1]
Primary historical uses included:
-
Emetic: To induce vomiting and purge the body of perceived toxins and pathogenic substances.
-
Febrifuge: To reduce fever, a common symptom of many illnesses.
-
Diaphoretic: To induce sweating, believed to aid in the expulsion of disease.
-
Expectorant: To promote the clearing of mucus from the airways.
-
Anti-inflammatory: Used in conditions such as pneumonia and other inflammatory diseases.[2]
-
Antiparasitic: In the 20th century, it was discovered to be effective against parasitic infections, notably schistosomiasis and leishmaniasis.[2]
The use of tartar emetic was eventually curtailed due to its severe side effects and the development of safer, more effective treatments.[2]
Quantitative Data: Dosages and Toxicity
The therapeutic window for tartar emetic was narrow, and dosages varied significantly depending on the intended effect. The following tables summarize available quantitative data on historical dosages and toxicity.
| Therapeutic Use (19th Century) | Dosage Range | Notes |
| Emetic | 1-2 grains (approx. 65-130 mg) | Administered to induce vomiting. |
| Diaphoretic/Expectorant | 1/16 - 1/4 grain (approx. 4-16 mg) | Given in divided doses. |
| Febrifuge | 1/8 - 1/2 grain (approx. 8-32 mg) | Administered every 2-3 hours. |
| Anti-inflammatory | 1/2 - 2 grains (approx. 32-130 mg) | Often given in combination with other substances like calomel. |
| Toxicity Data | Value | Species | Route |
| LD50 | 115 mg/kg | Rat | Oral |
| Reported Fatal Dose (Human) | 0.2 - 0.5 g | Human | Oral[3] |
| Reported Fatal Dose (Human) | 130 mg (though survival at 15,000 mg reported) | Human | Oral[4] |
Experimental Protocols
Historical Administration and Observation
Detailed experimental protocols from the 19th century are scarce and often lack the rigor of modern scientific methodology. However, historical medical texts describe a general approach to its administration and the observation of its effects.
A typical protocol for inducing emesis in the 19th century might involve:
-
Preparation: Dissolving 1-2 grains of tartar emetic in a small amount of water or wine.
-
Administration: The solution was given to the patient orally.
-
Observation: The physician would observe the patient for the onset of nausea and vomiting, which typically occurred within 30 minutes. The nature and quantity of the vomitus were often noted as indicators of the "purging" of disease.
-
Supportive Care: Following emesis, the patient would be given water or a light broth to prevent dehydration.
Modern Toxicological Studies (Example: NTP Rat Study)
In contrast, modern toxicological studies on antimony potassium tartrate are highly structured. The following is a generalized protocol based on studies conducted by the National Toxicology Program (NTP):
-
Animal Model: F344/N rats are often used.
-
Dosage Groups: Animals are divided into multiple groups, including a control group receiving a placebo and several experimental groups receiving graded doses of tartar emetic (e.g., 0, 1.5, 3, 6, 12, or 24 mg/kg).
-
Administration: The substance is administered via a specific route, such as intraperitoneal injection, three times a week for a defined period (e.g., 13 weeks).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
-
Pathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. Tissues are collected, weighed, and examined microscopically for pathological changes. Blood samples are collected for hematology and clinical chemistry analysis.
Mechanism of Action and Signaling Pathways
The therapeutic and toxic effects of tartar emetic are rooted in its ability to interact with key biological pathways. As a trivalent antimony compound, its mechanism of toxicity is thought to involve the disruption of thiol proteins by binding to sulfhydryl groups.[5]
Emetic Action
The emetic effect of tartar emetic is twofold. Firstly, it acts as a local irritant to the gastric mucosa. Secondly, upon absorption, it exerts a direct effect on the heart, generating afferent emetic impulses that are transmitted to the vomiting center in the brainstem, primarily via the vagus nerve.
Antiparasitic Action: Inhibition of Glycolysis in Schistosoma mansoni
In parasitic worms like Schistosoma mansoni, which rely heavily on glycolysis for energy production, tartar emetic acts as a potent inhibitor of the enzyme phosphofructokinase (PFK).[6] PFK is a critical regulatory enzyme in the glycolytic pathway, catalyzing the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.
By inhibiting PFK, tartar emetic disrupts the parasite's ability to generate ATP, leading to energy depletion and death.[6] This inhibition results in an accumulation of the substrate (fructose-6-phosphate) and a depletion of the product (fructose-1,6-bisphosphate), effectively halting the glycolytic cascade.[6]
Conclusion
Tartar emetic represents a fascinating chapter in the history of pharmacology. Its widespread use underscores the limited therapeutic options available to physicians for centuries. While its toxicity ultimately led to its obsolescence in mainstream medicine, the study of its mechanisms of action, particularly its antiparasitic properties, has provided valuable insights into enzyme inhibition and metabolic pathways that remain relevant to drug development today. This historical perspective serves as a reminder of the continuous evolution of medicine, driven by an ever-deepening understanding of biochemistry and toxicology.
References
- 1. clarabartonmuseum.org [clarabartonmuseum.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Antimony - Poisoning Center | Pediatric Oncall [pediatriconcall.com]
- 4. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimony potassium tartrate (UK PID) [inchem.org]
- 6. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Antimonyl Tartrate: A Technical Guide
This technical guide provides an in-depth overview of the stability and recommended storage conditions for antimonyl tartrate, a compound with historical and current applications in medicine and analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's stability profile, handling procedures, and analytical methodologies relevant to its quality control.
Chemical Stability and Degradation Profile
Potassium this compound, the most common form of this compound, is generally considered stable under standard ambient conditions.[1] However, it is susceptible to degradation under specific environmental stresses. The molecule's stability is intrinsically linked to both the antimony-tartrate complex and the tartaric acid moiety itself.
General Stability:
-
The product is chemically stable under standard ambient conditions (room temperature).[1]
-
If stored properly in a cool, dry place in a tightly sealed container, it is considered to have an indefinite shelf life.[2]
Thermal Decomposition: When subjected to high temperatures, this compound decomposes. The primary hazardous decomposition products formed, especially under fire conditions, include:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Antimony/antimony oxides (Sb₂O₃)
-
Potassium oxides (K₂O)[3]
Thermogravimetric analysis (TGA) of potassium this compound indicates mass loss in three distinct regions, corresponding to dehydration followed by the decomposition of the organic tartrate ligand.[4]
Hydrolytic and Photolytic Sensitivity: While specific kinetic data for the hydrolysis and photolysis of this compound are not readily available in the literature, the degradation of its tartaric acid component has been studied. Tartaric acid can undergo oxidation, a process that can be catalyzed by metal ions and light.[5] The photodegradation of tartaric acid in the presence of iron, for example, can lead to the formation of glyoxylic acid.[5] This suggests a potential pathway for the degradation of the tartrate ligand within the this compound complex when exposed to light and oxidizing conditions.
Proposed Degradation Pathway: Based on the known reactivity of the tartrate moiety, a probable degradation pathway for this compound involves the oxidation of the tartaric acid ligand. This can be initiated by factors such as light, heat, or the presence of oxidizing agents. The initial step is likely the oxidation of the hydroxyl groups on the tartrate, which could lead to the cleavage of the carbon-carbon bond and ultimately the breakdown of the chelate structure.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antimony in Pharmaceutical Formulations and Beverages Using High-Resolution Continuum-Source Graphite Furnace Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Procedure (Method of analysis) for Antimony, Arsenic and Barium Salts | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition of Antimony Potassium Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of antimony potassium tartrate, a compound with historical significance in medicine and continued relevance in various chemical applications. This document details the multi-stage decomposition process, presenting quantitative data from thermal analysis, outlining the experimental methodologies used for its characterization, and visualizing the decomposition pathway.
Thermal Decomposition Profile
The thermal decomposition of antimony potassium tartrate, typically in its hydrated form (C₈H₄K₂O₁₂Sb₂·3H₂O), is a multi-stage process that can be effectively characterized using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves initial dehydration followed by the decomposition of the organic tartrate moiety, ultimately yielding a mixture of potassium and antimony oxides at elevated temperatures.[1][2]
A representative thermogravimetric (TG) profile of antimony potassium tartrate reveals a distinct three-stage mass loss, indicating a sequential breakdown of the molecule.[1][2]
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data obtained from the thermogravimetric analysis of antimony potassium tartrate trihydrate.
| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) | Associated Process |
| Stage 1 | ~100 | ~150 | ~2.7 | Dehydration (Loss of 3 H₂O molecules) |
| Stage 2 | ~250 | ~320 | ~25 | Initial decomposition of the tartrate ligand |
| Stage 3 | ~400 | ~550 | ~15 | Final oxidation of organic residue and formation of metal oxides |
Note: The data presented are representative values compiled from typical thermal analysis results. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The data presented in this guide is based on standard thermal analysis methodologies. A typical experimental protocol for the thermogravimetric analysis of antimony potassium tartrate is as follows:
3.1. Instrumentation:
A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is employed for the analysis.
3.2. Sample Preparation:
A small quantity of antimony potassium tartrate trihydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly alumina (B75360) or platinum.
3.3. TGA/DTA Parameters:
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) up to 800 °C.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically a dynamic flow of dry nitrogen or air, at a flow rate of 50-100 mL/min.
-
Data Acquisition: The mass loss (TGA), the rate of mass loss (DTG), and the differential temperature (DTA) or heat flow (DSC) are recorded as a function of temperature.
Decomposition Pathway and Mechanism
The thermal decomposition of antimony potassium tartrate proceeds through a series of complex reactions. The proposed pathway involves the initial loss of water of hydration, followed by the breakdown of the tartrate ligands, leading to the formation of intermediate carbonate species and finally stable inorganic oxides.
The following diagram illustrates the logical workflow for the thermal analysis and the resulting decomposition pathway.
Caption: Workflow for Thermal Analysis and Decomposition Pathway of Antimony Potassium Tartrate.
Hazardous Decomposition Products
Upon heating to decomposition, antimony potassium tartrate can emit toxic fumes, including carbon monoxide, carbon dioxide, and oxides of antimony and potassium.[1] Appropriate safety precautions should be taken when conducting thermal analysis of this compound.
References
Biological Effects of Antimony Compounds on Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimony-containing compounds have long been a cornerstone in the chemotherapy of several parasitic diseases, most notably leishmaniasis, schistosomiasis, and trypanosomiasis. This technical guide provides a comprehensive overview of the biological effects of antimonial drugs on these parasites. It delves into the molecular mechanisms of action, the development of drug resistance, and quantitative measures of efficacy. Detailed experimental protocols for assessing the in vitro and in vivo effects of antimony compounds are provided to facilitate further research and drug development efforts. Signaling pathways and experimental workflows are visually represented to enhance understanding of the complex interactions between antimony and the parasites.
Introduction
Antimonials, primarily in their pentavalent [Sb(V)] and trivalent [Sb(III)] forms, have been utilized for over a century in the treatment of parasitic infections. Pentavalent antimonials, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, have traditionally been the first line of treatment for leishmaniasis. Trivalent antimonials, like potassium antimony tartrate, have historically been used against schistosomiasis and African trypanosomiasis. Despite their long history of use, the precise mechanisms of action and the reasons for emerging resistance are still areas of active investigation. This guide aims to consolidate the current knowledge on the antiparasitic effects of antimony compounds to support ongoing research and the development of novel therapeutic strategies.
Leishmania
Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania. Antimonials have been the primary treatment for all forms of leishmaniasis, although their use is now limited in some regions due to drug resistance.
Mechanism of Action
The mechanism of action of antimonials against Leishmania is multifaceted and not fully elucidated. Three main hypotheses are currently considered: the prodrug model, the intrinsic activity of Sb(V), and host immune activation.
-
Prodrug Model: The most widely accepted model proposes that pentavalent antimony [Sb(V)] acts as a prodrug that is reduced to the more toxic trivalent form [Sb(III)] within the host macrophage and/or the amastigote form of the parasite.[1][2] This reduction is thought to be mediated by thiol-containing molecules such as glutathione (B108866) (GSH) in the macrophage and trypanothione (B104310) in the parasite.[1] Sb(III) then exerts its parasiticidal effect by targeting key cellular processes.
-
Intrinsic Activity of Sb(V): Some evidence suggests that Sb(V) itself may possess intrinsic antileishmanial activity, independent of its reduction to Sb(III).[3][4] It has been proposed that Sb(V) can inhibit macromolecular biosynthesis in amastigotes.
-
Host Immune Activation: Antimonials have been shown to modulate the host's immune response, which may contribute to parasite clearance. They can induce the production of reactive oxygen species (ROS) and nitric oxide (NO) by macrophages and enhance the T-cell mediated immune response.
The primary molecular target of Sb(III) within Leishmania is the trypanothione reductase (TryR) system. Trypanothione is a unique thiol found in trypanosomatids that is crucial for maintaining the intracellular redox balance and protecting the parasite from oxidative stress. By inhibiting TryR, Sb(III) disrupts this delicate balance, leading to an accumulation of reactive oxygen species and ultimately cell death.[3][4] Sb(III) is also known to inhibit glycolysis by targeting the enzyme phosphofructokinase, thereby depleting the parasite's energy reserves.
Mechanisms of Resistance
Resistance to antimonials in Leishmania is a growing clinical problem, particularly in regions like the Indian subcontinent. The mechanisms of resistance are complex and multifactorial, often involving:
-
Decreased Drug Uptake: Reduced accumulation of antimony within the parasite is a common feature of resistant strains. This is often associated with the downregulation of aquaglyceroporin-1 (AQP1), a membrane transporter responsible for the uptake of Sb(III).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), leads to the active efflux of antimony-thiol conjugates from the parasite.
-
Altered Thiol Metabolism: Increased levels of intracellular thiols, such as trypanothione, can sequester and detoxify Sb(III), thereby reducing its parasiticidal activity.
Quantitative Data on Efficacy
The efficacy of antimony compounds against Leishmania is typically determined by measuring the 50% inhibitory concentration (IC50) or 50% effective dose (ED50) in in vitro and in vivo models, respectively.
| Compound | Parasite Species | Stage | Assay | IC50/ED50 (µg/mL) | Reference |
| Potassium Antimony Tartrate (Sb(III)) | L. infantum | Promastigote | In vitro | 19.33 ± 2.47 | [1] |
| Potassium Antimony Tartrate (Sb(III)) | L. major | Promastigote | In vitro | 8.19 ± 0.91 | [1] |
| Sodium Stibogluconate (Sb(V)) | L. donovani (sensitive) | Amastigote | Macrophage assay | ~2.5 | |
| Sodium Stibogluconate (Sb(V)) | L. donovani (resistant) | Amastigote | Macrophage assay | ~7.5 | |
| Meglumine Antimoniate (Sb(V)) | L. amazonensis | Amastigote | Macrophage assay | 127.6 | [5] |
| Meglumine Antimoniate (Sb(V)) | L. chagasi | Amastigote | Macrophage assay | 26.3 | [5] |
Experimental Protocols
This assay is considered the gold standard for determining the efficacy of antileishmanial drugs as it evaluates the activity against the clinically relevant intracellular amastigote stage.
-
Macrophage Culture: Plate murine bone marrow-derived macrophages (BMMs) or a macrophage cell line (e.g., J774A.1) in 96-well plates and allow them to adhere overnight.
-
Parasite Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-6 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells extensively with culture medium to remove any non-internalized promastigotes.
-
Drug Exposure: Add serial dilutions of the antimony compound to the infected cultures. Include a drug-free control.
-
Incubation: Incubate the plates for 72 hours to allow for amastigote replication within the macrophages.
-
Quantification of Infection: Fix and stain the cells with Giemsa or a fluorescent nuclear stain (e.g., DAPI). Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that reduces the parasite burden by 50% compared to the untreated control.
This is a simpler and higher-throughput assay for initial drug screening, although its relevance to clinical efficacy can be limited for pentavalent antimonials.
-
Parasite Culture: Culture Leishmania promastigotes in a suitable liquid medium to mid-log phase.
-
Drug Exposure: In a 96-well plate, add a standardized number of promastigotes to wells containing serial dilutions of the antimony compound.
-
Incubation: Incubate the plates at the appropriate temperature for promastigote growth (typically 25-28°C) for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a metabolic indicator such as resazurin (B115843) (alamarBlue) or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the IC50 value based on the reduction in parasite viability compared to the drug-free control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and resistance of antimony in Leishmania.
Trypanosoma
Antimony compounds have also been used against trypanosomes, the causative agents of Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei).
Mechanism of Action
Similar to Leishmania, the primary target of trivalent antimony in trypanosomes is the trypanothione reductase system.[6][7] Inhibition of this crucial enzyme leads to oxidative stress and disruption of cellular redox balance. Glycolysis has also been identified as a potential target for Sb(III) in T. cruzi.
Mechanisms of Resistance
While less studied than in Leishmania, resistance mechanisms in Trypanosoma are thought to involve similar strategies, including decreased drug accumulation and increased efflux via ABC transporters.
Quantitative Data on Efficacy
| Compound | Parasite Species | Stage | Assay | IC50 (µM) | Reference |
| SbCl3 with 5-chloro-8-hydroxyquinoline | T. cruzi | Epimastigote | In vitro | >25.0 | [8] |
| [Sb(QC)2Cl] | T. cruzi | Epimastigote | In vitro | 12.0 | [8] |
| [Sb(QI)2Cl] | T. cruzi | Epimastigote | In vitro | 4.3 | [8] |
Experimental Protocols
-
Cell Culture: Plate a suitable host cell line (e.g., Vero or L929 fibroblasts) in 96-well plates.
-
Infection: Infect the host cells with trypomastigotes of T. cruzi.
-
Drug Treatment: After allowing for parasite invasion, add serial dilutions of the antimony compound.
-
Incubation: Incubate the plates for several days to allow for amastigote replication.
-
Quantification: The number of intracellular amastigotes can be quantified by various methods, including microscopic counting after Giemsa staining, or by using reporter gene-expressing parasites (e.g., expressing β-galactosidase or luciferase).[1][4][9][10][11][12]
-
Data Analysis: Determine the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Trypanothione Reductase in Trypanosoma by Sb(III).
Schistosoma
Schistosomiasis is a disease caused by parasitic flatworms of the genus Schistosoma. Trivalent antimonials were historically a primary treatment for this disease.
Mechanism of Action
The primary mechanism of action of trivalent antimonials in Schistosoma is the inhibition of the enzyme phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[2] By inhibiting PFK, antimony disrupts the parasite's main energy-producing pathway, leading to paralysis and death. More recent studies suggest that antimony may also target the thioredoxin glutathione reductase (TGR) system in schistosomes, which is essential for redox balance.[2]
Mechanisms of Resistance
The mechanisms of resistance to antimonials in Schistosoma are not well understood but may involve alterations in drug uptake, target modification, or increased detoxification.
Quantitative Data on Efficacy
Specific IC50 or EC50 values for antimony compounds against Schistosoma species are not widely reported in recent literature, reflecting the shift away from their use in favor of praziquantel. Historical data suggests that female schistosomes are more susceptible to antimony than males due to higher drug absorption.[5][13][14][15]
Experimental Protocols
-
Parasite Recovery: Adult Schistosoma mansoni worms are recovered from experimentally infected mice by portal perfusion.
-
Culture: The worms are washed and placed in 24-well plates containing culture medium supplemented with serum and antibiotics.
-
Drug Exposure: Antimony compounds are added at various concentrations to the wells.
-
Observation: The viability and motor activity of the worms are monitored microscopically over several days. Phenotypic changes, such as tegumental damage, can also be assessed.
-
Data Analysis: The effect of the drug is typically scored based on a viability scale, and the concentration causing a defined effect (e.g., 50% mortality or paralysis) is determined.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of action of Sb(III) in Schistosoma.
Conclusion
Antimony compounds remain relevant in the study of antiparasitic drug action and resistance, particularly in the context of leishmaniasis. While their clinical use has declined for schistosomiasis and trypanosomiasis, understanding their biological effects provides valuable insights into parasite physiology and potential drug targets. The methodologies and data presented in this guide offer a foundation for researchers to further explore the complex interactions between antimony and these important human pathogens, with the ultimate goal of developing more effective and safer therapeutic interventions.
References
- 1. Evaluation of drug activity against intracellular forms of Trypanosoma cruzi employing enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Redox Biology of Schistosome Parasites and Applications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. The effects of antimony uptake on the location and pairing of schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific molecular targets to control tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. scielo.br [scielo.br]
- 12. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols [ouci.dntb.gov.ua]
- 13. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THE EFFECTS OF ANTIMONY UPTAKE ON THE LOCATION AND PAIRING OF SCHISTOSOMA MANSONI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Dawn of Antiparasitic Chemotherapy: A Technical Deep Dive into the Discovery of Antimonyl Tartrate's Efficacy
For Immediate Release
A comprehensive analysis of the seminal discovery of the antiparasitic properties of antimonyl tartrate, providing researchers, scientists, and drug development professionals with a detailed historical and technical perspective. This whitepaper delves into the original experimental data, protocols, and the biochemical mechanisms that laid the groundwork for the first effective treatments for devastating parasitic diseases like schistosomiasis and leishmaniasis.
The early 20th century marked a pivotal moment in the fight against parasitic diseases with the discovery of the therapeutic potential of this compound, commonly known as tartar emetic. This breakthrough, spearheaded by pioneering researchers, ushered in the era of chemotherapy for these widespread and debilitating illnesses. This document provides an in-depth guide to this critical discovery, presenting the core scientific findings in a structured and accessible format for today's scientific community.
A Serendipitous Discovery in the Treatment of Schistosomiasis
The groundbreaking work of British physician John Brian Christopherson in the early 1900s in Khartoum is central to the history of this compound's use against parasites. His research, published in prestigious journals like The Lancet in 1918 and the British Medical Journal in 1919, detailed the first successful treatment of schistosomiasis (bilharzia) with intravenous injections of antimony potassium tartrate.[1][2][3][4]
Experimental Protocols: Christopherson's Method for Schistosomiasis
Christopherson's protocol, which became the classical method of treatment, involved the intravenous administration of tartar emetic. The key elements of his experimental protocol are summarized below:
-
Patient Population: Individuals suffering from schistosomiasis, characterized by the presence of Schistosoma ova in their urine.
-
Drug Formulation: A 6% solution of potassium antimony tartrate in sterile water.
-
Dosage Regimen:
-
Adults weighing 60 kg or more: 2 ml of the 6% solution.
-
Individuals weighing less than 60 kg: 0.5 ml per 15 kg of body weight.
-
-
Administration: Intravenous injection.
-
Treatment Course: A series of 12 to 16 injections.
-
Primary Outcome Measure: The complete disappearance of living Schistosoma ova from the patient's urine.
Quantitative Data from Early Schistosomiasis Trials
While Christopherson's initial publications provided the foundational methodology, later studies quantified the efficacy of tartar emetic. A notable 1968 study on urinary schistosomiasis provided the following key data points:
| Parameter | Value | Reference |
| Number of Patients | 17 | [5][6] |
| Drug | Sodium Antimony Tartrate | [5][6] |
| Dosage | 0.5 g (30 mg) per 15 kg body weight | [5][6] |
| Administration | Twice-weekly intravenous injections | [5][6] |
| Treatment Duration | 12 injections | [5][6] |
| Cure Rate | 82% | [5][6] |
| Mean Reduction in Egg Output | 99% | [5][6] |
It is important to note that while highly effective for its time, the treatment was associated with significant adverse effects, a common feature of early chemotherapeutics.
Pioneering the Treatment of Leishmaniasis
Shortly after its success against schistosomiasis, the antiparasitic properties of tartar emetic were extended to another devastating protozoan disease, leishmaniasis. The pioneering work in this area is attributed to:
-
Gaspar Vianna (1913): First reported the use of tartar emetic for the treatment of leishmaniasis.
-
Di Cristina and Caronia (1915): Utilized tartar emetic for the treatment of visceral leishmaniasis (kala-azar) in Sicily.[7]
-
Leonard Rogers (1915): Independently used antimony for the treatment of kala-azar in India.[7]
Detailed quantitative data from these initial studies are scarce in readily available literature; however, their work established antimony compounds as the first line of treatment for leishmaniasis for several decades.
Unraveling the Mechanism of Action: Inhibition of a Key Parasitic Enzyme
The antiparasitic activity of this compound is now understood to stem from its trivalent antimony (SbIII) form. Pentavalent antimonials, which were later developed for their improved safety profile, act as prodrugs that are reduced to the active trivalent form within the host and parasite.
The primary molecular target of trivalent antimony in parasites such as Schistosoma is the enzyme phosphofructokinase (PFK) , a critical regulatory enzyme in the glycolytic pathway.
The Glycolytic Pathway and the Role of Phosphofructokinase
Caption: Simplified overview of the initial steps of glycolysis.
The Inhibitory Action of Trivalent Antimony on Phosphofructokinase
Trivalent antimony acts as an allosteric inhibitor of PFK, meaning it binds to a site on the enzyme distinct from the active site where the substrate (fructose-6-phosphate) binds. This binding induces a conformational change in the enzyme, reducing its affinity for its substrate and thereby inhibiting its activity.[8][9] This disruption of glycolysis, a central energy-producing pathway, is lethal to the parasite.
A key aspect of this inhibition is the interaction of trivalent antimony with sulfhydryl (-SH) groups of cysteine residues within the PFK enzyme.[5] This interaction is crucial for the inhibitory effect.
Caption: Mechanism of phosphofructokinase inhibition by trivalent antimony.
Conclusion
The discovery of the antiparasitic properties of this compound represents a landmark achievement in the history of medicine. The pioneering work of Christopherson and others not only provided the first effective treatments for schistosomiasis and leishmaniasis but also laid the foundation for the field of antiparasitic chemotherapy. Understanding the historical context, the original experimental data, and the underlying biochemical mechanisms of these early treatments provides invaluable insights for contemporary drug discovery and development efforts aimed at combating parasitic diseases that continue to afflict millions worldwide. While newer, safer, and more effective drugs have since been developed, the principles established by these early investigations remain a cornerstone of parasitology and pharmacology.
References
- 1. scielo.br [scielo.br]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Etymologia: Antimony - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, kinetics and inhibition by antimonials of recombinant phosphofructokinase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the inhibition of phosphofructokinase activity of Schistosoma mansoni by trivalent organic antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Antimonyl Tartrate for Researchers and Drug Development Professionals
Introduction: Antimonyl tartrate, most commonly available as potassium this compound, is a coordination complex of antimony and tartaric acid. Historically used as an emetic and for the treatment of parasitic diseases like schistosomiasis and leishmaniasis, it has garnered renewed interest in the scientific community for its potential as an anti-cancer agent.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synonyms, and, critically, its applications in research and drug development, with a focus on experimental protocols and relevant signaling pathways.
Chemical Identification and Synonyms
Potassium this compound is a compound with a well-defined chemical identity, though it is known by a variety of synonyms in literature and commercial listings. The most common form is the trihydrate.
| Property | Value | Citation(s) |
| CAS Number | 28300-74-5 (for trihydrate and sesquihydrate) | [4][5][6] |
| Chemical Formula | C₈H₄K₂O₁₂Sb₂ · 3H₂O (trihydrate) | [2][5] |
| Molecular Weight | 667.87 g/mol (trihydrate) | [2][4][5] |
| Appearance | Colorless crystalline solid or a white powder | [7] |
| Solubility | Soluble in water (8.3 g/100 mL) | [6][7] |
| Melting Point | ≥300 °C | [5][6] |
A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
| Common Synonyms | Other Names |
| Antimony potassium tartrate | Tartar emetic |
| Potassium antimontarterate | Tartrated antimony |
| Antimonyl potassium tartrate | Tartarized antimony |
| Potassium antimonyl d-tartrate | Tartox |
| Emetique | Tartaric acid, antimony potassium salt |
Applications in Drug Development and Research
Recent research has highlighted the potential of potassium this compound (PAT) in oncology, primarily due to its anti-angiogenic and pro-apoptotic properties.
Anti-Angiogenic and Anti-Tumor Activity
PAT has been identified as a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. Studies have shown that it can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[5] In vivo studies using non-small-cell lung cancer (NSCLC) xenograft models demonstrated that PAT significantly reduced tumor volume and weight, and enhanced the efficacy of cisplatin.[5]
Induction of Apoptosis
PAT induces apoptosis in various cancer cell lines, including human myeloid and lymphoid leukemia cells.[8][9] This programmed cell death is often mediated by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[9] Interestingly, while sharing some mechanisms with arsenic trioxide (As₂O₃), PAT-induced apoptosis in HL60 cells appears to be caspase-independent, distinguishing its mode of action.[9]
Quantitative Biological Data
The following table summarizes key quantitative data from toxicological and efficacy studies.
| Parameter | Cell Line / Model | Value | Citation(s) |
| IC₅₀ | Leishmania donovani (Resistant) | ~55 µM | [10] |
| NOAEL | Rats (90-day drinking water study) | 50 ppm | [11] |
| NOAEL | Rats & Mice (14-day oral study) | 2500 ppm | [11] |
| Dosage | NSCLC Xenograft Mouse Model | 40 mg/kg (i.p., daily) | [5] |
Signaling Pathways
Understanding the molecular mechanisms of this compound is crucial for its development as a therapeutic agent. Below are diagrammatic representations of key signaling pathways affected by this compound.
Anti-Angiogenesis Signaling Pathway
PAT inhibits angiogenesis by targeting several receptor tyrosine kinases (RTKs) and their downstream signaling components. This leads to a reduction in endothelial cell proliferation, migration, and vessel formation.
Caption: Inhibition of Angiogenesis by Potassium this compound (PAT).
ROS-Mediated Apoptosis Pathway
In leukemia cells, PAT induces apoptosis through a mechanism involving increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Caption: ROS-Mediated Apoptosis Induced by Potassium this compound (PAT).
Detailed Experimental Protocols
This compound is a key reagent in several established analytical methods.
Protocol for Determination of Orthophosphate (Ascorbic Acid Method)
This colorimetric method is widely used for the determination of phosphate (B84403) in various samples. Orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) and potassium this compound in an acidic medium to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to form an intensely colored molybdenum blue complex, the absorbance of which is proportional to the phosphate concentration.[6][12][13]
Workflow:
Caption: Workflow for the Colorimetric Determination of Phosphate.
Reagents:
-
Sulfuric Acid Solution (5N): Carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water, cool, and dilute to 500 mL.[14]
-
Potassium this compound Solution: Dissolve ~1.37 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water and dilute to 500 mL.[6][14]
-
Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.[14]
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored refrigerated.[14]
-
Combined Reagent: Mix the above reagents in the correct proportions. For example, mix 50 mL of 5N sulfuric acid, 5 mL of potassium this compound solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This combined reagent is stable for only a few hours.[14]
Procedure:
-
Prepare standards and samples.
-
To a 50 mL sample, add 8 mL of the combined reagent.
-
Mix thoroughly and allow 10 minutes for color development.
-
Measure the absorbance at 880 nm using a spectrophotometer.
-
Construct a standard curve to determine the phosphate concentration in the samples.
Protocol for Antimony-Phosphomolybdate ATPase Assay
This protocol is an adaptation of the phosphate detection method to measure the hydrolytic activity of ATPases. The enzyme's activity is determined by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[1][4][15]
Reagents:
-
Coloring Solution: A mixture containing sulfuric acid, ammonium heptamolybdate, potassium antimony (III) oxide tartrate, and ascorbic acid. The final concentrations in the reaction mixture need to be optimized but are typically in the range of:
-
ATP Solution: A stock solution of ATP at the desired concentration.
-
Enzyme Preparation: Purified or recombinant ATPase.
-
Reaction Buffer: Buffer appropriate for the specific ATPase being studied (e.g., Tris-HCl with MgCl₂).
Procedure:
-
Initiate the ATPase reaction by adding ATP to the enzyme preparation in the reaction buffer.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction by adding the acidic coloring solution. This also initiates the color development.
-
Allow the color to develop for a set time (e.g., 10-15 minutes).
-
Measure the absorbance at a wavelength between 650 nm and 880 nm.[13]
-
A standard curve using known concentrations of inorganic phosphate should be run in parallel to quantify the amount of Pi released.
Logical Workflow:
Caption: General Workflow for the Antimony-Phosphomolybdate ATPase Assay.
Conclusion
This compound, a compound with a long history in medicine, is proving to be a valuable tool in modern biomedical research. Its well-characterized role in analytical chemistry, combined with its newly explored anti-cancer properties, makes it a compound of significant interest for researchers, scientists, and drug development professionals. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for harnessing the potential of this compound in the laboratory and in the development of novel therapeutics.
References
- 1. Antimony-Phosphomolybdate ATPase Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 4. Antimony-Phosphomolybdate ATPase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiparasitic drug, potassium antimony tartrate, inhibits tumor angiogenesis and tumor growth in nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lovibond.com [lovibond.com]
- 7. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium this compound induces caspase- and reactive oxygen species-dependent apoptosis in lymphoid tumoral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium this compound induces reactive oxygen species-related apoptosis in human myeloid leukemic HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review of subchronic/chronic toxicity of antimony potassium tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nemi.gov [nemi.gov]
- 13. umass.edu [umass.edu]
- 14. dec.vermont.gov [dec.vermont.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protocol for ATPase Activity Assay with Antimony-Phosphomolybdate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of ATP into ADP and free phosphate (B84403). This hydrolysis reaction releases energy that is harnessed to drive various essential cellular processes. The measurement of ATPase activity is crucial for understanding enzyme function, and it serves as a valuable tool in drug discovery for screening potential inhibitors.[1][2] The antimony-phosphomolybdate method is a sensitive and robust colorimetric assay for determining ATPase activity by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[3][4]
This method is an adaptation of the classic Fiske-Subbarow method for phosphate determination.[5][6] It is based on the reaction of inorganic phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. The subsequent addition of a reducing agent, such as ascorbic acid, along with potassium antimony tartrate, reduces the phosphomolybdate complex to a stable, intensely blue-colored molybdenum blue complex.[7][8] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the amount of inorganic phosphate released and thus to the ATPase activity.[9]
Principle of the Assay
The antimony-phosphomolybdate method for ATPase activity assay involves two main steps:
-
Enzymatic Reaction: The ATPase enzyme hydrolyzes ATP, releasing ADP and inorganic phosphate (Pi).
-
Colorimetric Detection: The released Pi reacts with ammonium molybdate and potassium antimony tartrate under acidic conditions to form an antimony-phosphomolybdate complex. This complex is then reduced by ascorbic acid to produce a stable blue-colored product, which can be quantified by measuring its absorbance.[10]
Experimental Workflow
The overall workflow of the ATPase activity assay using the antimony-phosphomolybdate method is depicted below.
References
- 1. Antimony-Phosphomolybdate ATPase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATPase assay - Wikipedia [en.wikipedia.org]
- 3. Antimony-Phosphomolybdate ATPase Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. An antimony-phosphomolybdate microassay of ATPase activity through the detection of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JaypeeDigital | Estimation of serum inorganic phosphate by Fiske-Subba Row method [jaypeedigital.com]
- 6. oxfordreference.com [oxfordreference.com]
- 7. nemi.gov [nemi.gov]
- 8. lovibond.com [lovibond.com]
- 9. researchgate.net [researchgate.net]
- 10. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimonyl Tartrate in Iodimetric Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimonyl tartrate, most commonly available as potassium this compound (also known as tartar emetic), is a key reagent in analytical chemistry, particularly in the quantitative determination of trivalent antimony (Sb(III)) through iodimetric titration. This method is a direct redox titration where a standard solution of iodine is used as the titrant. The trivalent antimony is oxidized to its pentavalent state, while iodine is reduced to iodide. The endpoint of the titration is typically detected using a starch indicator, which forms a distinct blue-black complex with excess iodine.
This direct titration method is valued for its accuracy and reliability in the assay of antimony-containing compounds, which are relevant in various pharmaceutical and industrial applications. The successful execution of this titration is highly dependent on controlling the pH of the reaction medium and preventing the hydrolysis of antimony salts.
Principle of the Reaction
The iodimetric titration of this compound is based on the oxidation of Sb(III) to Sb(V) by iodine in a mildly alkaline medium. The reaction proceeds as follows:
SbO⁺ + I₂ + H₂O ⇌ SbO₂⁺ + 2I⁻ + 2H⁺
This equilibrium is reversible and is significantly influenced by the pH of the solution. To ensure the reaction proceeds to completion from left to right, the hydrogen ions (H⁺) produced must be neutralized. This is achieved by carrying out the titration in a solution buffered to a mildly alkaline pH, typically around 8.[1] Sodium bicarbonate or sodium borate (B1201080) are commonly used as buffering agents for this purpose.[1][2]
Furthermore, to prevent the precipitation of basic antimony salts due to hydrolysis, a complexing agent such as potassium sodium tartrate (Rochelle salt) is added.[1][3] This ensures that the antimony remains in solution and is available to react with the iodine titrant.
The endpoint of the titration is visualized by the appearance of a persistent blue color, which indicates the presence of excess iodine that forms a complex with the starch indicator.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the iodimetric titration of antimony potassium tartrate.
| Parameter | Value | Reference |
| Molar Mass of Antimony Potassium Tartrate (C₈H₄K₂O₁₂Sb₂·3H₂O) | 667.87 g/mol | [5] |
| Molar Mass of Anhydrous Antimony Potassium Tartrate (C₈H₄K₂O₁₂Sb₂) | 613.82 g/mol | [5] |
| Normality of Iodine Titrant | 0.1 N (0.05 M) | [1][5] |
| Equivalence Factor | 1 mL of 0.1 N Iodine ≡ 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O | [1][5] |
| Typical Sample Weight | ~500 mg | [1][5] |
| Required pH | ~8 | [1][6] |
| Purity Requirement (USP) | 99.0% to 103.0% of C₈H₄K₂O₁₂Sb₂·3H₂O | [1][5] |
Experimental Protocols
Preparation of Reagents
0.1 N Iodine Solution:
-
Weigh approximately 12.7 g of iodine (I₂) and 40 g of potassium iodide (KI) into a beaker.[3]
-
Add 10-20 mL of distilled water and stir until the iodine is completely dissolved. Potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).[3]
-
Transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water.
-
Store the solution in a well-stoppered, amber-colored bottle to protect it from light.[7]
Standardization of 0.1 N Iodine Solution: Standardization is crucial as iodine solutions can change concentration over time.
-
Accurately weigh about 0.15 g of primary standard arsenic trioxide (As₂O₃), previously dried at 105°C for one hour.[7][8]
-
Dissolve the As₂O₃ in 20 mL of 1 M sodium hydroxide, warming gently if necessary.[7]
-
Dilute with 40 mL of water and add 2 drops of methyl orange indicator.
-
Add dilute hydrochloric acid dropwise until the yellow color changes to a faint pink.
-
Carefully add 2 g of sodium bicarbonate to buffer the solution.[8]
-
Add 5 mL of starch indicator solution and titrate with the prepared iodine solution until a permanent blue color is produced.[3]
-
Calculate the normality of the iodine solution.
Starch Indicator Solution:
-
Make a paste of 1 g of soluble starch with a small amount of cold water.[3]
-
Add the paste to 100 mL of boiling water with constant stirring.
-
Boil for a few minutes until the solution is clear or opalescent.
-
This solution should be freshly prepared as it is susceptible to microbial degradation.[3]
Assay of Antimony Potassium Tartrate
-
Sample Preparation: Accurately weigh about 500 mg of Antimony Potassium Tartrate and dissolve it in 50 mL of distilled water in a conical flask.[1][5]
-
Addition of Reagents:
-
Titration: Immediately titrate the solution with the standardized 0.1 N iodine solution. The titration should be carried out dropwise with constant swirling.[1][5]
-
Endpoint Determination: The endpoint is reached when a persistent, faint blue color is observed throughout the solution.[1][4]
-
Calculation: Calculate the percentage purity of the Antimony Potassium Tartrate using the following formula:
% Purity = (Volume of Iodine (mL) × Normality of Iodine × 16.70 mg/mL) / (Weight of Sample (mg)) × 100
Visualizations
Iodimetric Titration Workflow
Caption: Workflow for the iodimetric titration of this compound.
Chemical Reaction and Electron Transfer
Caption: Redox reaction in the iodimetric titration of antimony.
References
- 1. scribd.com [scribd.com]
- 2. EXERCISE 9.2 OBJECT Assay of Antimony Potassium | Chegg.com [chegg.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. scribd.com [scribd.com]
- 5. Antimony Potassium Tartrate [drugfuture.com]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. Preparation and Standardization of 0.05 M Iodine | Pharmaguideline [pharmaguideline.com]
- 8. titrations.info [titrations.info]
Application of Antimonyl Tartrate in Leishmaniasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimonyl tartrate, specifically potassium antimony tartrate (also known as tartar emetic), represents a historically significant trivalent antimonial compound (Sb(III)) in the context of leishmaniasis chemotherapy. Although largely superseded by less toxic pentavalent antimonials (Sb(V)) like sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate for clinical use, this compound remains a crucial tool in fundamental and preclinical leishmaniasis research. Its direct activity as the trivalent form of antimony allows for the investigation of the core mechanisms of action and resistance without the metabolic conversion required by pentavalent prodrugs. These application notes provide an overview of its research applications, quantitative data on its efficacy, and detailed protocols for its use in experimental leishmaniasis studies.
Mechanism of Action
The precise mechanism of action of antimonials is multifaceted, involving both direct effects on the Leishmania parasite and modulation of the host immune response. This compound, as an Sb(III) compound, is considered the active form that exerts direct toxicity on the parasite. The proposed mechanisms include:
-
Disruption of Thiol Redox Metabolism: Antimony (III) has a high affinity for thiol groups. In Leishmania, it targets trypanothione (B104310) (T(SH)₂), a unique dithiol that is central to the parasite's antioxidant defense system. Sb(III) inhibits trypanothione reductase (TryR), the enzyme responsible for maintaining a reduced pool of trypanothione. This inhibition leads to an accumulation of oxidized trypanothione (TS₂) and an increase in reactive oxygen species (ROS), causing oxidative stress and parasite death.
-
Inhibition of Macromolecular Synthesis: this compound has been shown to interfere with glycolysis and fatty acid β-oxidation in Leishmania amastigotes. Furthermore, it can inhibit DNA topoisomerase I, an enzyme essential for DNA replication and repair.
-
Induction of Apoptosis-like Cell Death: The oxidative stress and cellular damage induced by this compound can trigger a programmed cell death cascade in the parasite.
Mechanisms of Resistance
Resistance to antimonials is a significant clinical challenge and a major area of research. The primary mechanisms of resistance identified in Leishmania include:
-
Decreased Drug Uptake: Downregulation of the aquaglyceroporin-1 (AQP1) transporter, which facilitates the uptake of Sb(III), leads to reduced intracellular drug accumulation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), results in the sequestration and efflux of antimony-thiol conjugates from the parasite.
-
Enhanced Thiol Metabolism: Increased levels of intracellular thiols, such as trypanothione, can chelate Sb(III), neutralizing its activity and facilitating its removal by efflux pumps.
Data Presentation
Table 1: In Vitro Susceptibility of Leishmania Species to Potassium Antimony Tartrate (Sb(III))
| Leishmania Species | Stage | IC₅₀ (µg/mL) | Reference(s) |
| L. infantum | Promastigote | 19.33 ± 2.47 | [1] |
| L. major | Promastigote | 8.19 ± 0.91 | [1] |
| L. killicki | Promastigote | 37.25 ± 9.30 | [1] |
| L. donovani (Sb-Sensitive) | Amastigote | < 10 | [2] |
| L. donovani (Sb-Resistant) | Amastigote | > 50 | [2] |
IC₅₀ values can vary depending on the specific strain and experimental conditions.
Table 2: Intracellular Thiol Levels in Antimony-Sensitive vs. Antimony-Resistant Leishmania donovani
| Strain Phenotype | Relative Thiol Level (Fold Increase vs. Sensitive) | Reference(s) |
| Antimony-Sensitive (Sb-S) | 1.0 | [3][4] |
| Antimony-Resistant (Sb-R) | ~1.24 - 30 | [3][4] |
The fold increase in thiol levels can vary significantly between different resistant isolates.
Table 3: Gene Expression Changes in Antimony-Resistant Leishmania
| Gene | Function | Change in Resistant Isolates | Reference(s) |
| AQP1 | Sb(III) uptake | Decreased (e.g., 0.47-fold) | [5] |
| MRPA | Sb-thiol conjugate efflux | Increased (e.g., 2.45-fold) | [5] |
| γ-GCS | Glutathione synthesis | Increased (e.g., 2.1-fold) | [5] |
| TRYR | Trypanothione reduction | Increased (e.g., 1.97-fold) | [5] |
Mandatory Visualizations
Caption: Mechanism of action of trivalent antimony (Sb(III)) in Leishmania.
Caption: Key mechanisms of antimony resistance in Leishmania.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Experimental Protocols
Protocol 1: In Vitro Susceptibility of Leishmania Promastigotes to Potassium Antimony Tartrate
Objective: To determine the 50% inhibitory concentration (IC₅₀) of potassium antimony tartrate against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in mid-logarithmic growth phase
-
M-199 medium (or RPMI-1640) supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Potassium antimony tartrate (stock solution prepared in sterile water)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (26°C)
-
Microplate reader
Procedure:
-
Harvest mid-log phase promastigotes by centrifugation (1000 x g for 10 min at 4°C).
-
Resuspend the parasite pellet in fresh culture medium and adjust the concentration to 1 x 10⁶ promastigotes/mL.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of potassium antimony tartrate in culture medium.
-
Add 100 µL of the drug dilutions to the corresponding wells. Include wells with drug-free medium as a negative control.
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 26°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability for each drug concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and using a non-linear regression analysis.
Protocol 2: In Vitro Susceptibility of Intracellular Leishmania Amastigotes to Potassium Antimony Tartrate
Objective: To determine the IC₅₀ of potassium antimony tartrate against the intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Leishmania promastigotes in stationary phase
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Potassium antimony tartrate
-
8-well chamber slides or 96-well plates
-
Methanol
-
Giemsa stain
-
Incubator (37°C, 5% CO₂)
-
Light microscope
Procedure:
-
Seed macrophages (e.g., 2 x 10⁵ cells/well in an 8-well chamber slide) and allow them to adhere overnight at 37°C with 5% CO₂.[6]
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[7]
-
Wash the wells with pre-warmed medium to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of potassium antimony tartrate to the infected macrophages.
-
Incubate for an additional 48 hours.[7]
-
After incubation, wash the cells, fix with methanol, and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
Calculate the percentage of infection inhibition compared to the drug-free control.
-
Determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Induction of Antimony Resistance in Leishmania Promastigotes
Objective: To generate an antimony-resistant Leishmania line in vitro.
Procedure:
-
Culture wild-type Leishmania promastigotes in standard medium.
-
Expose the parasites to a sub-lethal concentration of potassium antimony tartrate (e.g., the IC₅₀ concentration).
-
Monitor the culture until the parasites resume normal growth.
-
Once the parasites have adapted, subculture them into a medium with a stepwise increase in the drug concentration.[2]
-
Repeat this process of gradual drug pressure increase over several passages.
-
The resistance phenotype should be periodically checked by determining the IC₅₀ and comparing it to the wild-type parental line.
-
To maintain infectivity, it is recommended to passage the resistant parasites through macrophages periodically.[2]
Protocol 4: Quantification of Intracellular Thiols using Flow Cytometry
Objective: To measure and compare the levels of non-protein thiols in antimony-sensitive and -resistant Leishmania.
Materials:
-
Leishmania promastigotes (sensitive and resistant lines)
-
Phosphate-buffered saline (PBS)
-
CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate)
-
Flow cytometer
Procedure:
-
Harvest mid-log phase promastigotes (1 x 10⁷ per sample) and wash twice with PBS.
-
Resuspend the parasites in PBS.
-
Add CellTracker™ Green CMFDA to a final concentration of 2-5 µM.
-
Wash the cells again with PBS to remove excess dye.
-
Analyze the fluorescence of the parasite population using a flow cytometer.
-
The mean fluorescence intensity (MFI) is proportional to the intracellular thiol content. Compare the MFI of resistant and sensitive strains.
Conclusion
This compound, despite its clinical limitations due to toxicity, is an indispensable tool for leishmaniasis research. It provides a direct means to study the fundamental biological effects of trivalent antimony on Leishmania parasites. The protocols and data presented here offer a framework for researchers to investigate the mechanisms of antileishmanial drug action, unravel the complexities of drug resistance, and screen for new therapeutic agents or resistance-reversing compounds. Standardization of these experimental procedures is crucial for the reproducibility and comparability of data across different laboratories, ultimately advancing the development of more effective treatments for leishmaniasis.
References
- 1. Antimony susceptibility of Leishmania isolates collected over a 30-year period in Algeria | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased thiol levels in antimony-resistant Leishmania infantum isolated from treatment-refractory visceral leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimony resistance mechanism in genetically different clinical isolates of Indian Kala-azar patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression analysis of antimony resistance in Leishmania tropica using quantitative real-time PCR focused on genes involved in trypanothione metabolism and drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimony susceptible Leishmania donovani: evidence from in vitro drug susceptibility of parasites isolated from patients of post-kala-azar dermal leishmaniasis in pre- and post-miltefosine era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Schistosomicidal Activity of Potassium Antimonyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium antimonyl tartrate (PAT), historically known as tartar emetic, is a trivalent antimonial compound that was one of the earliest treatments for schistosomiasis. Although its use in humans has been discontinued (B1498344) due to severe cardiotoxicity and the availability of safer drugs like praziquantel (B144689), the study of its mechanism of action provides valuable insights into the biochemistry of Schistosoma parasites and can inform the development of new chemotherapeutics. These application notes provide a summary of the known in vitro effects of PAT on Schistosoma mansoni, focusing on its mechanism of action, and offer detailed protocols for its in vitro evaluation.
Mechanism of Action
The primary schistosomicidal effect of potassium this compound is the inhibition of glycolysis, a critical metabolic pathway for the parasite's survival. Trivalent antimonials selectively inhibit the parasite's phosphofructokinase (PFK), a rate-limiting enzyme in the glycolytic pathway.[1] The S. mansoni PFK is significantly more sensitive to inhibition by PAT compared to the mammalian host enzyme, providing a basis for its selective toxicity.[2] Inhibition of PFK leads to an accumulation of its substrate, fructose-6-phosphate, and a depletion of the product, fructose-1,6-diphosphate, ultimately disrupting ATP production and leading to parasite paralysis and death.[1]
Data Presentation
| Parameter | Target | Organism | Inhibitor | Concentration for 50% Inhibition (IC50) | Notes |
| Enzyme Activity | Phosphofructokinase (PFK) | Rat Erythrocytes | Potassium this compound | 0.2 mM (at 1 mM ATP) | The IC50 was dependent on the ATP concentration, decreasing to 0.05 mM at 0.2 mM ATP.[3] |
| Enzyme Activity | Phosphofructokinase (PFK) | Schistosoma mansoni | Trivalent Antimonials | Not specified | Recombinant S. mansoni PFK is more sensitive to inhibition by potassium this compound than the mammalian heart muscle enzyme.[2] |
Mandatory Visualizations
Proposed Signaling Pathway of Potassium this compound in Schistosoma mansoni
Caption: Proposed mechanism of PAT in Schistosoma.
Experimental Workflow for In Vitro Schistosomicidal Assay
Caption: Workflow for in vitro schistosomicidal testing.
Experimental Protocols
In Vitro Culture of Adult Schistosoma mansoni
Objective: To maintain the viability of adult S. mansoni worms in vitro for subsequent drug testing.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adult S. mansoni worms (obtained by perfusion from an infected laboratory animal model).
-
Sterile Petri dishes or 24-well plates.
-
Incubator (37°C, 5% CO2).
-
Stereomicroscope.
Protocol:
-
Aseptically perfuse adult S. mansoni worms from the hepatic portal system of an infected mouse or hamster.
-
Wash the worms several times with pre-warmed culture medium to remove host blood cells and debris.
-
Transfer one to two worm pairs into each well of a 24-well plate containing 2 mL of pre-warmed culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Observe the worms daily under a stereomicroscope to ensure motility and pairing.
Preparation of Potassium this compound Stock Solution
Objective: To prepare a stock solution of PAT for use in the in vitro assay.
Materials:
-
Potassium this compound (hydrate).
-
Sterile distilled water or dimethyl sulfoxide (B87167) (DMSO).
-
Sterile microcentrifuge tubes.
-
Vortex mixer.
Protocol:
-
Weigh an appropriate amount of potassium this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a suitable solvent (e.g., sterile distilled water or DMSO) to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.
In Vitro Schistosomicidal Assay
Objective: To determine the effect of potassium this compound on the viability of adult S. mansoni in vitro.
Materials:
-
Cultured adult S. mansoni worms in 24-well plates.
-
Serial dilutions of potassium this compound.
-
Culture medium (for negative control).
-
Praziquantel solution (for positive control).
-
Stereomicroscope.
Protocol:
-
After a 24-hour acclimatization period, carefully remove the medium from the wells containing the adult worms.
-
Add 2 mL of the appropriate PAT dilution to each test well.
-
Add 2 mL of culture medium containing the same concentration of solvent (if used) to the negative control wells.
-
Add 2 mL of a known effective concentration of praziquantel to the positive control wells.
-
Incubate the plates at 37°C and 5% CO2.
-
Observe the worms at various time points (e.g., 24, 48, and 72 hours) under a stereomicroscope.
-
Record observations on worm motility, pairing status, and any morphological changes (e.g., tegumental damage).
-
Score the viability of the worms based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead).
-
Calculate the percentage of worm mortality at each concentration and time point.
-
Determine the IC50 value of potassium this compound at the 72-hour time point using appropriate statistical software.
References
- 1. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, kinetics and inhibition by antimonials of recombinant phosphofructokinase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of potassium antimony tartrate on rat erythrocyte phosphofructokinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Antimonyl Tartrate Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimonyl tartrate, specifically potassium this compound (also known as tartar emetic), is a double salt of potassium and antimony with tartaric acid. It has historically been used in medicine as an emetic and for the treatment of parasitic diseases such as schistosomiasis and leishmaniasis.[1][2] In the modern laboratory, it serves various functions, including as a reagent in analytical chemistry, particularly in the colorimetric determination of phosphate (B84403), and as a precursor in the synthesis of other antimony compounds.[3][4] This document provides detailed protocols for the preparation of this compound solutions for general laboratory and specific analytical applications, along with essential safety information and quality control procedures.
Safety Precautions
Antimony compounds are toxic and should be handled with care. Ingestion of potassium this compound can cause persistent vomiting.[5] It is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] If there is a risk of dust formation, a respirator should be used.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7][8] Wash hands thoroughly after handling.[6]
-
Storage: Store potassium this compound in a cool, dry, and well-ventilated area in a tightly closed container.[6][7][9]
-
Disposal: Dispose of waste containing antimony compounds as hazardous waste in accordance with local, state, and federal regulations.[5]
Quantitative Data
The following table summarizes key quantitative data for the preparation and properties of potassium this compound and its solutions.
| Parameter | Value | Reference |
| Chemical Formula | K₂Sb₂(C₄H₂O₆)₂·3H₂O | [5] |
| Molecular Weight | 667.87 g/mol | [10] |
| Solubility in Cold Water | 8.3 g/100 mL | [11] |
| Solubility in Hot Water | 33.3 g/100 mL | [11] |
| pH of 50 g/L solution at 20°C | 4.0 | [7] |
| Stability of Stock Solution | Stable for at least 1 year when stored in a polyethylene (B3416737) bottle away from heat. | [3] |
Experimental Protocols
Preparation of a 0.1 M Potassium this compound Stock Solution
This protocol describes the preparation of a general-purpose 0.1 M stock solution.
Materials:
-
Potassium this compound trihydrate (K₂Sb₂(C₄H₂O₆)₂·3H₂O)
-
Deionized water
-
Volumetric flask (100 mL)
-
Beaker
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Accurately weigh 6.679 g of potassium this compound trihydrate.
-
Transfer the weighed solid to a 100 mL beaker.
-
Add approximately 80 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating can be applied to aid dissolution.
-
Once dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a well-labeled polyethylene bottle.
Preparation of Antimony Potassium Tartrate Reagent for Phosphate Analysis
This protocol is adapted from a standard method for the colorimetric determination of orthophosphate.[3][12]
Materials:
-
Potassium this compound hemihydrate (K(SbO)C₄H₄O₆·½H₂O)
-
Deionized water
-
Volumetric flask (1 L)
-
Beaker
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Weigh 1.371 g of potassium this compound hemihydrate.[12]
-
Transfer the solid to a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water.
-
Mix until the solid is dissolved.
-
Dilute to the 1 L mark with deionized water.
-
Store the solution in a dark bottle and refrigerate. The solution is stable for at least one week when stored at 4°C.[3]
Quality Control
The concentration of the prepared this compound solution can be verified by iodometric titration.[13][14]
Procedure:
-
Pipette a known volume of the prepared this compound solution into a beaker.
-
Add 5 g of potassium sodium tartrate and 2 g of sodium borate, and dissolve.[13]
-
Add a few drops of starch indicator solution.
-
Titrate with a standardized 0.1 N iodine solution until a persistent blue color is observed.[13]
-
Calculate the concentration of the this compound solution based on the volume of iodine solution used. Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.[13]
Visualizations
The following diagrams illustrate the experimental workflow for the preparation of this compound solutions.
Caption: Workflow for preparing a 0.1 M potassium this compound stock solution.
Caption: Workflow for preparing the antimony potassium tartrate reagent for phosphate analysis.
References
- 1. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 2. Antimony potassium tartrate RPE - For analysis - Reag. Ph.Eur - 1 kg - [dutscher.com]
- 3. nemi.gov [nemi.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]
- 6. lobachemie.com [lobachemie.com]
- 7. Antimony Potassium Tartrate Manufacturers, with SDS [mubychem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. ACS reagent grade, 99.0-103.0%, ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lovibond.com [lovibond.com]
- 13. Antimony Potassium Tartrate [drugfuture.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Antimonyl Tartrate as a Mordant in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the historical context, chemical principles, and potential applications of antimonyl tartrate as a mordant in histological staining. While its use in modern standard histological protocols is not widespread, its established role as a potent mordant in the textile industry and its historical presence in chemical literature suggest potential for specialized applications in biological staining.
Introduction to Mordanting in Histology
In histological staining, a mordant is a substance that forms a coordination complex with a dye, which then attaches to the tissue components, enhancing the intensity and stability of the stain.[1][2] Mordants are typically polyvalent metal ions that form a bridge between the dye molecule and the tissue, allowing for the staining of structures that would otherwise have a weak affinity for the dye.[3] The choice of mordant can significantly influence the final color, specificity, and permanence of the stain.[4]
This compound: A Historical and Chemical Perspective
Potassium this compound, historically known as "tartar emetic," is a coordination complex of antimony and tartaric acid.[5] Its use as a mordant has been well-established for centuries in the textile dyeing industry, where it is valued for its ability to produce vibrant and long-lasting colors with certain dyes.[4] In the 19th century, tartar emetic was also used in medicine, though its toxicity is now a significant concern.[5]
The mordanting action of this compound is attributed to the ability of the antimony ion (Sb³⁺) to form strong coordinate bonds with both the dye molecules and tissue components, particularly those rich in hydroxyl and carboxyl groups, such as proteins and nucleic acids.
Potential Applications in Histological Staining
While specific, validated protocols for the use of this compound as a primary mordant in routine histological staining are not prevalent in contemporary literature, its chemical properties suggest potential utility in:
-
Specialized Stains: For enhancing the staining of specific tissue components that are difficult to visualize with conventional methods.
-
Alternative to Traditional Mordants: As a potential substitute for more common mordants like aluminum or iron salts in certain applications, possibly yielding different color nuances or improved stability.
-
Botanical Histology: Historical literature suggests its potential use in botanical microtechnique, for example, to intensify stains like safranin for lignified tissues.
Quantitative Data: Comparison of Common Mordants
Direct quantitative comparisons of this compound with other mordants in a histological context are scarce. However, data from textile dyeing and general chemical principles allow for a qualitative and semi-quantitative comparison.
| Mordant | Common Form | Typical Dye Classes | Resulting Color Characteristics | Relative Toxicity |
| Aluminum | Aluminum potassium sulfate (B86663) (Alum) | Hematoxylin, Carmine, some natural dyes | Bright, clear colors (e.g., blue with hematoxylin) | Low |
| Iron | Ferric chloride, Ferrous sulfate | Hematoxylin, Tannins | Dark, often black or brown colors; can "sadden" colors | Moderate |
| Copper | Copper sulfate | Natural dyes | Often produces greenish or brownish hues | High |
| Tin | Stannous chloride | Cochineal, other natural dyes | Brightens colors significantly | High |
| Antimony | Potassium this compound | Tannins, some synthetic dyes | Can produce bright and fast colors; variable effects | High |
Experimental Protocols
Note: The following protocols are provided as a starting point for research and development. Due to the toxicity of antimony compounds, all procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Preparation of Potassium this compound (Tartar Emetic)
This protocol is based on historical chemical synthesis methods.
Materials:
-
Antimony trioxide (Sb₂O₃)
-
Potassium bitartrate (B1229483) (cream of tartar, KHC₄H₄O₆)
-
Distilled water
Procedure:
-
In a fume hood, combine 5g of antimony trioxide and 6g of potassium bitartrate in a flask.
-
Add 50 mL of distilled water.
-
Gently boil the mixture for 1-2 hours, adding distilled water as needed to maintain the volume.
-
Filter the hot solution to remove any unreacted antimony trioxide.
-
Allow the filtrate to cool slowly. Crystals of potassium this compound will form.
-
Collect the crystals by filtration and wash with a small amount of cold distilled water.
-
Dry the crystals in a desiccator.
Hypothetical Protocol for this compound as a Mordant with a Natural Dye (e.g., Cochineal)
This hypothetical protocol is based on general principles of mordanting and requires optimization.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Potassium this compound solution (1% w/v in distilled water)
-
Cochineal dye solution (1% w/v in distilled water)
-
Standard deparaffinization and rehydration reagents
-
Ethanol (B145695) series for dehydration
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Mordanting:
-
Immerse slides in the 1% potassium this compound solution for 10-30 minutes. (Optimization of time is required).
-
Rinse thoroughly in several changes of distilled water.
-
-
Staining:
-
Immerse slides in the 1% cochineal dye solution for 20-60 minutes. (Optimization of time is required).
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol (70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei and other acidic tissue components may stain in shades of red or purple, depending on the dye and the mordant's effect. The exact coloration and intensity will require experimental determination.
Visualizations
Caption: Principle of this compound Mordanting.
Caption: Hypothetical Staining Workflow.
Safety and Handling
Antimony compounds are toxic and should be handled with extreme care.[5]
-
Engineering Controls: Always work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.
-
Waste Disposal: Dispose of all antimony-containing solutions and waste as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of dust or solutions.
Conclusion
The use of this compound as a mordant in histological staining is a largely unexplored area in modern practice. Its historical significance in textile dyeing and its potent mordanting properties suggest that it could be a valuable tool for specialized research applications. The protocols provided here are intended to serve as a foundation for further investigation and optimization by researchers interested in exploring novel staining methodologies. Due to its toxicity, stringent safety precautions are paramount when working with this compound.
References
- 1. An Introduction to Mordants | Protocols Online [protocolsonline.com]
- 2. stainsfile.com [stainsfile.com]
- 3. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. The use and abuse of tartar emetic in the 19th-century materia medica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimonyl Tartrate in Anti-Angiogenesis Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Potassium antimonyl tartrate (PAT), a trivalent antimony compound historically used as an antiparasitic agent, has emerged as a promising anti-angiogenic agent in cancer research. This document provides detailed application notes and experimental protocols for studying the anti-angiogenic effects of this compound, specifically focusing on its impact on endothelial cells and its underlying molecular mechanisms.
Mechanism of Action
Potassium this compound exerts its anti-angiogenic effects primarily through the inhibition of multiple receptor tyrosine kinases (RTKs) on endothelial cells. This inhibition disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation. A key signaling axis affected by PAT is the VEGF/VEGFR2 pathway, which is a central regulator of angiogenesis. By inhibiting VEGFR2 and other RTKs, PAT effectively blocks the activation of downstream mediators, including Src and Focal Adhesion Kinase (FAK), which are essential for the dynamic cytoskeletal rearrangements required for cell motility and the formation of new blood vessels.[1][2]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of potassium this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Inhibitory Effect of Potassium this compound on HUVEC Proliferation
| Concentration (µM) | Inhibition of Proliferation (%) | IC50 (µM) |
| 0.1 | Data not available | \multirow{4}{*}{\textgreater 10} |
| 1 | Data not available | |
| 5 | Data not available | |
| 10 | Data not available |
Table 2: Inhibition of VEGF-Induced HUVEC Migration by Potassium this compound
| Concentration (µM) | Inhibition of Migration (%) |
| 1 | Data not available |
| 5 | Data not available |
| 10 | Data not available |
Note: Potassium this compound has been shown to inhibit HUVEC migration in a dose-dependent manner. However, specific quantitative data from migration assays (e.g., Boyden chamber or wound healing assays) is not available in the public domain to populate this table.
Table 3: Inhibition of VEGF-Induced HUVEC Tube Formation by Potassium this compound
| Concentration (µM) | Inhibition of Tube Formation (%) |
| 1 | Data not available |
| 5 | Data not available |
| 10 | Data not available |
Note: The ability of potassium this compound to inhibit the formation of capillary-like structures by HUVECs on Matrigel is a key indicator of its anti-angiogenic activity. While dose-dependent inhibition is confirmed, precise quantitative measurements of tube length or branch points are not detailed in the available literature.
Table 4: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of Potassium this compound
| Animal Model | Treatment | Outcome | Quantitative Measurement |
| NSCLC Xenograft | 40 mg/kg PAT (i.p., daily) | Significant decrease in tumor volume and weight | Specific percentage of inhibition not available |
| NSCLC Xenograft | 40 mg/kg PAT (i.p., daily) | Remarkable loss of vascularization | Quantitative data on microvessel density reduction not available |
| Matrigel Plug Assay | PAT treatment | Abolished VEGF-induced angiogenesis | Quantitative data on hemoglobin content not available |
Note: In vivo studies have demonstrated the potent anti-angiogenic and anti-tumor effects of potassium this compound. However, specific quantitative values for tumor growth inhibition and reduction in microvessel density are not consistently reported in a standardized format.
Experimental Protocols
HUVEC Proliferation Assay (MTS Assay)
Objective: To determine the effect of potassium this compound on the proliferation of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Potassium this compound (PAT)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate overnight.
-
Prepare serial dilutions of PAT in EGM-2 at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the PAT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve PAT, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
HUVEC Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of potassium this compound on VEGF-induced HUVEC migration.
Materials:
-
HUVECs
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Fibronectin
-
VEGF
-
Potassium this compound (PAT)
-
Serum-free endothelial cell basal medium (EBM-2)
-
Calcein-AM or Crystal Violet stain
Protocol:
-
Coat the underside of the Boyden chamber inserts with 10 µg/mL fibronectin and let it dry.
-
Starve HUVECs in serum-free EBM-2 for 4-6 hours.
-
Resuspend the starved HUVECs in serum-free EBM-2 containing different concentrations of PAT.
-
Add 500 µL of serum-free EBM-2 containing 20 ng/mL VEGF to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Add 200 µL of the HUVEC suspension (containing PAT) to the upper chamber of the inserts.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Calcein-AM or Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
HUVEC Tube Formation Assay
Objective: To evaluate the effect of potassium this compound on the ability of HUVECs to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel (growth factor reduced)
-
96-well plates
-
VEGF
-
Potassium this compound (PAT)
-
EBM-2 medium
-
Calcein-AM
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Resuspend HUVECs in EBM-2 containing VEGF (20 ng/mL) and different concentrations of PAT.
-
Seed 1.5 x 10⁴ HUVECs onto the solidified Matrigel in each well.
-
Incubate for 6-12 hours at 37°C.
-
Stain the cells with Calcein-AM.
-
Visualize the tube formation under a fluorescence microscope.
-
Quantify the tube formation by measuring the total tube length and/or the number of branch points using image analysis software.
In Vivo Matrigel Plug Assay
Objective: To assess the anti-angiogenic effect of potassium this compound in a living organism.
Materials:
-
Matrigel (growth factor reduced)
-
VEGF
-
Heparin
-
Potassium this compound (PAT)
-
C57BL/6 mice
-
Drabkin's reagent for hemoglobin quantification
Protocol:
-
Mix Matrigel (0.5 mL) with VEGF (100 ng) and heparin (10 units) on ice.
-
Inject the Matrigel mixture subcutaneously into the flank of C57BL/6 mice.
-
Administer PAT (e.g., 40 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 7 days).
-
After the treatment period, excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content in the plugs using Drabkin's reagent.
-
Alternatively, the plugs can be fixed, sectioned, and stained with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
Western Blot Analysis of Src and FAK Phosphorylation
Objective: To determine if potassium this compound inhibits the VEGF-induced phosphorylation of Src and FAK in HUVECs.
Materials:
-
HUVECs
-
VEGF
-
Potassium this compound (PAT)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Starve HUVECs in serum-free EBM-2 for 6 hours.
-
Pre-treat the cells with various concentrations of PAT for 1-2 hours.
-
Stimulate the cells with VEGF (50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
Application Notes and Protocols: Encapsulation of Tartar Emetic in Liposomes for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartar emetic, or potassium antimony tartrate, is a trivalent antimonial compound with known antiparasitic properties, particularly against Leishmania species.[1][2] However, its clinical application has been historically limited by a narrow therapeutic index and significant toxicity, including severe gastrointestinal intolerance and cardiotoxic effects.[1][3] Liposomal encapsulation presents a promising strategy to mitigate these toxicities while enhancing the therapeutic efficacy of tartar emetic.[1][2] Liposomes, as biocompatible and biodegradable nanocarriers, can alter the pharmacokinetic profile of the encapsulated drug, leading to improved drug targeting to the mononuclear phagocyte system where Leishmania parasites reside, and reduced systemic toxicity.[4][5]
These application notes provide a comprehensive overview of the preparation, characterization, and in-vivo evaluation of tartar emetic-loaded liposomes. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Data Presentation
The following tables summarize the key quantitative data from studies on tartar emetic-loaded liposomes, facilitating a clear comparison of formulation characteristics and in-vivo performance.
Table 1: Physicochemical Characterization of Tartar Emetic-Loaded Liposomes (Lip-TE)
| Parameter | Lip-TE | Blank Liposomes (Lip-Blank) | Reference |
| Composition | Egg Phosphatidylcholine (EPC) and 3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) (7:3 molar ratio) | EPC and DC-Chol (7:3 molar ratio) | [4] |
| Average Diameter (nm) | 205.1 ± 4.5 | 137.5 ± 0.8 | [4] |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | [4] |
| Zeta Potential (mV) | +17.0 to +18.0 | ~ +17.0 | [4][6] |
| Encapsulated Tartar Emetic Concentration (g/L) | ~ 2.0 | N/A | [6] |
Table 2: In-Vivo Toxicity and Efficacy of Liposomal Tartar Emetic in BALB/c Mice
| Parameter | Free Tartar Emetic (TE) | Liposomal Tartar Emetic (Lip-TE) | Control (PBS/Blank Liposomes) | Reference |
| Acute Toxicity (16 mg/kg Sb³⁺, single i.v. dose) | 2 deaths observed within 14 days | No deaths observed within 14 days | No deaths | [2][6] |
| Hepatic and Cardiac Toxicity | Higher toxicity observed | Reduced toxicity compared to free TE | No significant toxicity | [2][6] |
| Antileishmanial Efficacy (7.8 mg/kg/day Sb³⁺, 10 days i.p.) | Reduction in parasite load | Significant reduction in parasite load in spleen and liver (p < 0.05) | No reduction | [1] |
Table 3: Pharmacokinetic Profile of Liposomal Tartar Emetic (Lip-TE) vs. Free Tartar Emetic (Free TE) in BALB/c Mice
| Pharmacokinetic Parameter | Free TE | Lip-TE | Reference |
| Systemic Exposure (AUC) | Lower | Higher | [4] |
| Half-life (t½) | Shorter | Extended | [4] |
| Mean Residence Time (MRT) | Shorter | Extended | [4] |
| Clearance (CL) | Higher | Reduced | [4] |
| Splenic, Hepatic, and Renal Accumulation (at 120 min) | Lower | Significantly greater | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of tartar emetic-loaded liposomes.
Protocol 1: Preparation of Tartar Emetic-Loaded Liposomes (Reverse-Phase Evaporation Method)
Materials:
-
Potassium antimony tartrate trihydrate (Tartar Emetic)
-
Egg Phosphatidylcholine (EPC)
-
3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)
-
Diethyl ether
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve EPC and DC-Chol (7:3 molar ratio, 20 mM total lipid concentration) in chloroform in a round-bottom flask.[2][4]
-
Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.[2][4]
-
Add an aqueous solution of tartar emetic (e.g., 60 g/L in PBS) to the lipid solution.[4]
-
Form a water-in-oil emulsion by brief sonication.
-
Remove the organic solvent under reduced pressure using a rotary evaporator until a viscous gel is formed, followed by the complete removal of the solvent to form liposomes.[4]
-
To obtain a uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 10 cycles through 0.4 µm followed by 5 cycles through 0.2 µm).[4]
-
Separate the non-encapsulated tartar emetic from the liposome (B1194612) formulation by ultracentrifugation (e.g., 150,000 x g at 4°C for 120 minutes).[4]
-
Resuspend the final liposome pellet in sterile PBS (pH 7.4).[4]
Protocol 2: Physicochemical Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer NanoZS90).[4]
- Procedure:
- Dilute the liposome samples in PBS (pH 7.4).[1]
- Perform DLS measurements at 25°C with a scattering angle of 90°.[4]
- Determine the zeta potential using electrophoretic mobility measurements.[4]
- Conduct all measurements in triplicate.[1]
2. Morphology:
- Instrumentation: Cryogenic Transmission Electron Microscopy (CRYOTEM).
- Procedure:
- Apply a small volume of the liposome suspension to a TEM grid.
- Plunge-freeze the grid in liquid ethane.
- Image the vitrified samples under cryogenic conditions.
3. Encapsulation Efficiency:
- Methodology: The encapsulation efficiency can be determined by quantifying the amount of antimony in the liposomes before and after the removal of the unencapsulated drug.[7]
- Quantification of Antimony: Use a validated method such as graphite (B72142) furnace atomic absorption spectrometry (GFAAS) to determine the concentration of antimony.[3]
- Calculation: Encapsulation Efficiency (%) = (Amount of drug in purified liposomes / Initial amount of drug used) x 100
Protocol 3: In-Vivo Acute Toxicity and Efficacy Studies
Animal Model: BALB/c mice.[1]
1. Acute Toxicity Study:
- Procedure:
- Administer a single intravenous (i.v.) dose of free tartar emetic (e.g., 16 mg/kg of Sb³⁺), liposomal tartar emetic (Lip-TE, equivalent dose), blank liposomes, and PBS to different groups of healthy mice.[2][6]
- Monitor the animals for 14 days for mortality, changes in body weight, and signs of toxicity.[2][6]
- At the end of the study, collect blood for hematological and biochemical analysis and organs for histopathological examination to assess hepatic and cardiac toxicity.[2]
2. Antileishmanial Efficacy Study:
- Procedure:
- Infect BALB/c mice with Leishmania infantum.[1]
- After the establishment of infection, treat the mice for 10 consecutive days via intraperitoneal (i.p.) injection with free tartar emetic (e.g., 7.8 mg/kg/day of Sb³⁺), Lip-TE (equivalent dose), a positive control drug (e.g., Glucantime®), blank liposomes, and an untreated control group.[1][2]
- Three days after the final dose, euthanize the animals and determine the parasite load in the spleen and liver using the limiting dilution method.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and evaluation of tartar emetic liposomes.
Proposed Signaling Pathway for Tartar Emetic-Induced Apoptosis
Caption: Signaling pathways involved in tartar emetic-induced cell apoptosis.
Conclusion
The encapsulation of tartar emetic in liposomes represents a viable strategy to overcome its inherent toxicity and improve its therapeutic potential for diseases like leishmaniasis.[1][2] The data clearly indicate that liposomal formulations can significantly reduce the toxicity of tartar emetic while enhancing its efficacy and improving its pharmacokinetic profile.[2][4][6] The provided protocols offer a foundation for researchers to further explore and optimize this promising drug delivery system. The elucidation of the apoptotic signaling pathways induced by tartar emetic, involving oxidative stress and the JNK and Akt/mTOR pathways, provides a basis for understanding its mechanism of action and for the development of novel therapeutic strategies.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Emetic Tartar-Loaded Liposomes as a New Strategy for Leishmaniasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of protein tyrosine phosphatase activities by H2O2 and vanadate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimony, a novel nerve poison, triggers neuronal autophagic death via reactive oxygen species-mediated inhibition of the protein kinase B/mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimony Potassium Tartrate as a Precursor for Antimony Sulfide Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of antimony sulfide (B99878) (Sb₂S₃) thin films using antimony potassium tartrate as a precursor. The methodologies covered include Chemical Bath Deposition (CBD) and Hydrothermal Synthesis. Additionally, a brief overview of the historical and current context of antimony potassium tartrate in drug development is provided for a comprehensive understanding of its applications.
Synthesis of Antimony Sulfide (Sb₂S₃) Thin Films
Antimony potassium tartrate serves as a stable and reliable source of antimony ions for the deposition of Sb₂S₃ thin films, a promising material for photovoltaic and optoelectronic applications. The following sections detail the protocols for two common solution-based deposition techniques.
Chemical Bath Deposition (CBD) Method
Chemical Bath Deposition is a cost-effective and scalable technique for depositing thin films. The following protocol is adapted from a study by Ayala-Sánchez, Escorcia-García, and Alonso-Lemus (2020).[1]
Experimental Protocol:
-
Substrate Preparation: Begin with thoroughly cleaned glass substrates. A pre-coating of zinc sulfide (ZnS) can be applied to enhance the nucleation and growth of the Sb₂S₃ film.[1]
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of potassium antimony tartrate (K₂Sb₂(C₄H₂O₆)₂·3H₂O).
-
Prepare a 0.5 M solution of tartaric acid, which acts as a complexing agent.[1]
-
Prepare a 1 M solution of thioacetamide (B46855) (CH₃CSNH₂), which serves as the sulfur source.[1]
-
Prepare a 12 M solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment.[1]
-
-
Deposition Bath Formulation: In a beaker, mix the following components in the specified order to achieve a final volume of 80 ml:
-
8.3 ml of 0.1 M potassium antimony tartrate solution.[1]
-
4 ml of 0.5 M tartaric acid solution.[1]
-
Add 12 M ammonium hydroxide dropwise to adjust the pH of the solution to a value between 9.0 and 10.0.[1]
-
3 ml of 1 M thioacetamide solution.[1]
-
Add distilled water to reach the final volume of 80 ml.[1]
-
-
Film Deposition:
-
Immerse the prepared substrates vertically into the deposition bath.
-
Maintain the bath at a constant temperature. While the cited study does not specify the deposition temperature for this exact formulation, CBD of Sb₂S₃ is often carried out at temperatures ranging from 40°C to 80°C.[1][2]
-
The deposition time can be varied to control the film thickness.
-
-
Post-Deposition Treatment:
-
After deposition, remove the substrates from the bath and rinse them thoroughly with distilled water to remove any loosely adhered particles.
-
Dry the films in air.
-
Anneal the as-deposited amorphous films at 270-300°C in a nitrogen atmosphere for 30 minutes to induce crystallization into the stibnite (B1171622) phase.[1]
-
Quantitative Data from CBD:
| Parameter | Value | Reference |
| Film Thickness | 130 nm (at pH 9.5) - 170 nm (at pH 10) | [1] |
| Crystallite Size (post-annealing) | 31 - 39 nm | [1] |
| Optical Band Gap (crystalline) | 1.82 - 2.03 eV | [1] |
| Photo-conductivity (n-type) | 10⁻⁶ Ω⁻¹ cm⁻¹ | [1] |
| Solar Cell Performance (with CdS window layer) | ||
| Open-Circuit Voltage (Voc) | 656 mV | [1] |
| Short-Circuit Current Density (Jsc) | 2.66 mA/cm² | [1] |
Experimental Workflow for Chemical Bath Deposition of Sb₂S₃:
Hydrothermal Synthesis Method
Hydrothermal synthesis is another solution-based method that utilizes elevated temperature and pressure to promote the reaction and crystallization of materials. The following protocol is based on a study by an unspecified author, focusing on the synthesis of Sn-doped Sb₂Se₃, which can be adapted for Sb₂S₃ by replacing the selenium source with a sulfur source.[3]
Experimental Protocol:
-
Precursor Solution Preparation:
-
In a beaker containing 50 ml of deionized water, dissolve 0.334 g (10 mM) of potassium antimony tartrate trihydrate (K₂Sb₂(C₄H₂O₆)₂·3H₂O) with stirring.[3]
-
Sequentially, add a sulfur source such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or thioacetamide. The molar ratio of the sulfur source to the antimony precursor should be optimized based on the desired stoichiometry.
-
For doping, a solution of the dopant precursor (e.g., tin sulfate (B86663) for Sn-doping) can be added at this stage in the desired concentration.[3]
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Place cleaned substrates (e.g., Mo-coated glass) inside the autoclave, either suspended or leaning against the wall.[3]
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired reaction temperature (typically between 120°C and 180°C) and maintain it for a specific duration (e.g., 12 hours).
-
-
Post-Reaction Treatment:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Remove the substrates, rinse them with deionized water and ethanol, and dry them in a stream of nitrogen.
-
Quantitative Data from a Related Hydrothermal Synthesis (Sn-doped Sb₂Se₃):
| Parameter | Value | Reference |
| Precursor Concentration (Sb) | 10 mM | [3] |
| Film Thickness | ~270 nm | [3] |
| Photocurrent Density (at 0 V vs RHE) | 14.4 mA cm⁻² (undoped) - 17.1 mA cm⁻² (Sn-doped) | [3] |
Experimental Workflow for Hydrothermal Synthesis of Sb₂S₃:
Antimony Potassium Tartrate in Drug Development
Antimony potassium tartrate, historically known as tartar emetic, has a long history in medicine, particularly in the treatment of parasitic diseases like leishmaniasis and schistosomiasis. While its use has been largely phased out in favor of less toxic pentavalent antimonials like sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, understanding its mechanism of action remains relevant for the development of new anti-parasitic drugs.[4][5]
Mechanism of Action in Leishmaniasis:
The precise mechanism of action of antimonials is not fully elucidated, but it is generally accepted that the trivalent form of antimony (Sb(III)) is the active species.[5][6] Pentavalent antimonials (Sb(V)) are considered prodrugs that are reduced to Sb(III) within the host's macrophages and the Leishmania parasite.[5][7]
The proposed mechanisms of action for antimonials against Leishmania are multifaceted and can be summarized as follows:
-
Prodrug Model: Sb(V) is reduced to the more toxic Sb(III) form, which exerts its anti-leishmanial activity.[7]
-
Inhibition of Trypanothione (B104310) Reductase: Sb(III) can inhibit trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress, leading to an accumulation of reactive oxygen species and cell death.[5]
-
DNA Topoisomerase I Inhibition: Antimonials can interfere with DNA replication and transcription by inhibiting DNA topoisomerase I.[5]
-
Host Immune Activation: Antimonials can stimulate the host's immune system to clear the intracellular parasites.[7]
Signaling Pathway of Antimonials in Leishmaniasis Treatment:
Despite the emergence of drug resistance and toxicity concerns that have limited its clinical use, the study of antimony potassium tartrate and other antimonials continues to provide valuable insights into the biology of Leishmania and informs the development of novel therapeutic strategies.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 5. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Antileishmanial Activity of Dppz through Complexation with Antimony(III) and Bismuth(III): Investigation of the Role of the Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation of Antimonyl Tartrate in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility and stability of potassium antimonyl tartrate (also known as tartar emetic) in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and storage of potassium this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving in water. | The concentration exceeds the solubility limit at the current temperature. | Increase the temperature of the water to facilitate dissolution. Potassium this compound is significantly more soluble in hot water.[1][2] For instance, at 100°C, its solubility is over four times higher than at 0°C. Ensure the final concentration does not exceed the solubility limits at the intended storage temperature. |
| A cloudy solution or precipitate forms after a clear solution is prepared and cooled. | The solution is supersaturated at the lower temperature. | Re-dissolve the precipitate by gently warming the solution. For long-term storage at lower temperatures, consider preparing a less concentrated solution or using a co-solvent like glycerin.[1] |
| Precipitation occurs after adjusting the pH of the solution. | The pH has been adjusted to a range where the this compound complex is less stable, leading to hydrolysis and precipitation of antimony oxides.[3] | Maintain a slightly acidic pH. Aqueous solutions of potassium this compound are naturally slightly acidic (around pH 4 for a 50 g/L solution).[4] Avoid making the solution alkaline or strongly acidic, as this can lead to decomposition.[4][5] A patent for the synthesis of potassium this compound suggests that a pH range of 5-7 is used for crystallization, implying lower solubility in this range.[6] |
| A precipitate forms when mixing the this compound solution with other reagents. | Incompatibility with other components in the mixture. Potassium this compound is known to be incompatible with strong acids, bases, carbonates, tannins, and salts of heavy metals like lead and silver.[4][5][7] | Review the composition of your final mixture for known incompatibilities. If possible, prepare a small test batch to check for precipitation before mixing larger volumes. Consider the use of alternative reagents if incompatibilities are identified. |
| The solution develops a precipitate over time during storage. | Gradual hydrolysis or degradation of the this compound complex. | For long-term storage, prepare stock solutions in deionized water, store them in a dark, tightly closed container, and refrigerate.[8][9] Such solutions have been reported to be stable for up to two months. For enhanced stability, consider using a co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of potassium this compound in water and other solvents?
A1: The solubility of potassium this compound is highly dependent on temperature. The following table summarizes its solubility in water and glycerin.[1][2]
| Solvent | Temperature | Solubility ( g/100 mL) |
| Water | 0 °C | 8.3 |
| Water | 20 °C | 8.3 |
| Water | 100 °C | 35.9 |
| Glycerin | - | 6.7 |
It is practically insoluble in alcohol.[1][4]
Q2: What is the optimal pH for maintaining potassium this compound in solution?
A2: While a definitive optimal pH range is not well-documented in the literature, evidence suggests that a slightly acidic pH is preferable. A 50 g/L solution in water has a pH of approximately 4.0.[4] It is known to be stable in acidic solutions used for analytical methods.[10] Avoid alkaline conditions, as they can promote hydrolysis and precipitation of antimony oxides.[3] A pH range of 5-7 has been used to induce crystallization, suggesting this range should be avoided for maintaining the compound in solution.[6]
Q3: How can I prepare a stable stock solution of potassium this compound?
A3: For a stable stock solution, dissolve the potassium this compound in deionized water. Gentle heating can aid dissolution. Once dissolved and cooled to room temperature, store the solution in a dark, well-sealed container in a refrigerator.[8][9] These aqueous stock solutions can be stable for up to two months.
Q4: Can I use a co-solvent to improve the stability of my potassium this compound solution?
Q5: What are the known incompatibilities of potassium this compound?
A5: Potassium this compound is incompatible with a range of substances, including:
-
Strong acids and bases[4]
-
Carbonates[4]
-
Tannic acid and astringent infusions[7]
-
Strong oxidizing agents[5]
Mixing solutions of potassium this compound with these substances can lead to precipitation or chemical reactions.
Experimental Protocols
Protocol for Preparation of a Standard Aqueous Solution of Potassium this compound
This protocol is based on methods used for preparing analytical reagents.[8][9]
Materials:
-
Potassium this compound (trihydrate or hemihydrate)
-
Deionized water
-
Volumetric flask (e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
Dark glass storage bottle
Procedure:
-
Weigh the desired amount of potassium this compound. For example, to prepare a 3 g/L solution, weigh 1.5 g of the hemihydrate form or 1.61 g of the trihydrate form.
-
Transfer the weighed solid into a 500 mL volumetric flask.
-
Add approximately 400 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved. Gentle warming can be applied to expedite dissolution, but ensure the solution cools to room temperature before the final dilution.
-
Once dissolved and cooled, add deionized water to the 500 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a dark glass bottle for storage.
-
Label the bottle with the compound name, concentration, and preparation date.
-
Store the solution in a refrigerator. This solution is reported to be stable for up to two months.[8][9]
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound solutions.
Caption: Workflow for preparing a stable aqueous solution of potassium this compound.
Caption: Logical relationships between factors causing precipitation and prevention strategies.
References
- 1. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 3. Effect of pH Hydrolysis on the Recovery of Antimony from Spent Electrolytes from Copper Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimony Potassium Tartrate Manufacturers, with SDS [mubychem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]
- 7. sdfine.com [sdfine.com]
- 8. epd.georgia.gov [epd.georgia.gov]
- 9. crasr.artsandsciences.baylor.edu [crasr.artsandsciences.baylor.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Antimony Potassium Tartrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and troubleshooting aqueous solutions of antimony potassium tartrate.
Frequently Asked Questions (FAQs)
Q1: My antimony potassium tartrate solution has turned cloudy and a precipitate has formed. What is the cause and how can I prevent this?
A1: The cloudiness and precipitation are most likely due to the hydrolysis of antimony potassium tartrate, which forms insoluble basic antimony salts. This process is highly dependent on the pH of the solution. Aqueous solutions of antimony potassium tartrate are slightly acidic and can become unstable over time.[1] To prevent precipitation, it is crucial to control the pH of the solution by using appropriate buffers.
Q2: What is the optimal pH range for maintaining the stability of an antimony potassium tartrate solution?
A2: The optimal pH range for stabilizing antimony potassium tartrate solutions is generally between 4.5 and 8.0. For titrimetric assays, a mildly alkaline pH of around 8.0 is often maintained using a sodium borate (B1201080) buffer to ensure accuracy and prevent precipitation.[2][3] A patent for the synthesis of pharmaceutical-grade antimony potassium tartrate also specifies adjusting the solution pH to 5-7 with a potassium hydrogen tartrate solution to promote crystallization and purity.[4]
Q3: What are the recommended stabilizing agents for antimony potassium tartrate solutions?
A3: Based on established analytical procedures and synthesis methods, the following agents are recommended for stabilization:
-
Potassium sodium tartrate: This helps to keep the antimony complex in solution and prevents the precipitation of basic antimony salts.[2]
-
Sodium borate: Used as a buffering agent to maintain a mildly alkaline pH (around 8.0), which is particularly important for preventing hydrolysis during titrations.[2][3]
-
Potassium hydrogen tartrate: Can be used to adjust the pH to a stable range of 5-7.[4]
Q4: What are the general storage conditions for antimony potassium tartrate solutions?
A4: Antimony potassium tartrate solutions should be stored in well-closed containers in a cool, dry, and well-ventilated area.[5] They should be protected from direct sunlight. The solid form is stable under recommended storage conditions and has an indefinite shelf life if stored properly.[1][6]
Q5: What are the primary degradation products of antimony potassium tartrate in an unstable solution?
A5: The primary degradation products are insoluble basic antimony salts that precipitate out of the solution due to hydrolysis. When heated to decomposition, antimony potassium tartrate can emit toxic fumes of carbon oxides, potassium oxides, and antimony oxide.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dissolution. | The water used for dissolution is too acidic or basic. | Use purified, deionized water with a neutral pH. Consider preparing the solution in a buffer from the start. |
| Solution becomes cloudy over a short period (hours to days). | Hydrolysis is occurring due to an unstable pH. | Prepare a fresh solution using a recommended buffer system (see Experimental Protocols). Ensure the final pH is within the 4.5-8.0 range. |
| Inconsistent results in biological assays. | Degradation of the active compound due to solution instability. | Prepare fresh, stabilized solutions before each experiment. Verify the concentration of the stock solution periodically using a validated analytical method. |
| Color change in the solution. | Contamination or reaction with incompatible materials. | Ensure high-purity reagents and water are used. Store the solution in an inert container (e.g., borosilicate glass). Antimony potassium tartrate is incompatible with mineral acids, strong bases, carbonates, lead, and silver salts. |
Data Presentation: Stability of Antimony Potassium Tartrate Solutions
| Condition | Observation | Recommendation | Expected Shelf Life (Estimated) |
| Unbuffered Aqueous Solution | Prone to precipitation of basic antimony salts over time. | Not recommended for long-term storage. Prepare fresh for immediate use. | < 24 hours |
| pH < 4.0 | Increased risk of hydrolysis and precipitation. | Avoid acidic conditions. | Very short |
| pH 4.5 - 7.0 (Buffered with Potassium Hydrogen Tartrate) | Improved stability, less precipitation. | Suitable for stock solutions for many research applications. | Several days to weeks |
| pH ~8.0 (Buffered with Sodium Borate and Potassium Sodium Tartrate) | High stability, commonly used for analytical procedures. | Recommended for applications requiring high stability and prevention of precipitation. | Weeks to months |
| Storage at 4°C | Slows down the rate of hydrolysis and degradation. | Recommended for all prepared solutions. | Extends the shelf life of buffered solutions. |
| Exposure to Light | May accelerate degradation. | Store in amber or opaque containers. | N/A |
Experimental Protocols
Protocol 1: Preparation of a Standard (Unstabilized) Antimony Potassium Tartrate Solution
This protocol is suitable for immediate use where long-term stability is not a primary concern.
-
Materials:
-
Antimony Potassium Tartrate (reagent grade)
-
Purified, deionized water
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh the desired amount of antimony potassium tartrate powder.
-
Transfer the powder to a volumetric flask.
-
Add approximately half of the final volume of deionized water to the flask.
-
Stir the solution until the powder is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before final dilution.
-
Once dissolved, add deionized water to the final volume mark on the flask.
-
Mix the solution thoroughly.
-
Use the solution immediately or store at 4°C for no longer than 24 hours.
-
Protocol 2: Preparation of a Stabilized Antimony Potassium Tartrate Solution (pH ~8.0)
This protocol is recommended for preparing stock solutions for use in biological assays and other experiments requiring long-term stability.
-
Materials:
-
Antimony Potassium Tartrate (reagent grade)
-
Potassium sodium tartrate
-
Sodium borate
-
Purified, deionized water
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Prepare a buffer solution by dissolving potassium sodium tartrate and sodium borate in deionized water. A common ratio used in titrations is 5 g of potassium sodium tartrate and 2 g of sodium borate in 50 mL of water.[2] This can be scaled up as needed.
-
Adjust the pH of the buffer solution to approximately 8.0 using a pH meter and small additions of a suitable acid or base if necessary.
-
Accurately weigh the desired amount of antimony potassium tartrate powder.
-
Dissolve the antimony potassium tartrate in the prepared buffer solution in a volumetric flask.
-
Stir until the powder is completely dissolved.
-
Add the buffer solution to the final volume mark on the flask.
-
Mix the solution thoroughly.
-
Store the stabilized solution in a well-closed, light-protected container at 4°C.
-
Protocol 3: Stability Testing of Antimony Potassium Tartrate Solutions
This protocol outlines a method for assessing the stability of prepared solutions over time.
-
Materials:
-
Prepared antimony potassium tartrate solution (stabilized and unstabilized)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or an alternative quantitative method like titration.
-
Storage containers (clear and amber)
-
-
Procedure:
-
Prepare the antimony potassium tartrate solutions to be tested according to Protocols 1 and 2.
-
Immediately after preparation (Time 0), take an aliquot of each solution and determine the concentration of antimony potassium tartrate using a validated HPLC method or iodometric titration.[2][7]
-
Store the remaining solutions under various conditions (e.g., room temperature vs. 4°C; light vs. dark).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw aliquots from each storage condition.
-
Analyze the concentration of antimony potassium tartrate in each aliquot.
-
Visually inspect the solutions for any signs of precipitation or color change at each time point.
-
Compare the concentration and appearance of the solutions over time to the initial measurements to determine the stability under each condition.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing the stability of antimony potassium tartrate solutions.
Caption: Logical relationship between solution stability, hydrolysis, and stabilization strategies.
Caption: Simplified signaling pathway for the mechanism of action of antimonials in Leishmania.
References
- 1. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimony Potassium Tartrate [drugfuture.com]
- 3. scribd.com [scribd.com]
- 4. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]
- 5. lobachemie.com [lobachemie.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. HPLC Determination of some antibilharzial antimonials by extraction of antimony - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH for antimonyl tartrate reactions in assays
Technical Support Center: Antimonyl Tartrate Assays
Welcome to the technical support center for assays involving this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful execution of their experiments. The primary application discussed is the colorimetric determination of inorganic phosphate (B84403) (Pi) via the antimony-phosphomolybdate method, commonly known as the molybdenum blue reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium this compound in phosphate assays?
Potassium this compound serves as a crucial catalyst in the molybdenum blue reaction for phosphate detection. Its primary functions are:
-
To form a stable antimony-phosphomolybdate complex with the phosphomolybdic acid formed in the first step of the reaction.[1][2]
-
To greatly accelerate the subsequent reduction of this complex by a reducing agent, typically ascorbic acid.[1][3]
-
To allow for rapid and intense color development at room temperature, eliminating the need for heating steps that could potentially hydrolyze labile organic phosphates and interfere with the assay.[3][4]
Q2: Why is pH critical for this compound reactions?
The reaction chemistry is highly dependent on a strong acidic environment. The optimal pH is critical for several reasons:
-
Complex Formation: The initial reaction between orthophosphate and ammonium (B1175870) molybdate (B1676688) to form a yellow phosphomolybdic acid complex requires a highly acidic medium.[1][5]
-
Reaction Specificity: The acidic conditions ensure that the reaction is specific for orthophosphate.[5]
-
Reagent Stability: While the individual components are stable, the combined working reagent containing acid, molybdate, and antimony has limited stability and must be prepared and used correctly to avoid issues.[1] Published protocols often specify a pH range between 0.9 and 1.8 for optimal reaction conditions.[2][4]
Q3: My combined color reagent turns yellow or blue before I add it to my sample. What should I do?
This indicates reagent degradation or contamination. The combined reagent should be colorless before use.[6]
-
A yellow color may indicate an issue with the ascorbic acid solution, which can degrade over time.[6]
-
A blue color suggests premature reduction of the molybdate, often due to contamination with phosphate or other reducing agents. In either case, the solution should be discarded, and fresh reagents should be prepared.[6]
Troubleshooting Guide
This guide addresses common problems encountered during phosphate assays using potassium this compound.
| Problem | Possible Cause | Recommended Solution |
| High Blank Reading | Phosphate contamination from glassware, water, or reagents. | Use dedicated, acid-washed glassware. Prepare all solutions with fresh, high-purity, phosphate-free water. Run a reagent blank to identify the source of contamination.[1] |
| Low Sensitivity / Poor Signal | 1. Degraded Ascorbic Acid: The ascorbic acid solution is prone to oxidation and loses its reducing power. 2. Incorrect pH: The reaction medium is not sufficiently acidic, leading to incomplete formation of the antimony-phosphomolybdate complex. 3. Suboptimal Reagent Concentrations: Incorrect concentrations of molybdate or this compound can limit the reaction. | 1. Always prepare the ascorbic acid solution fresh on the day of the experiment.[1] 2. Verify the pH of the final reaction mixture. Ensure the acidic reagents are prepared correctly and are at the proper concentration. The optimal pH should be between 0.9 and 1.8.[2][4] 3. Double-check the calculations and preparation of all stock solutions. |
| Precipitate Forms in Wells | The solubility of the antimony-phosphomolybdate complex may be exceeded, or other components may be precipitating in the acidic conditions. | Ensure all components are fully dissolved before mixing. If testing samples in complex buffers, check for compatibility with the highly acidic reagent. Sample dilution may be necessary. |
| Inconsistent or Non-Reproducible Results | 1. Variable Reaction Time: The color development is time-dependent. 2. Temperature Fluctuations: Reaction rates can be sensitive to temperature. 3. Reagent Instability: The combined working reagent has a limited shelf-life.[1][3] | 1. Use a multichannel pipette and a consistent workflow to ensure the time between adding the reagent and reading the absorbance is the same for all wells. 2. Perform the incubation step in a temperature-controlled environment. 3. Prepare the final combined color reagent just before use and do not store it for extended periods. |
pH Optimization Data Summary
While a full pH profile is rarely published, various protocols specify optimal acidic conditions for the antimony-phosphomolybdate reaction.
| Assay Parameter | Recommended pH Range / Condition | Source |
| General Reaction Medium | Strong Acidic Medium | [1][3][5] |
| Optimal Reaction pH | 0.9 - 1.4 | [2] |
| Soil Extract Analysis | Solution adjusted to pH 1.8 | [4] |
| Reagent Preparation | Ammonium molybdate and potassium this compound dissolved in sulfuric acid (e.g., 2.5M - 6.6M H₂SO₄). | [3][7] |
Experimental Protocols & Visualizations
Protocol: Colorimetric Determination of Inorganic Phosphate
This protocol is a generalized methodology based on the widely used antimony-phosphomolybdate method.
1. Reagent Preparation:
-
Reagent A (Acid Molybdate-Antimony):
-
In a fume hood, slowly add 35 mL of concentrated sulfuric acid to 500 mL of phosphate-free deionized water. Swirl to mix and allow to cool completely.[6]
-
Dissolve 2.13 g of ammonium molybdate in 213 mL of water.
-
Dissolve 0.3 g of potassium this compound hemihydrate in 72 mL of water.[6]
-
Add the ammonium molybdate solution and the potassium this compound solution to the cooled sulfuric acid solution. Bring the final volume to 1 L with deionized water and mix. Store in a dark, acid-washed bottle.[6]
-
-
Reagent B (Ascorbic Acid):
-
Dissolve 1.8 g of ascorbic acid in 100 mL of deionized water.
-
This solution must be prepared fresh on the day of the assay. [1]
-
-
Combined Color Reagent:
-
Just before use, mix Reagent A and Reagent B in a 10:3 ratio (e.g., 10 mL of Reagent A and 3 mL of Reagent B). Let the solution sit for 5-10 minutes.
-
2. Assay Procedure:
-
Prepare a phosphate standard curve (e.g., 0 to 50 µM Pi) using a stock solution of KH₂PO₄.
-
Pipette 50 µL of standards and unknown samples into the wells of a 96-well microplate.
-
Add 150 µL of the freshly prepared Combined Color Reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at a wavelength between 660 nm and 880 nm using a microplate reader.
-
Determine the phosphate concentration of the unknown samples by comparing their absorbance to the standard curve.
Diagram: Antimony-Phosphomolybdate Reaction Pathway
Caption: Reaction pathway for the antimony-phosphomolybdate assay.
Diagram: pH Optimization Workflow
Caption: General workflow for optimizing reaction pH.
Diagram: Troubleshooting Logic
Caption: Troubleshooting flowchart for common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Colorimetric Dip Strip Assay for Detection of Low Concentrations of Phosphate in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. Analytical Method [keikaventures.com]
- 6. researchgate.net [researchgate.net]
- 7. lovibond.com [lovibond.com]
Technical Support Center: Mitigating Antimony Potassium Tartrate Toxicity in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies involving antimony potassium tartrate (APT). The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of Antimony Potassium Tartrate (APT) toxicity in rats and mice?
A1: Acute toxicity from APT in animal models primarily manifests as lethargy, weight loss, and mortality. The severity of these signs is dose-dependent and varies by the route of administration. Intraperitoneal (i.p.) injection is significantly more toxic than oral administration due to higher bioavailability.[1][2][3][4] Key target organs for toxicity are the liver and kidneys.[1][3][5] In rats, you may observe dose-related mortality and reductions in body weight.[1][2] Mice may also exhibit hepatocellular necrosis and inflammation of the liver capsule at higher doses.[1]
Q2: What are the reported LD50 values for APT in common laboratory animals?
A2: The median lethal dose (LD50) of APT varies depending on the animal species and the route of administration. The following table summarizes reported LD50 values:
| Animal Model | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 115 mg/kg | [5] |
| Mouse | Oral | 600 mg/kg | [5] |
| Rat | Intraperitoneal | > 22 mg/kg (deaths observed at 22 mg/kg) | [1][5] |
| Mouse | Intraperitoneal | Deaths occurred with doses as low as 6 mg/kg; 50% mortality in females at 50 mg/kg | [1] |
Q3: My animals are showing signs of severe liver and kidney damage. What biochemical markers should I assess?
A3: Hepatotoxicity and nephrotoxicity are primary concerns with APT administration.[1][3][5] For liver damage, it is recommended to monitor serum levels of liver-specific enzymes such as sorbitol dehydrogenase (SDH) and alanine (B10760859) aminotransferase (ALT).[1][2][4] Dose-related elevations in these enzymes are indicative of hepatocellular degeneration and necrosis.[1][2][4] For kidney function, monitor for lesions in the renal tubules.[3] However, studies have shown that hepatotoxicity often occurs at doses lower than those causing significant renal toxicity.[1][4]
Q4: We are observing unexpected mortality in our study, even at what we considered sub-lethal doses. What could be the issue?
A4: Several factors could contribute to unexpected mortality. The intraperitoneal route of administration leads to much higher toxicity compared to oral administration due to greater absorption.[1][3][4] Ensure accurate dose calculations and consistent administration techniques. Rats have been shown to be more sensitive than mice to the toxic effects of APT.[2][4] Additionally, repeated administration can lead to cumulative toxicity.[3] It is also crucial to minimize local inflammation at the injection site by alternating injection locations.[1]
Troubleshooting Guides
Guide 1: Reducing Systemic Toxicity Using Chelating Agents
This guide provides strategies for using chelating agents to mitigate the systemic toxicity of APT.
Problem: High incidence of mortality and severe organ damage observed in animals treated with APT.
Solution: The use of chelating agents such as Dimercaprol (BAL) and 2,3-Dimercaptosuccinic acid (DMSA) can reduce the toxicity of antimony compounds.[6][7] These agents bind to antimony, facilitating its excretion and reducing its toxic effects.
Experimental Protocols:
-
Dimercaprol (BAL) Administration in Rabbits:
-
Objective: To increase the LD50 of antimony potassium tartrate.
-
Animal Model: Rabbits.
-
APT Administration: Intramuscular injection.
-
Dimercaprol Regimen: A suggested starting point, based on protocols for other heavy metal poisoning, is an intramuscular injection of 2.5 - 5 mg/kg.[8] The frequency and duration of treatment should be optimized based on the severity of toxicity observed. In studies with other heavy metals, dosing has been administered every 4 hours for the first 2 days, with a subsequent tapering of the dose and frequency over a 10-day period.[8][9]
-
Monitoring: Observe for a reduction in mortality and clinical signs of toxicity. Monitor liver and kidney function parameters.
-
-
2,3-Dimercaptosuccinic Acid (DMSA) Administration in Mice:
-
Objective: To reduce mortality following a lethal dose of APT.
-
Animal Model: Mice.
-
APT Administration: Intraperitoneal injection.
-
DMSA Regimen: A common therapeutic protocol for heavy metal toxicity involves a cyclical approach. A starting point could be the administration of 10-30 mg/kg of DMSA per day in divided doses for three consecutive days, followed by an 11-day rest period.[10] This cycle can be repeated as necessary. DMSA can be administered orally.
-
Monitoring: Track survival rates and changes in body weight. Assess liver enzyme levels (ALT, SDH) to quantify the reduction in hepatotoxicity.
-
Quantitative Data on Efficacy:
| Treatment | Animal Model | APT Dose & Route | Outcome |
| Dimercaprol | Rabbit | Intramuscular | Increased LD50 from 90 mg/kg to 160 mg/kg |
| DMSA | Mouse | 120 mg/kg i.p. (2x LD50) | 93% survival rate (28 out of 30 mice) |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Toxicity Reduction
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a chelating agent in reducing APT toxicity.
Caption: Workflow for evaluating chelating agent efficacy.
Signaling Pathway of APT-Induced Apoptosis
Antimony potassium tartrate is known to induce apoptosis through a mechanism involving oxidative stress. The following diagram illustrates the proposed signaling pathway.
Caption: APT-induced apoptotic signaling pathway.
Logical Relationship for Troubleshooting Unexpected Toxicity
This diagram outlines a decision-making process for troubleshooting unexpected toxicity in your animal studies.
Caption: Troubleshooting unexpected APT toxicity.
References
- 1. NTP technical report on the toxicity studies of Toxicity Studies of Antimony Potassium Tartrate (CAS No. 28300-74-5) in F344/N Rats And B6C3F1 Mice (Drinking Water and Intraperitoneal Injection Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ask-force.org [ask-force.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Comparative toxicity and tissue distribution of antimony potassium tartrate in rats and mice dosed by drinking water or intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimercaprol - Wikipedia [en.wikipedia.org]
- 7. Evaluation of the efficacy of dimercapto chelating agents for the treatment of systemic organic arsenic poisoning in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimercaprol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. lisanagy.com [lisanagy.com]
Incompatibilities of antimonyl tartrate with other chemical reagents
Technical Support Center: Antimonyl Tartrate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical incompatibilities of this compound (also known as potassium this compound, tartar emetic). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its incompatibilities important?
This compound, with the chemical formula K₂Sb₂(C₄H₂O₆)₂, is a double salt of potassium and antimony with tartaric acid.[1] It has historical uses as an emetic and in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.[2] In a laboratory setting, understanding its incompatibilities is crucial to prevent experimental failures, such as unexpected precipitation, degradation of the compound, or the formation of hazardous byproducts.[3][4]
Q2: I observed a precipitate after mixing a solution of this compound with another reagent. What could be the cause?
Precipitation is a common indicator of incompatibility. This compound is known to form precipitates with several classes of compounds:
-
Salts of Heavy Metals: Reactions with salts of lead, silver, and mercury (e.g., mercury bichloride) will cause precipitation.[4][5][6]
-
Acids: Tannic acid and gallic acid can cause precipitation.[7][8] In fact, tannic acid and this compound can form a 1:1 complex in aqueous solutions.[9]
-
Bases/Alkalis: Lime water (a solution of calcium hydroxide) and other alkaline substances can lead to precipitation.[3][10]
-
Other Compounds: Astringent infusions (like those from cinchona or rhubarb), acacia, albumin, and soap can also cause precipitation.[5][6][10]
Q3: My this compound solution seems to have degraded after I added a new substance. What types of reagents can cause it to decompose?
This compound is incompatible with strong oxidizing agents (such as perchlorates, peroxides, and permanganates) and strong reducing agents.[3][7][10] It is stable under normal conditions but can decompose under excessive heat, leading to the emission of toxic fumes and the formation of carbon monoxide, carbon dioxide, and oxides of antimony and potassium.[3][5][10] Additionally, contact with mineral acids (e.g., hydrochloric, sulfuric, nitric) can break down the tartrate complex to yield tartaric acid.[5][11]
Q4: Can I use this compound in acidic or basic solutions?
Caution is advised. The compound is incompatible with both acids and strong bases.[3][5]
-
Acidic Conditions: Mineral acids will react with this compound.[4][5] A solution of this compound is slightly acidic, and its pH affects the reduction potential of the trivalent antimony.[10][12]
-
Basic Conditions: Strong bases, alkali hydroxides, and carbonates are incompatible and will react with this compound.[3][5][6] For certain analytical procedures, such as iodimetric titration, a mildly alkaline medium (pH 8) buffered with sodium borate (B1201080) is required to ensure the reaction proceeds correctly.[12]
Q5: Are there any gaseous byproducts I should be aware of when working with this compound?
Yes. A significant hazard exists when this compound reacts with freshly formed hydrogen, as this can produce stibine (B1205547) gas (SbH₃), which is extremely flammable and poisonous.[4] Heating the compound to decomposition also produces hazardous gases like carbon monoxide.[3][8] All work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Data Presentation: Summary of Incompatibilities
The following table summarizes the known chemical incompatibilities of this compound.
| Incompatible Reagent Class | Specific Examples | Observed or Potential Outcome |
| Acids | Mineral acids (HCl, H₂SO₄, HNO₃), Perchloric acid, Tannic acid, Gallic acid.[4][7] | Decomposition to tartaric acid, precipitation (with tannic/gallic acids).[9][11] |
| Bases & Alkalis | Strong bases, Alkali hydroxides, Carbonates (e.g., lime water).[3][4][5] | Reaction and potential precipitation.[6] |
| Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Halogens.[4][5] | Vigorous or violent reaction, decomposition.[13] |
| Reducing Agents | Reagents that produce nascent hydrogen.[4] | Formation of highly toxic and flammable stibine gas (SbH₃).[4] |
| Heavy Metal Salts | Lead salts, Silver salts, Mercury bichloride.[4][5][6] | Precipitation.[6] |
| Other Compounds | Albumin, Soap, Tannins, Acacia, Astringent infusions.[3][5][6] | Precipitation or complex formation.[6] |
Experimental Protocols
1. Protocol for Identifying Heavy Metal Salt Incompatibility (Precipitation Test)
This protocol describes a simple qualitative test to determine if a heavy metal salt solution is incompatible with this compound.
-
Objective: To visually check for the formation of a precipitate.
-
Materials:
-
1% (w/v) solution of this compound in deionized water.
-
1% (w/v) solution of the test heavy metal salt (e.g., lead nitrate, silver nitrate) in deionized water.
-
Test tubes and rack.
-
Pipettes.
-
-
Methodology:
-
Prepare a fresh 1% solution of this compound.
-
Label two test tubes: one "Test" and one "Control".
-
Add 2 mL of the this compound solution to each test tube.
-
To the "Test" tube, add the heavy metal salt solution dropwise (approximately 0.5 mL), while gently agitating the tube.
-
To the "Control" tube, add 0.5 mL of deionized water and gently agitate.
-
Observe both tubes against a dark background for the formation of any precipitate in the "Test" tube. The "Control" tube should remain clear.
-
Record the results, noting the color and nature of any precipitate formed.
-
2. Protocol: Assay of this compound by Iodimetric Titration
This method is used to determine the purity of this compound and relies on the oxidation of trivalent antimony to pentavalent antimony.[12][14] It highlights the need for specific pH conditions, demonstrating a controlled reaction rather than a hazardous incompatibility.
-
Objective: To quantify the amount of this compound in a sample.
-
Principle: This is an oxidation-reduction reaction where iodine is reduced to iodide, and trivalent antimony is oxidized. The endpoint is detected with a starch indicator.[12] The reaction must be carried out in a mildly alkaline solution to proceed to completion.[12]
-
Methodology:
-
Accurately weigh approximately 500 mg of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a flask.
-
Add 2 g of sodium borate to buffer the solution to a pH of approximately 8.[12]
-
Add 5 g of potassium sodium tartrate (to keep the resulting antimony compound in solution).[14]
-
Add 3 mL of starch indicator solution (TS).[14]
-
Immediately titrate the solution with a standardized 0.1 N iodine solution.
-
The endpoint is reached upon the first appearance of a persistent blue color.[12]
-
Record the volume of iodine solution used. Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.[14]
-
Visualizations
Caption: Logical relationship of this compound incompatibilities.
Caption: Experimental workflow for a precipitation incompatibility test.
Caption: Simplified thermal decomposition pathway of this compound.
References
- 1. brainly.in [brainly.in]
- 2. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ANTIMONY POTASSIUM TARTRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. INTERACTION BETWEEN TANNIC ACID AND ANTIMONY POTASSIUM TARTRATE [jstage.jst.go.jp]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]
- 12. scribd.com [scribd.com]
- 13. media.laballey.com [media.laballey.com]
- 14. Antimony Potassium Tartrate [drugfuture.com]
Troubleshooting endpoint detection in antimonyl tartrate titrations
This guide provides troubleshooting assistance for common issues encountered during endpoint detection in antimonyl tartrate titrations.
Frequently Asked Questions (FAQs)
Endpoint Detection Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Interference and Side Reactions
-
--INVALID-LINK--
-
--INVALID-LINK--
Why is my endpoint faint or fleeting?
A faint or fleeting endpoint in an iodimetric titration of antimony potassium tartrate using a starch indicator can be caused by several factors. The blue color of the starch-iodine complex may disappear after the titration is complete due to the air oxidation of iodide ions.[1]
Troubleshooting Steps:
-
pH Adjustment: Ensure the solution is buffered to a mildly alkaline pH of 8.[2][3] Acidic conditions can cause the starch indicator to hydrolyze or decompose, affecting the endpoint.[4] Use sodium borate (B1201080) to maintain the correct pH.[2][5]
-
Starch Indicator Quality: Use a freshly prepared starch solution. An old or degraded starch indicator can lead to a poor endpoint.
-
Immediate Titration: Titrate the solution immediately after adding the starch indicator.[2][5]
-
Sufficient Mixing: Ensure the solution is well-mixed throughout the titration to allow for a uniform reaction.
Why am I not seeing a sharp color change at the endpoint?
The absence of a sharp color change often points to issues with the reaction conditions or the reagents.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect pH | The pH of the solution significantly impacts the reduction potential of trivalent antimony.[4] An acidic medium can shift the reaction equilibrium, leading to an indistinct endpoint. Buffer the solution to pH 8 with sodium borate.[2][4] |
| Precipitation of Antimony Salts | Hydrolysis can lead to the precipitation of basic antimony salts, which do not react with the titrant, causing inaccurate results.[4] Add potassium sodium tartrate to prevent this precipitation.[2][4] |
| Degraded Titrant or Indicator | The titrant (e.g., 0.1N iodine solution) may have degraded. Standardize your titrant regularly.[6] Similarly, ensure your starch indicator is fresh. |
What causes a premature or delayed endpoint?
A premature or delayed endpoint indicates an error in the stoichiometry of the titration, which can arise from several sources.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for premature or delayed endpoints.
How can I improve the accuracy of my potentiometric titration endpoint?
For potentiometric titrations, the endpoint is determined by the point of maximum inflection on the titration curve.
Tips for Improvement:
-
Electrode Maintenance: Ensure your indicator and reference electrodes are clean and properly calibrated.
-
Titrant Addition: Add the titrant in smaller increments near the equivalence point to get a more defined curve.
-
Stirring: Maintain constant and uniform stirring throughout the titration.
-
Data Analysis: Use the first or second derivative of the titration curve to pinpoint the endpoint more accurately.
Why is my solution turning cloudy or forming a precipitate during titration?
The formation of a precipitate during the titration of this compound can interfere with endpoint detection and lead to inaccurate results.
Primary Cause:
-
Hydrolysis of Antimony Salts: In aqueous solutions, antimony salts can hydrolyze to form sparingly soluble basic salts like SbOCl.[1] This is more likely to occur if the solution is not properly prepared.
Preventative Measure:
-
Addition of a Complexing Agent: Add tartaric acid or potassium sodium tartrate to the solution before titration.[1][2][4] These agents form a soluble complex with antimony, preventing its precipitation.[1]
Could other substances in my sample be interfering with the titration?
Yes, other oxidizing or reducing agents present in the sample can react with the titrant or the analyte, leading to erroneous results.
Common Interferences in Iodimetric Titration:
-
Substances that can be oxidized by iodine.
-
Substances that can reduce pentavalent antimony.
Mitigation Strategy:
-
Sample Purity: If possible, purify the sample to remove interfering substances.
-
Alternative Methods: If purification is not feasible, consider using a different analytical method that is less susceptible to the specific interferences in your sample.
Experimental Protocols
Protocol 1: Iodimetric Titration of Antimony Potassium Tartrate
This protocol is based on the United States Pharmacopeia (USP) assay for Antimony Potassium Tartrate.[5][7]
Materials:
-
Antimony Potassium Tartrate sample
-
Deionized water
-
Potassium sodium tartrate
-
Sodium borate
-
Starch indicator solution (Starch TS)
-
Standardized 0.1 N Iodine solution
Procedure:
-
Accurately weigh approximately 500 mg of the Antimony Potassium Tartrate sample.[5][7]
-
Dissolve the sample in 50 mL of deionized water in a conical flask.[5][7]
-
Add 5 g of potassium sodium tartrate to the solution to prevent the precipitation of antimony salts.[2][5][7]
-
Add 2 g of sodium borate to buffer the solution to a mildly alkaline pH.[2][5][7]
-
Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is observed.[2][5][7]
Calculation:
Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.[2][5]
Titration Reaction Workflow:
References
Technical Support Center: Synthesis of Antimony Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of antimony tartrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of potassium antimony tartrate?
A1: The most common methods for synthesizing potassium antimony tartrate use either antimony trioxide (Sb₂O₃) and potassium bitartrate (B1229483) (cream of tartar) or a newer approach with freshly prepared antimony acid sol and potassium hydrogen tartrate.[1][2] Another reported method involves the reaction of antimony trichloride (B1173362) (SbCl₃) with tartaric acid.[3]
Q2: What is the key advantage of using antimony acid sol over antimony trioxide?
A2: Antimony trioxide has low solubility, which can lead to a slow and incomplete solid-liquid two-phase reaction.[2] Using a freshly prepared antimony acid sol allows for a more uniform liquid-phase reaction, which can significantly increase the reaction speed and yield.[2]
Q3: What is a typical yield for antimony tartrate synthesis?
A3: The yield of antimony tartrate can vary significantly depending on the method and optimization of reaction conditions. Some methods report yields of approximately 30%, while optimized processes claim yields of over 70%.[3] A patented method using antimony acid sol reports the production of a high-purity product (99.5%).[2]
Q4: How does pH affect the synthesis of antimony tartrate?
A4: The pH of the reaction and crystallization solution is a critical parameter. For the synthesis using antimony acid sol, adjusting the pH to a range of 5-7 with a potassium hydrogen tartrate solution is recommended before crystallization to ensure optimal product precipitation.[2] In broader applications of antimony recovery, pH plays a crucial role in the hydrolysis and extraction of antimony compounds.[4][5]
Q5: What are the ideal crystallization conditions for potassium antimony tartrate?
A5: After the reaction is complete and the solution is filtered while hot, crystallization is typically induced by cooling.[1][6] The cooling rate can influence crystal size and purity. Slower cooling, for instance in a refrigerator rather than a freezer, may yield larger, more well-defined crystals.[1] One method specifies cooling to room temperature for crystallization to occur.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to the low solubility of antimony trioxide. | - Ensure vigorous stirring and sufficient reflux time (at least 30 minutes to 5 hours, depending on the method).[1][2] - Consider using freshly prepared antimony acid sol for a more homogenous and faster reaction.[2] - Verify the stoichiometry of your reactants. |
| Suboptimal pH during reaction or crystallization. | - For methods specifying pH adjustment, ensure the pH is within the recommended range (e.g., 5-7) before cooling to maximize precipitation.[2] | |
| Product loss during filtration or washing. | - Filter the hot reaction mixture to remove unreacted solids before crystallization to avoid contamination of the product.[1][6] - Wash the final crystals with a solvent in which the product is insoluble, such as absolute ethanol (B145695), to remove impurities without dissolving the product.[2] | |
| Incomplete Dissolution of Reactants | Insufficient reaction time or temperature. | - Increase the reflux time and ensure the mixture is boiling vigorously.[1][7] - Check that the reaction temperature is maintained at the recommended level (e.g., boiling water). |
| Poor quality or incorrect form of antimony starting material. | - Use high-purity antimony trioxide. Pottery-grade material may contain impurities that do not react.[1] - If using antimony trichloride, be aware of its tendency to hydrolyze, which can affect its reactivity. | |
| No or Poor Crystal Formation | The solution is not sufficiently saturated. | - Concentrate the filtrate by evaporation before cooling to increase the concentration of the product.[2] One method suggests vacuum concentration at 70-80°C until crystals begin to precipitate.[2] |
| The cooling process is too rapid or the final temperature is not low enough. | - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[1][8] | |
| Presence of impurities that inhibit crystallization. | - Ensure all starting materials are of high purity. Anti-caking agents in supermarket-grade potassium bitartrate could potentially interfere with the reaction or crystallization.[8] - Recrystallize the product from hot water to improve purity.[6] | |
| Product is Impure (e.g., off-color) | Incomplete removal of unreacted starting materials or side products. | - Filter the reaction mixture while it is still hot to remove any insoluble impurities or unreacted antimony trioxide.[1][7] - Wash the crystals with an appropriate solvent (e.g., absolute ethanol) to remove soluble impurities.[2] |
| Hydrolysis of antimony compounds. | - Control the reaction conditions, particularly pH and water content, to minimize the hydrolysis of antimony salts, which can lead to the formation of antimony oxides or oxychlorides. |
Data Presentation
Table 1: Comparison of Antimony Tartrate Synthesis Methods
| Method | Antimony Source | Tartrate Source | Key Reaction Conditions | Reported Yield/Purity | Advantages | Disadvantages |
| Traditional | Antimony Trioxide (Sb₂O₃) | Potassium Bitartrate | Reflux in water for 30 mins - 5 hrs[1][2] | Decent yield reported in qualitative descriptions[7] | Simple, common lab reagents | Slow reaction, potentially incomplete, lower yield due to Sb₂O₃ insolubility[2] |
| Acid Sol | Antimony Acid Sol | Potassium Hydrogen Tartrate | Heat and stir for 0.5-1 hr; vacuum concentrate; adjust pH to 5-7[2] | 99.5% purity[2] | Faster, more uniform reaction; higher purity[2] | Requires preparation of fresh antimony acid sol |
| Trichloride | Antimony Trichloride (SbCl₃) | Tartaric Acid | Reaction at 90-120°C for 0.5-2 hrs[3] | >70% yield[3] | Rapid reaction, high yield[3] | SbCl₃ is moisture sensitive and can hydrolyze |
Experimental Protocols
Method 1: Synthesis of Potassium Antimony Tartrate using Antimony Trioxide
-
Reactant Preparation : In a flask, combine potassium bitartrate and antimony trioxide in a 2:1 molar ratio. For example, use 18.82 g of potassium bitartrate and 14.58 g of antimony trioxide.[1]
-
Reaction : Add distilled water (e.g., 250 mL) and a magnetic stir bar. Heat the slurry to a boil with vigorous stirring and maintain reflux for at least 30 minutes. Most of the solids should dissolve.[1]
-
Filtration : While the solution is still hot, filter it to remove any unreacted solids.[1][6]
-
Crystallization : Allow the clear filtrate to cool. For faster crystallization, place the beaker in a refrigerator or freezer.[1]
-
Product Isolation : Collect the white, triangular crystals by filtration. A second crop of crystals can be obtained by further concentrating the mother liquor.
Method 2: High-Purity Synthesis using Antimony Acid Sol
-
Reactant Preparation : Prepare a fresh antimony acid sol. Disperse the sol in deionized water. Add finely ground potassium hydrogen tartrate crystals. The molar ratio of Sb(OH)₃:KC₄H₅O₆:H₂O should be controlled, for example, in the range of 1:4-12:30-50.[2]
-
Reaction : Heat the mixture and stir for 0.5-1 hour to form the potassium antimony tartrate solution.[2]
-
Concentration and pH Adjustment : Heat the solution to 70-80°C under vacuum to concentrate it until crystals begin to precipitate. Adjust the solution's pH to 5-7 using a potassium hydrogen tartrate solution.[2]
-
Crystallization : Cool the solution to room temperature to allow for the crystallization of white, needle-shaped crystals.[2]
-
Product Isolation and Purification : Separate the crystals via vacuum filtration. Wash the crystals with absolute ethanol and dry to obtain the high-purity product.[2]
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of antimony tartrate.
Caption: A logical diagram for troubleshooting low yield issues.
References
- 1. Sciencemadness Discussion Board - Preparation of Potassium Antimony Tartrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]
- 3. CN103922922A - Preparation method of antimony tartrate - Google Patents [patents.google.com]
- 4. Effect of pH Hydrolysis on the Recovery of Antimony from Spent Electrolytes from Copper Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Managing Antimonyl Tartrate Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the interference of antimonyl tartrate (also known as potassium this compound or tartar emetic) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it be encountered in our assays?
A1: this compound is a coordination complex of antimony and tartrate. Historically, it was used as a therapeutic agent for schistosomiasis and leishmaniasis.[1] In a laboratory setting, it is a component of some older colorimetric assays, notably the molybdenum blue method for phosphate (B84403) detection, which is sometimes adapted to measure ATPase activity.[2][3] It might also be present in compound libraries, particularly those containing older drugs or natural products, and could be inadvertently introduced as a contaminant.
Q2: What are the primary mechanisms by which this compound can interfere with biochemical assays?
A2: this compound can interfere through several mechanisms:
-
Enzyme Inhibition: It is a known inhibitor of several enzymes, including phosphofructokinase, a key enzyme in glycolysis.[4] The trivalent antimony (Sb(III)) can react with thiol groups on cysteine residues in proteins, leading to non-specific inhibition.[5]
-
Fluorescence Quenching: Antimony potassium tartrate has been shown to quench the intrinsic fluorescence of proteins like human serum albumin (HSA), which can lead to false positives or negatives in fluorescence-based assays.[4]
-
Chemical Reactivity: As a metalloid complex, it can be reactive and may interact with various assay components, including substrates, detection reagents, or other proteins in the assay buffer.[5] This reactivity can lead to signal generation or suppression that is independent of the target enzyme's activity.
-
Compound Aggregation: While not specifically documented for this compound, many compounds can form aggregates in assay buffers, which can non-specifically inhibit enzymes and lead to false-positive results. This is a common mechanism of assay interference.[6]
Q3: Which assay formats are most susceptible to interference by this compound?
A3: Based on its known properties, the following assay formats are at higher risk:
-
Fluorescence-Based Assays: Due to its ability to quench fluorescence, assays relying on changes in fluorescence intensity (e.g., FRET, fluorescence polarization) are highly susceptible.[4]
-
Enzymatic Assays with Thiol-Sensitive Targets: Enzymes that have critical cysteine residues in their active sites may be inhibited through the interaction of Sb(III) with these thiol groups.[5]
-
Homogeneous "Mix-and-Read" Assays: These assays lack wash steps, meaning the interfering compound is present during signal detection, increasing the likelihood of interference.[7]
Q4: Is this compound considered a Pan-Assay INterference compound (PAIN)?
A4: While not classically listed in most public PAINS filter databases, its characteristics align with those of promiscuous, non-specific inhibitors. Its potential for reactivity, protein binding, and fluorescence quenching suggests it can interfere with multiple, unrelated assays, which is the hallmark of a PAIN.[5][6] Therefore, it is prudent to treat it as a potential PAIN.
Q5: Are there alternatives to this compound in assays where it is used as a reagent?
A5: Yes. In the molybdenum blue method for phosphate detection, some protocols suggest that the reaction can proceed with ascorbic acid and heat (boiling), omitting the need for this compound. However, the sensitivity and kinetics of the reaction may be altered.
Troubleshooting Guide for Suspected this compound Interference
If you suspect this compound, either as a library compound or a contaminant, is causing interference in your assay, follow this step-by-step guide.
Step 1: Initial Observation & Characterization
The first step is to confirm that the observed activity is likely an artifact. Look for unusual dose-response curves, poor reproducibility, or hits that appear across multiple unrelated screens.
-
Action: Perform a full dose-response curve of the suspect compound.
-
What to look for: A steep or shallow curve, or an IC50 that varies significantly between experiments, can be indicators of non-specific activity.
Step 2: Confirmation of Interference using Counter-Screens
The goal is to determine if the compound's activity is specific to the target or an artifact of the assay technology.
-
Action: Run a series of counter-screens. The table below provides suggestions.
-
Interpretation: A compound that is active in the primary assay but inactive in an orthogonal assay is likely a true hit. A compound that is active in multiple, unrelated assays, especially those designed to detect interference, is likely an artifact.[6]
| Counter-Screen Type | Purpose | Example Protocol | Expected Result for an Interfering Compound |
| Orthogonal Assay | To confirm target engagement using a different detection method. | If the primary screen is fluorescence-based, use a label-free (e.g., mass spectrometry) or luminescence-based assay. | Inactive or significantly lower potency. |
| No-Enzyme Control | To check for direct effects on assay reagents. | Run the assay with the suspect compound but without the target enzyme. | Signal is still generated or quenched. |
| Promiscuity Screen | To assess specificity. | Test the compound against an unrelated enzyme (e.g., Firefly Luciferase). | The compound shows inhibitory activity. |
| Fluorescence Interference | To detect intrinsic fluorescence or quenching. | Scan the emission spectrum of the compound at the assay's excitation wavelength. | The compound shows significant fluorescence or quenches the signal of a control fluorophore. |
Step 3: Mitigation Strategies
If interference is confirmed, you may be able to modify the assay protocol to reduce its impact. This is particularly useful if you need to test a series of compounds that might share an interfering scaffold.
| Mitigation Strategy | Mechanism of Action | Recommended Application |
| Addition of Non-ionic Detergent | Disrupts compound aggregates.[6] | Add 0.01% Triton X-100 or Tween-20 to the assay buffer. |
| Addition of Scavenging Agents | Neutralizes reactive compounds.[5] | Add 1-5 mM Dithiothreitol (DTT) to the assay buffer to scavenge thiol-reactive compounds. |
| Increase Protein Concentration | Sequesters non-specific binders. | Increase the concentration of a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer. |
| Change Readout Time | Distinguish between rapid, non-specific effects and slower, on-target effects. | Take readings at multiple time points after reagent addition. |
Quantitative Data Summary
Direct, broad-spectrum quantitative data on this compound's interference across a wide range of modern biochemical assays is limited in the published literature. However, specific interactions have been characterized:
| Interaction Type | System Studied | Quantitative Observation | Reference |
| Fluorescence Quenching | Human Serum Albumin (HSA) | Antimony potassium tartrate quenches the intrinsic fluorescence of HSA. The conditional stability constant (Ka) is in the range of 8.13–9.12 x 10^5 /M. | [4] |
| Enzyme Inhibition | Phosphofructokinase | Acts as an inhibitor of this key glycolytic enzyme. | [4] |
Detailed Experimental Protocol
Antimony-Phosphomolybdate ATPase Assay
This colorimetric assay is used to measure the hydrolytic activity of ATPases by quantifying the release of inorganic phosphate (Pi). This compound is used to form a stable complex with phosphomolybdate.[2][3]
Materials:
-
Reagent A: 0.5% (w/v) Ammonium Molybdate in 2 M H₂SO₄.
-
Reagent B: 10% (w/v) Ascorbic Acid (prepare fresh).
-
Reagent C: 2% (w/v) Potassium this compound.
-
Combined Reagent (prepare fresh): Mix Reagent A, B, and C in a 6:3:1 ratio.
-
Phosphate Standard: A solution of known KH₂PO₄ concentration (e.g., 1 mM).
-
ATPase Enzyme and Assay Buffer specific to the enzyme of interest.
-
ATP Solution (e.g., 100 mM).
Procedure:
-
Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer (e.g., 0 to 100 µM).
-
Enzymatic Reaction: a. In a microplate, add the ATPase enzyme in its assay buffer. b. Add the test compound (inhibitor) or vehicle control. Incubate if necessary. c. Initiate the reaction by adding ATP to a final concentration appropriate for the enzyme (e.g., 1-5 mM). d. Incubate at the optimal temperature for the enzyme for a fixed time (e.g., 15-30 minutes). e. Stop the reaction by adding an equal volume of the Combined Reagent.
-
Color Development: Incubate the plate at room temperature for 10-20 minutes to allow the blue color to develop.
-
Measurement: Read the absorbance at a wavelength between 620-880 nm.
-
Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the amount of Pi released by the enzyme using the standard curve. Determine the percent inhibition for the test compounds.
Visualizations
Caption: Potential mechanisms of this compound interference.
Caption: Workflow for troubleshooting suspected assay interference.
References
- 1. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 2. Collection Tubes Can Cause False Elevations in Occupational and Clinical Evaluation of Antimony Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimony-Phosphomolybdate ATPase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Antimony Resistance in Leishmania Experimental Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on antimony resistance in Leishmania.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of antimony resistance in Leishmania?
A1: Antimony resistance in Leishmania is a multifactorial phenomenon. The main mechanisms include:
-
Reduced drug uptake: Downregulation or mutation of the aquaglyceroporin-1 (AQP1) channel, which is the primary entry point for trivalent antimony (SbIII) into the parasite.[1][2]
-
Increased drug efflux: Overexpression of ABC transporters, such as the multidrug resistance-associated protein A (MRPA or PGPA), which actively pump the drug out of the cell, often after its conjugation to thiols.[1][2]
-
Increased drug sequestration: MRPA can also sequester antimony-thiol conjugates into intracellular vesicles, preventing the drug from reaching its target.[2]
-
Enhanced thiol metabolism: Increased levels of intracellular thiols, such as trypanothione (B104310), can chelate and detoxify the active form of antimony.[3]
Q2: What is the difference between pentavalent [Sb(V)] and trivalent [Sb(III)] antimony in the context of Leishmania treatment?
A2: Pentavalent antimonials like sodium stibogluconate (B12781985) are pro-drugs that need to be reduced to the more toxic trivalent form, Sb(III), to exert their leishmanicidal activity. This reduction is thought to occur both within the host macrophage and the parasite itself. Most resistance mechanisms act on the trivalent form of the drug.
Q3: Which Leishmania life cycle stage is most relevant for antimony susceptibility testing?
A3: The intracellular amastigote, the form that resides and multiplies within mammalian macrophages, is the clinically relevant stage for drug susceptibility testing.[4][5] While promastigote assays are simpler to perform, they are generally less predictive of clinical outcomes as promastigotes are often less susceptible to antimonials, and the assays do not account for the host cell's contribution to drug efficacy.[4][5][6]
Q4: Can antimony resistance be reversed?
A4: Yes, experimental studies have shown that antimony resistance can be reversed. For example, inhibition of glutathione (B108866) biosynthesis with agents like buthionine sulfoximine (B86345) can re-sensitize resistant parasites to antimonials.[2] Additionally, inhibitors of specific ABC transporters are being investigated as potential resistance reversal agents.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Culture Contamination (Yeast/Bacteria) | - Non-sterile technique during sample collection or subculturing.- Contaminated reagents or media. | - For bacterial contamination, supplement media with penicillin-streptomycin. For fungal contamination, use of antifungal agents may be possible but can affect parasite viability.[7]- An agar (B569324) plating method can be used to separate motile promastigotes from non-motile contaminants.[8]- Always practice strict aseptic techniques. |
| Low Macrophage Infection Rate | - Low promastigote virulence due to prolonged in vitro culture.- Suboptimal promastigote to macrophage ratio (Multiplicity of Infection - MOI).- Poor infectivity of the specific Leishmania strain. | - Use stationary-phase promastigotes, which are enriched for the infectious metacyclic form.[9]- Optimize the MOI (e.g., 10:1 or 20:1 parasites to macrophage ratio).[10][11][12]- Preconditioning promastigotes at a lower pH (e.g., 5.4) for 24 hours before infection can enhance infectivity.[13] |
| Inconsistent IC50 Values in Drug Susceptibility Assays | - Variation in parasite density.- Inconsistent drug exposure time.- Use of promastigotes instead of the more stable amastigote model.- Variability in macrophage host cells. | - Standardize parasite and macrophage cell numbers for each experiment.[6]- Ensure consistent incubation times with the drug.- Use the intracellular amastigote model for more reproducible and clinically relevant results.[6][14]- Use a consistent source and passage number of macrophage cell lines (e.g., THP-1, J774) or primary macrophages. |
| Failure to Induce Amastigote Differentiation in Axenic Culture | - Incorrect pH or temperature.- Suboptimal culture medium composition. | - Ensure the culture medium is acidified to pH ~5.5 and the temperature is elevated (32-37°C, depending on the Leishmania species).[15][16][17]- Use a specialized amastigote culture medium.[17]- The differentiation process can take up to 5 days.[15][16] |
Quantitative Data Summary
Table 1: Comparative IC50 Values for Antimony in Leishmania spp.
| Leishmania Species | Stage | Antimony Form | Susceptible Strain IC50 | Resistant Strain IC50 | Fold Resistance | Reference |
| L. donovani | Axenic Amastigotes | Meglumine Antimoniate | ~5 µg/mL | >700 µg/mL | >140 | [18] |
| L. donovani | Intracellular Amastigotes | Meglumine Antimoniate | ~13 µg/mL | >700 µg/mL | >53 | [18] |
| L. infantum | Intracellular Amastigotes | Sb(V) | 4.7 ± 0.4 mg/L | 7.7 ± 1.5 mg/L | ~1.6 | [19] |
| L. tropica | Promastigotes | Sb(III) | < 5 µg/mL | > 50 µg/mL | >10 | [20] |
Table 2: Gene Expression Changes in Antimony-Resistant Leishmania
| Gene | Function | Change in Resistant Strains | Fold Change (approx.) | Leishmania Species | Reference |
| AQP1 | Sb(III) uptake | Downregulation | 0.47-fold (decreased) | L. tropica | [3] |
| MRPA | Drug efflux/sequestration | Upregulation | 2.45-fold | L. tropica | [3] |
| γ-GCS | Thiol biosynthesis | Upregulation | 2.1-fold | L. tropica | [3] |
| AQP1 | Sb(III) uptake | Downregulation | 6 to 7-fold (decreased) | L. donovani | [1] |
| MRPA | Drug efflux/sequestration | Upregulation | 4-fold | L. donovani | [21] |
Experimental Protocols & Workflows
In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
This protocol describes how to determine the 50% inhibitory concentration (IC50) of a compound against Leishmania amastigotes within a macrophage host.
Caption: Workflow for intracellular amastigote drug susceptibility assay.
Detailed Methodology:
-
Macrophage Seeding: Seed a macrophage cell line (e.g., THP-1 at 5x10^4 cells/well) in a 96-well plate.[10] If using THP-1 cells, add phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 80 nM to induce differentiation into adherent macrophages and incubate for 72 hours.[12]
-
Parasite Preparation: Culture Leishmania promastigotes in a suitable medium (e.g., M199) at 26°C until they reach the stationary phase (typically 5-7 days), which is enriched with infectious metacyclic forms.
-
Infection: Wash the differentiated macrophages with warm PBS. Infect the macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate overnight at 37°C in 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.[9][10]
-
Washing: The next day, thoroughly wash the wells with warm medium to remove any non-internalized, extracellular promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages. Include appropriate controls (untreated infected cells and a reference drug like Amphotericin B).[9]
-
Incubation: Incubate the plates for an additional 72-96 hours at 37°C in 5% CO2.
-
Quantification: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
IC50 Calculation: The IC50 value, the concentration of the drug that reduces the parasite burden by 50% compared to the untreated control, is determined by plotting the results and using a sigmoidal dose-response curve.
Isolation of Amastigotes from Infected Macrophages
This protocol is for harvesting viable amastigotes from an in vitro macrophage culture.
Caption: Workflow for the isolation of amastigotes from macrophages.
Detailed Methodology:
-
Cell Culture: Begin with a culture of macrophages heavily infected with Leishmania amastigotes.
-
Washing: Gently wash the infected macrophage monolayer with pre-warmed PBS to remove any dead cells and debris.
-
Lysis: Lyse the macrophage host cells to release the amastigotes. A common method is a brief incubation (30 seconds) with a low concentration of a mild detergent, such as 0.05% Sodium Dodecyl Sulfate (SDS) in RPMI-1640 medium.[22]
-
Neutralization: Immediately stop the lysis by adding an excess of complete culture medium (containing serum).
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 30-50g) to pellet the larger macrophage nuclei and debris.
-
Carefully collect the supernatant, which contains the smaller amastigotes.
-
Centrifuge the supernatant at a higher speed (e.g., 700g) to pellet the amastigotes.[23]
-
-
Final Wash: Wash the amastigote pellet with PBS or another appropriate buffer to remove any remaining cellular debris and detergent. The purified amastigotes can then be used for downstream applications.
Signaling Pathways and Mechanisms
Molecular Basis of Antimony Action and Resistance
The following diagram illustrates the key molecular pathways involved in antimony uptake, action, and the mechanisms that lead to resistance in Leishmania.
Caption: Antimony action and resistance pathways in Leishmania.
References
- 1. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Gene expression analysis of antimony resistance in Leishmania tropica using quantitative real-time PCR focused on genes involved in trypanothione metabolism and drug transport [pubmed.ncbi.nlm.nih.gov]
- 4. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Isolation and characterisation of Leishmania (Leishmania) infantum from cutaneous leishmaniasis patients in northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Culture for Differentiation Simulation of Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promastigote-to-Amastigote Conversion in Leishmania spp.—A Molecular View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ROS regulate differentiation of visceralizing Leishmania species into the virulent amastigote form | Parasitology Open | Cambridge Core [cambridge.org]
- 18. mdpi.com [mdpi.com]
- 19. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimony resistance mechanism in genetically different clinical isolates of Indian Kala-azar patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
Technical Support Center: Enhancing Antimonyl Tartrate Efficacy with Pegylated Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pegylated liposomes to enhance the efficacy of antimonyl tartrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of encapsulating this compound in pegylated liposomes?
A1: The primary advantage is the significant reduction in the acute toxicity of this compound (also known as tartar emetic) while simultaneously enhancing its therapeutic efficacy.[1] Pegylated liposomes act as a drug delivery system that can effectively deliver the drug to the target parasites, such as Schistosoma mansoni or Leishmania species, at later stages of infection.[1] This encapsulation allows for the administration of higher, more effective doses without the lethal side effects associated with the free drug.[1]
Q2: How does PEGylation improve the performance of liposomal this compound?
A2: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the surface of liposomes, creates a hydrophilic protective layer. This "stealth" coating reduces recognition and uptake by the mononuclear phagocyte system (MPS), prolonging the circulation time of the liposomes in the bloodstream.[2][3][4][5] This extended circulation increases the probability of the liposomes reaching and accumulating in target tissues, such as the liver and spleen, where parasites like Leishmania reside.[3][6][7]
Q3: What is the proposed mechanism of action for antimonial drugs against Leishmania?
A3: Pentavalent antimonials (Sb(V)) are generally considered prodrugs that are reduced to the more toxic trivalent form (Sb(III)) within the host macrophages or the parasite itself.[8][9] Sb(III) is believed to exert its antileishmanial activity by inhibiting key parasitic enzymes, such as trypanothione (B104310) reductase.[10][11] This inhibition disrupts the parasite's redox balance, leading to oxidative stress and cell death.[9] Another model suggests that antimonials can also activate the host's immune system to clear the intracellular parasites.[8]
Q4: What are the key characterization parameters for pegylated liposomal this compound?
A4: Key parameters to characterize include vesicle size (hydrodynamic diameter), polydispersity index (PDI), zeta potential, and encapsulation efficiency.[6][12][13] Vesicle size and PDI are crucial for ensuring a uniform formulation and predicting in vivo behavior. Zeta potential provides an indication of the surface charge and stability of the liposomal suspension. Encapsulation efficiency determines the percentage of the drug that has been successfully loaded into the liposomes, which is critical for dosage calculations.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
-
Potential Cause: Poor hydration of the lipid film or inefficient drug loading.
-
Troubleshooting Steps:
-
Optimize Hydration: Ensure the lipid film is thin and evenly distributed before hydration. Increase the hydration time and temperature (ensure it is above the phase transition temperature of the lipids) to facilitate vesicle formation.
-
Drug Concentration: Experiment with different initial drug concentrations during the hydration step.
-
Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol can impact the rigidity and permeability of the bilayer, affecting drug entrapment.[14] Consider using lipids with a higher phase transition temperature.[14]
-
Sonication/Extrusion: Utilize sonication or extrusion to reduce the size of the liposomes, which can sometimes improve encapsulation. However, excessive sonication can lead to drug leakage.
-
Alternative Loading Methods: For hydrophilic drugs like this compound, passive loading during vesicle formation is common. Alternative methods like the dehydration-rehydration method have shown high encapsulation efficiencies (28% to 58%).[15][16]
-
Issue 2: Physical Instability of the Liposomal Formulation (Aggregation or Fusion)
-
Potential Cause: Suboptimal surface charge, inappropriate storage conditions, or issues with the lipid composition.
-
Troubleshooting Steps:
-
Zeta Potential: Measure the zeta potential of your formulation. A sufficiently high positive or negative zeta potential (typically > ±20 mV) can prevent aggregation due to electrostatic repulsion.[14] The inclusion of charged lipids can help achieve this.
-
PEGylation Density: Ensure adequate PEGylation on the liposome (B1194612) surface. The PEG layer provides steric hindrance that prevents vesicle aggregation.[3]
-
Storage: Store liposomal formulations at an appropriate temperature (usually 4°C) and avoid freezing, which can disrupt the lipid bilayer.
-
Lipid Composition: Incorporating cholesterol into the liposomal membrane can increase its rigidity and stability.[14]
-
Issue 3: Rapid Clearance of Pegylated Liposomes In Vivo
-
Potential Cause: The "accelerated blood clearance (ABC)" phenomenon or issues with the PEGylation.
-
Troubleshooting Steps:
-
ABC Phenomenon: Repeated injections of pegylated liposomes can induce the production of anti-PEG antibodies (primarily IgM), leading to rapid clearance upon subsequent doses.[17] Consider the dosing interval and be aware of this potential issue in your experimental design.
-
PEG-Lipid Quality: Ensure the purity and stability of the PEG-lipid conjugate used in the formulation.
-
Vesicle Size: Larger liposomes are generally cleared more rapidly by the MPS. Aim for a consistent and relatively small vesicle size (e.g., around 100-200 nm).[12]
-
Data Presentation
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional Liposomes (MA) | 159 ± 31 | 0.15 ± 0.04 | -24.0 ± 3.5 | 21.2 ± 0.4 |
| PEGylated Liposomes (MA) | 198 ± 27 | 0.23 ± 0.08 | -4.9 ± 0.7 | 29.8 ± 0.3 |
| Mixed Liposomes (Conventional + PEGylated) | 209 ± 10 | 0.26 ± 0.02 | -11.8 ± 1.8 | - |
Data adapted from a study on meglumine (B1676163) antimoniate (MA) liposomes for treating canine visceral leishmaniasis.[6]
Table 2: In Vivo Efficacy of this compound Formulations in Mice Infected with S. mansoni
| Treatment Group | Dose (mg Sb/kg) | Route | Reduction in Worm Burden (%) | Survival Rate (%) |
| Free Tartar Emetic (TA) | 11 | i.p. | Not significant | 100 |
| Conventional Liposomes (CL-TA) | 11 | i.p. | Not significant | 100 |
| PEGylated Liposomes (LCL-TA) | 11 | i.p. | 55 | 100 |
| Free Tartar Emetic (TA) | 27 | i.p. | - | 0 (Lethal) |
| PEGylated Liposomes (LCL-TA) | 27 | s.c. | 67 | 100 |
| PEGylated Liposomes (LCL-TA) | 27 | i.p. | 82 | 100 |
Data adapted from a study evaluating the schistosomicidal efficacy of tartar emetic.[1] i.p. = intraperitoneal; s.c. = subcutaneous.
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomal this compound by Thin-Film Hydration
This protocol is a generalized procedure based on the thin-film hydration method, a common technique for liposome preparation.
-
Lipid Mixture Preparation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of a neutral phospholipid like HSPC, cholesterol, and a PEG-lipid like DSPE-PEG2000 in a specific molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture).
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under reduced pressure and at a temperature above the lipid phase transition temperature to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to:
-
Sonication: Using a bath or probe sonicator. Care must be taken to avoid overheating, which can degrade the lipids and the drug.
-
Extrusion: Pass the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 200 nm then 100 nm) multiple times using a liposome extruder. This is the preferred method for achieving a narrow size distribution.
-
-
-
Purification (Removal of Unencapsulated Drug):
-
Separate the liposomes from the unencapsulated this compound by:
-
Dialysis: Dialyze the liposomal suspension against a suitable buffer (e.g., PBS) overnight.
-
Size Exclusion Chromatography: Pass the suspension through a gel filtration column (e.g., Sephadex G-50). The liposomes will elute in the void volume.
-
Ultracentrifugation: Pellet the liposomes by ultracentrifugation, then resuspend the pellet in a fresh buffer.
-
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated drug to determine the encapsulation efficiency. This typically involves lysing the liposomes with a suitable solvent (e.g., methanol or a detergent) and then measuring the drug concentration using a suitable analytical method (e.g., HPLC or atomic absorption spectroscopy for antimony).
-
Visualizations
Caption: Workflow for preparing and characterizing pegylated liposomal this compound.
Caption: Proposed mechanism of action for liposomal this compound in Leishmaniasis.
References
- 1. Enhanced schistosomicidal efficacy of tartar emetic encapsulated in pegylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biochempeg.com [biochempeg.com]
- 4. nhsjs.com [nhsjs.com]
- 5. nhsjs.com [nhsjs.com]
- 6. Therapeutic Efficacy of a Mixed Formulation of Conventional and PEGylated Liposomes Containing Meglumine Antimoniate, Combined with Allopurinol, in Dogs Naturally Infected with Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular basis of antimony treatment in leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of Antimony Potassium Tartrate Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of antimony potassium tartrate waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with antimony potassium tartrate?
A1: Antimony potassium tartrate is a toxic and hazardous substance. The primary hazards include:
-
Acute Toxicity: It is toxic if swallowed and harmful if inhaled[1][2][3]. Ingestion can cause symptoms such as nausea, vomiting, abdominal pain, and diarrhea.[4][5] Inhalation may irritate the nose, throat, and lungs, leading to coughing and shortness of breath[4][5].
-
Skin and Eye Irritation: Direct contact can cause skin irritation, allergic skin reactions, and eye irritation[1][3][4][5]. Repeated exposure can lead to "antimony spots," which are papules and pustules around sweat and sebaceous glands.[5]
-
Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs[6]. Chronic inhalation can lead to pneumoconiosis[5].
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects[1][2][3].
Q2: What personal protective equipment (PPE) is required when handling antimony potassium tartrate waste?
A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Gloves: Chemical-resistant gloves, such as nitrile or natural rubber, are recommended to prevent skin contact.[4]
-
Eye Protection: Safety glasses or goggles should be used to protect against dust and splashes.[1]
-
Respiratory Protection: When there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[6][7] Work should ideally be conducted in a well-ventilated area or under a fume hood.[1]
-
Protective Clothing: A lab coat, long-sleeved clothing, or a chemical-resistant apron should be worn to protect the skin.[6] For significant spill cleanup, Tyvek® or equivalent protective suits are recommended.[4]
Q3: How should I store antimony potassium tartrate waste before disposal?
A3: Proper storage is essential to prevent accidental exposure and environmental contamination:
-
Containers: Store waste in clearly labeled, tightly closed, and non-reactive containers.[1]
-
Location: Keep waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6] The storage area should be secure and accessible only to authorized personnel.[1]
-
Incompatible Materials: Avoid storing with mineral acids (hydrochloric, sulfuric, nitric), strong oxidizing agents, tannic acid, perchloric acid, alkali metals, carbonates, and salts of lead, mercury, and silver.[4][6]
Q4: Can I dispose of small amounts of antimony potassium tartrate waste down the drain?
A4: No, you must not dispose of antimony potassium tartrate waste down the drain.[4] It is toxic to aquatic life and can contaminate water systems.[2] All waste must be treated as hazardous waste.[4]
Troubleshooting Guide
Scenario 1: I have accidentally spilled a small amount of solid antimony potassium tartrate on the lab bench.
-
Immediate Action:
-
Alert others in the immediate area.
-
If you are not trained to handle hazardous spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
If you are trained, ensure you are wearing the appropriate PPE (gloves, goggles, respirator).
-
-
Cleanup Procedure:
-
Moisten the spilled material with water to prevent dust from becoming airborne.[4]
-
Carefully sweep or wipe up the moistened material. Alternatively, use a HEPA-filtered vacuum for cleanup.[4]
-
Place the collected waste into a sealed, labeled container for hazardous waste disposal.[4][8]
-
Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]
-
Wash your hands thoroughly after the cleanup is complete.[1]
-
Scenario 2: My skin has come into contact with a solution containing antimony potassium tartrate.
-
Immediate Action:
Scenario 3: I think I may have inhaled antimony potassium tartrate dust.
-
Immediate Action:
Quantitative Data Summary
The following table summarizes the occupational exposure limits for antimony compounds, measured as antimony (Sb).
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 0.5 mg/m³[4][7] |
| NIOSH (REL) | 0.5 mg/m³[4][7] |
| ACGIH (TLV) | 0.5 mg/m³[4] |
OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.
Experimental Protocols
Protocol for Handling and Weighing Antimony Potassium Tartrate
-
Preparation:
-
Designate a specific area for handling antimony potassium tartrate, preferably within a chemical fume hood or a ventilated enclosure.[6]
-
Ensure all necessary PPE is available and worn correctly.
-
Have spill cleanup materials readily accessible.
-
-
Procedure:
-
Use a non-sparking spatula for transferring the solid material.
-
Weigh the chemical on a tared weigh boat or paper.
-
Handle the material gently to avoid generating dust.[8]
-
If preparing a solution, add the solid to the solvent slowly while stirring.
-
-
Post-Handling:
-
Clean all equipment used for handling and weighing.
-
Dispose of any contaminated materials (e.g., weigh boats, gloves) as hazardous waste.
-
Wash hands thoroughly.[1]
-
Protocol for the Disposal of Antimony Potassium Tartrate Waste
-
Waste Segregation:
-
Collect all waste containing antimony potassium tartrate (solid, solutions, contaminated labware) in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Antimony Potassium Tartrate," and any other required information as per your institution's and local regulations.
-
-
Waste Collection:
Visualizations
Caption: Workflow for proper disposal of antimony potassium tartrate waste.
Caption: Decision-making workflow for responding to an antimony potassium tartrate spill.
References
- 1. media.laballey.com [media.laballey.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. Antimony potassium tartrate (UK PID) [inchem.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Antimony [cdc.gov]
- 8. sdfine.com [sdfine.com]
Technical Support Center: Managing Side Effects of Antimonyl Tartrate In-Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects of antimonyl tartrate in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects observed with this compound administration in animal models?
A1: The most frequently observed acute side effects include gastrointestinal distress (nausea, vomiting, diarrhea), lethargy, and local irritation at the injection site. Depending on the dose and route of administration, more severe effects such as cardiotoxicity and hepatotoxicity may also occur. Intraperitoneal (i.p.) administration is generally more toxic than oral administration due to higher bioavailability.[1][2]
Q2: How can I minimize local inflammation at the injection site for intraperitoneal (i.p.) administration?
A2: To minimize mesenteric inflammation at the site of administration, it is recommended to alternate the site of abdominal injection and the days of treatment.[1] This helps to reduce the repeated irritation to the same area of the peritoneum.
Q3: Are there any known antidotes or rescue agents for severe this compound toxicity?
A3: Yes, chelating agents have been shown to be effective in experimental models of antimony poisoning. Dimercaprol (British anti-lewisite, BAL), dimercaptosuccinic acid (DMSA), and dimercaptopropane sulphonate (DMPS) have shown antidotal activity. In animal studies, DMSA has been noted to be a particularly effective chelator for antimony.
Q4: What is the primary mechanism of this compound toxicity?
A4: The toxicity of this compound is believed to stem from its ability to induce oxidative stress. It can lead to the depletion of glutathione (B108866) (a key antioxidant), increase the production of reactive oxygen species (ROS), and disrupt cellular thiol homeostasis.[3][4][5] This oxidative stress can damage cellular components and trigger apoptotic cell death.
Q5: How does the route of administration affect the toxicity of this compound?
A5: The route of administration significantly impacts toxicity. Oral administration results in poor absorption and is relatively nontoxic compared to parenteral routes.[1][2] Intraperitoneal injection leads to much higher systemic exposure and is associated with greater toxicity, including mortality and organ damage at lower doses.[1][2]
Troubleshooting Guides
Issue 1: Animals exhibit severe gastrointestinal distress (diarrhea, dehydration) after treatment.
-
Question: What steps should I take if my animals show signs of severe diarrhea and dehydration?
-
Answer:
-
Monitor Fluid Intake: Ensure animals have unrestricted access to drinking water.
-
Electrolyte Supplementation: Consider providing electrolyte-supplemented water or gel packs to combat dehydration and electrolyte imbalance.
-
Dose Reduction: If the effects are severe and widespread in a dose group, consider reducing the dose for subsequent experiments.
-
Supportive Care: For valuable animals, subcutaneous fluid administration (e.g., sterile saline) may be necessary to counteract severe dehydration, in consultation with veterinary staff.
-
Endpoint Consideration: If an animal becomes moribund due to dehydration, it should be euthanized according to your institution's animal care and use committee (IACUC) guidelines.
-
Issue 2: Signs of cardiotoxicity (e.g., abnormal ECG readings, lethargy) are observed.
-
Question: How can I monitor for and manage potential cardiotoxicity?
-
Answer:
-
Baseline Monitoring: If your study involves high doses or chronic administration, establish baseline cardiovascular parameters (e.g., ECG, heart rate) before starting the experiment.[6][7][8]
-
Regular Monitoring: Conduct regular monitoring of cardiovascular parameters throughout the study.[7][8]
-
Dose Adjustment: Be prepared to lower the dose or discontinue treatment if significant and persistent cardiotoxic effects are observed.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of heart tissue to assess for any myocardial damage.
-
Issue 3: Post-mortem analysis reveals significant liver damage.
-
Question: How can I non-invasively monitor for hepatotoxicity during my experiment?
-
Answer:
-
Serum Biomarkers: Collect blood samples at interim points to measure liver-specific serum enzymes such as alanine (B10760859) aminotransferase (ALT) and sorbitol dehydrogenase (SDH).[1] Dose-related elevations in these enzymes are indicative of hepatocellular degeneration and necrosis.[1][9]
-
Dose-Response: Be aware that hepatotoxicity is dose-dependent. The provided data tables can help in selecting a starting dose that is less likely to cause severe liver damage.
-
Histopathology: Correlate serum biomarker data with terminal histopathological examination of the liver to confirm the extent of the damage.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Intraperitoneal Antimony Potassium Tartrate in Rats (13-Week Study)
| Dose (mg/kg/day) | Antimony Equivalent (µg/kg/day) | Key Observations |
| 1.5 | 600 | Increased relative liver weight in males and females. |
| 3.0 | 1200 | Increased relative liver weight in males and females. |
| 6.0 | 2400 | Increased relative liver weight in males and females. |
| 12.0 | 4800 | Increased relative liver weight in males and females. |
| 24.0 | 9600 | 40% mortality in males; significant body weight reduction in males (18%) and females (11%); increased relative liver weight. |
Data synthesized from NTP studies.
Table 2: Comparative 14-Day Toxicity of Antimony Potassium Tartrate in Rats and Mice
| Species | Route | Dose Range (mg/kg) | Key Findings |
| Rat | Drinking Water | 16 - 168 | No mortality or histopathological lesions.[1] |
| Mouse | Drinking Water | 59 - 273 | No mortality or histopathological lesions.[1] |
| Rat | i.p. Injection | 1.5 - 22 | Deaths and kidney/liver lesions at 22 mg/kg.[1] |
| Mouse | i.p. Injection | 6 - 100 | Deaths and liver lesions at doses as low as 6 mg/kg; 100% mortality at 100 mg/kg.[1][2] |
Data from NTP Technical Report on Toxicity Studies of Antimony Potassium Tartrate.[1][2]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution for In-Vivo Studies
-
Materials:
-
Antimony(III) potassium tartrate trihydrate (CAS No. 28300-74-5)
-
Sterile 0.9% saline or sterile water for injection
-
Sterile volumetric flasks and conical tubes
-
Syringes and needles appropriate for the animal model and route of administration
-
Analytical balance
-
-
Solution Preparation (Example for a 1 mg/mL stock solution):
-
Weigh 10 mg of antimony potassium tartrate powder using an analytical balance.
-
Aseptically transfer the powder to a 10 mL sterile volumetric flask.
-
Add a small volume of sterile saline to dissolve the powder completely.
-
Bring the final volume to 10 mL with sterile saline.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Store the solution protected from light and as recommended by the manufacturer. Freshly prepared solutions are ideal.
-
-
Administration (Intraperitoneal Injection Example):
-
Gently restrain the animal according to approved institutional protocols.
-
Swab the injection site on the lower abdominal quadrant with an alcohol wipe.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Caption: Experimental workflow for an in-vivo study using this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. NTP technical report on the toxicity studies of Toxicity Studies of Antimony Potassium Tartrate (CAS No. 28300-74-5) in F344/N Rats And B6C3F1 Mice (Drinking Water and Intraperitoneal Injection Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative toxicity and tissue distribution of antimony potassium tartrate in rats and mice dosed by drinking water or intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium this compound induces caspase- and reactive oxygen species-dependent apoptosis in lymphoid tumoral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium this compound induces reactive oxygen species-related apoptosis in human myeloid leukemic HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring and treatment of cardiovascular complications during cancer therapies. Part I: Anthracyclines, HER2-targeted therapies and fluoropyrimidines [escardio.org]
- 8. Cardiotoxicity and Cardiac Monitoring Among Anthracycline-Treated Cancer Patients: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term exposure to antimony induces hepatotoxicity and metabolic remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Antimony Potassium Tartrate vs. Sodium Stibogluconate for Leishmaniasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two antimonial compounds historically and currently used in the treatment of leishmaniasis: antimony potassium tartrate and sodium stibogluconate (B12781985). The information presented is intended to support research and drug development efforts in the field of anti-parasitic chemotherapy.
Introduction and Historical Context
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, transmitted by the bite of infected sandflies. For decades, antimonial compounds have been the cornerstone of leishmaniasis chemotherapy. The first of these to be widely used was the trivalent antimonial (SbIII), antimony potassium tartrate, also known as tartar emetic. Its use in treating leishmaniasis began in 1913.[1] However, due to its significant toxicity, it was largely superseded by the less toxic pentavalent antimonials (SbV), such as sodium stibogluconate, which was introduced in 1947 and achieved high cure rates.[2]
Sodium stibogluconate remains a treatment option in many parts of the world, although its efficacy is increasingly compromised by the emergence of drug resistance.[3][4] This guide will delve into the pharmacological and clinical differences between these two compounds, providing experimental data and methodological insights to inform future research.
Mechanism of Action
The precise mechanisms of action of antimonials are not fully elucidated but are known to be multifaceted, involving both direct effects on the parasite and modulation of the host immune response.[5][6]
Sodium Stibogluconate (Pentavalent Antimonial - SbV):
Sodium stibogluconate is considered a prodrug that requires biological reduction to the more active trivalent form (SbIII) within the parasite or host macrophage.[2] The proposed mechanisms of action include:
-
Inhibition of Parasite Metabolism: The active SbIII form is thought to inhibit key enzymes in the glycolytic and fatty acid oxidation pathways of the Leishmania parasite. This leads to a reduction in the available ATP and GTP, thereby disrupting macromolecular synthesis.[6]
-
Induction of Oxidative Stress: Sodium stibogluconate can promote the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative damage to cellular components and potentially apoptosis.[5]
-
Disruption of Thiol Metabolism: The drug can interfere with the parasite's unique thiol metabolism, which is crucial for its antioxidant defense.[5]
-
Immunomodulation: Sodium stibogluconate can influence the host's immune response, enhancing the production of cytokines and stimulating macrophages to produce ROS, which aids in parasite clearance.[5]
Antimony Potassium Tartrate (Trivalent Antimonial - SbIII):
As antimony potassium tartrate is already in the trivalent state, it does not require reduction to be active. Its mechanism of action is believed to be more direct and potent, but also less selective, contributing to its higher toxicity in the host. The proposed mechanisms are similar to the activated form of sodium stibogluconate and primarily involve the inhibition of parasitic enzymes and disruption of metabolic pathways.
Quantitative Performance Data
Direct comparative clinical trials between antimony potassium tartrate and sodium stibogluconate are not available from recent decades due to the former's toxicity. The data presented below is compiled from various sources to provide a comparative overview.
Table 1: In Vitro Efficacy against Leishmania Species
| Compound | Leishmania Species | Stage | IC50 | Reference |
| Antimony Potassium Tartrate (SbIII) | L. infantum / L. major | Promastigote | 23.83 µg/mL / 15.91 µg/mL | [7] |
| Sodium Stibogluconate (SbV) | L. donovani | Amastigote | 22-28 µg SbV/mL | [8] |
| Sodium Stibogluconate (SbV) | L. panamensis | Amastigote | 10.3 µg of Sb per ml | [9] |
| Sodium Stibogluconate (SbV) | L. donovani (Sb-sensitive) | Amastigote | ~2.5 µg Sb/mL | [10] |
| Sodium Stibogluconate (SbV) | L. donovani (Sb-resistant) | Amastigote | ~7.5 µg Sb/mL | [10] |
Table 2: Clinical Efficacy of Sodium Stibogluconate
| Leishmaniasis Type | Leishmania Species | Dosage | Cure Rate | Reference |
| Cutaneous | L. braziliensis | 20 mg/kg/day for 20 days | 96% | [10] |
| Cutaneous | L. mexicana | 20 mg/kg/day for 20 days | 57% | [10] |
| Cutaneous (American) | Not specified | 20 mg/kg/day for 20 days | 100% | [3][11] |
| Cutaneous (American) | Not specified | 10 mg/kg/day for 10 days | 76% | [3][11] |
| Cutaneous | Various | 20 mg/kg/day for 20 days | 91% | [6] |
| Visceral/Viscerotropic | Various | 20 mg/kg/day for 28 days | 93% | [6] |
Table 3: Comparative Toxicity
| Parameter | Antimony Potassium Tartrate | Sodium Stibogluconate | Reference(s) |
| LD50 (Oral, Rat) | 115 mg/kg | Not available in searched results | [12][13] |
| Common Adverse Effects | Nausea, vomiting, abdominal pain, diarrhea, cardiac arrhythmias, liver and kidney injury | Arthralgia/myalgia (58%), pancreatitis (97%), transaminitis (67%), headache (22%), hematologic suppression (44%), rash (9%) | [6][7] |
| General Toxicity Profile | High; considered the most toxic trivalent antimony compound. | Moderate; generally reversible adverse effects. | [6][7] |
Experimental Protocols
In Vitro Drug Susceptibility Assay for Leishmania Amastigotes
This protocol is a representative methodology for determining the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.
1. Cell Culture and Differentiation:
- Culture a macrophage cell line (e.g., THP-1, U-937, or primary peritoneal macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[14]
- For cell lines like THP-1 or U-937, induce differentiation into adherent macrophages by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL and incubating for 48-72 hours.[8][15]
2. Parasite Culture and Infection:
- Culture Leishmania promastigotes in a suitable medium (e.g., M199 or Schneider's) at 26°C until they reach the stationary phase.
- Infect the differentiated macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 20:1.[14]
- Incubate for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Wash the cells with pre-warmed medium to remove extracellular parasites.
3. Drug Treatment:
- Prepare serial dilutions of the test compounds (e.g., antimony potassium tartrate or sodium stibogluconate) in the culture medium.
- Add the drug dilutions to the infected macrophage cultures in triplicate. Include a drug-free control.
- Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator. For some drugs like sodium stibogluconate, the medium may need to be replenished during the incubation period.[14]
4. Quantification of Parasite Load:
- Fix the cells with methanol (B129727) and stain with Giemsa.
- Determine the number of amastigotes per 100 macrophages by light microscopy.
- Alternatively, use a quantitative method such as a resazurin-based viability assay or a high-content imaging system to measure parasite survival.[16]
5. Data Analysis:
- Calculate the percentage of parasite inhibition for each drug concentration relative to the drug-free control.
- Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Macrophage Culture & Differentiation" [fillcolor="#FBBC05", fontcolor="#202124"];
"Leishmania Promastigote Culture" [fillcolor="#FBBC05", fontcolor="#202124"];
"Infect Macrophages" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Wash to Remove Extracellular Parasites" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Add Drug Dilutions" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Incubate (72-120h)" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Fix, Stain, & Quantify Parasites" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Calculate IC50" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Macrophage Culture & Differentiation";
"Start" -> "Leishmania Promastigote Culture";
"Macrophage Culture & Differentiation" -> "Infect Macrophages";
"Leishmania Promastigote Culture" -> "Infect Macrophages";
"Infect Macrophages" -> "Wash to Remove Extracellular Parasites";
"Wash to Remove Extracellular Parasites" -> "Add Drug Dilutions";
"Add Drug Dilutions" -> "Incubate (72-120h)";
"Incubate (72-120h)" -> "Fix, Stain, & Quantify Parasites";
"Fix, Stain, & Quantify Parasites" -> "Calculate IC50";
"Calculate IC50" -> "End";
}
Antimonial Resistance
The emergence of resistance to antimonial drugs is a major challenge in the clinical management of leishmaniasis.[3] Several mechanisms of resistance have been identified:
-
Decreased Drug Uptake: Reduced expression or mutation of the aquaglyceroporin-1 (AQP1) transporter, which is involved in the uptake of SbIII, can lead to decreased intracellular drug accumulation.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), can actively pump the drug or its thiol conjugates out of the parasite.[17][18]
-
Altered Thiol Metabolism: Increased levels of intracellular thiols, such as trypanothione, can conjugate with SbIII, leading to its sequestration and detoxification.[5]
-
Reduced Drug Activation: In the case of pentavalent antimonials, impaired reduction of SbV to the active SbIII form can confer resistance.
Conclusion
The transition from antimony potassium tartrate to sodium stibogluconate marked a significant advancement in the treatment of leishmaniasis, primarily due to a more favorable safety profile. While sodium stibogluconate has been a mainstay of therapy for decades, its utility is now threatened by widespread resistance. Understanding the distinct mechanisms of action, toxicity, and resistance of both trivalent and pentavalent antimonials is crucial for the development of novel anti-leishmanial drugs and strategies to overcome resistance. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this goal.
References
- 1. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Sodium stibogluconate? [synapse.patsnap.com]
- 6. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leishmania antimony resistance: what we know what we can learn from the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actylislab.com [actylislab.com]
- 13. media.laballey.com [media.laballey.com]
- 14. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dermnetnz.org [dermnetnz.org]
- 18. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Trivalent and Pentavalent Antimonials in Parasitic Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trivalent (SbIII) and pentavalent (SbV) antimonial compounds for the treatment of parasitic diseases, with a primary focus on leishmaniasis. The information presented is supported by experimental data to aid in research and development efforts.
Executive Summary
Pentavalent antimonials, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, have long been the first-line treatment for leishmaniasis.[1][2] They are considered prodrugs that are reduced to the more toxic trivalent form (SbIII) to exert their leishmanicidal activity.[2][3] While SbV forms are less toxic, the conversion to SbIII is crucial for efficacy but also contributes to adverse effects.[2][4] Trivalent antimonials are more potent in vitro but are also associated with higher toxicity, which has limited their clinical use.[5][6][7] This guide delves into the comparative efficacy, mechanism of action, pharmacokinetics, and toxicity of both forms, supported by quantitative data and experimental methodologies.
Comparative Efficacy
The in vitro and in vivo efficacy of trivalent and pentavalent antimonials varies significantly depending on the Leishmania species and the life cycle stage of the parasite (promastigote vs. amastigote).
In Vitro Efficacy: Trivalent antimonials consistently demonstrate higher potency against both promastigotes and amastigotes in vitro.[6][7] However, pentavalent antimonials show significant activity against the clinically relevant intracellular amastigote stage, despite being largely inactive against the promastigote stage.[8][9]
Table 1: In Vitro 50% Inhibitory Concentrations (IC50) of Antimonials against Leishmania Species
| Compound/Valency | Leishmania Species | Parasite Stage | IC50 (µg/mL) | Reference |
| Potassium Antimony Tartrate (SbIII) | L. donovani | Promastigote | 0.6 - 1.2 | [6] |
| Potassium Antimony Tartrate (SbIII) | L. donovani | Amastigote | 0.1 - 0.3 | [6] |
| Sodium Stibogluconate (SbV) | L. donovani | Promastigote | >64 | [8][9] |
| Sodium Stibogluconate (SbV) | L. donovani | Amastigote | 9 - 28 | [8] |
| Meglumine Antimoniate (SbV) | L. amazonensis | Amastigote | 22.9 | [10] |
| Meglumine Antimoniate (SbV) | L. braziliensis | Amastigote | 24.2 | [10] |
| Meglumine Antimoniate (SbV) | L. chagasi | Amastigote | 127.6 | [10] |
Clinical Efficacy: In clinical practice, pentavalent antimonials are the standard of care.[1] The clinical efficacy of pentavalent antimonials can vary depending on the infecting Leishmania species and geographical region. For instance, sodium stibogluconate has shown higher cure rates for L. braziliensis than for L. mexicana infections.[11] Some studies suggest that meglumine antimoniate may be more effective than sodium stibogluconate in certain regions for cutaneous leishmaniasis.[9][12]
Mechanism of Action
The primary mechanism of action of antimonials involves the disruption of critical parasite metabolic pathways.
The Prodrug Hypothesis of Pentavalent Antimonials
It is widely accepted that pentavalent antimonials (SbV) act as prodrugs, requiring reduction to the pharmacologically active trivalent form (SbIII).[2][3] This reduction is thought to occur within macrophages and the Leishmania amastigotes themselves.[3]
Caption: Prodrug activation pathway of pentavalent antimonials.
Cellular Targets of Trivalent Antimony
Once converted to SbIII, the compound targets several key processes within the parasite:
-
Thiol Metabolism: SbIII has a high affinity for sulfhydryl groups and disrupts the parasite's thiol redox system, particularly by inhibiting trypanothione (B104310) reductase, an enzyme essential for protecting the parasite from oxidative stress.
-
Glycolysis and Fatty Acid Oxidation: SbIII is known to inhibit key enzymes involved in glycolysis and fatty acid β-oxidation, thereby disrupting the parasite's energy metabolism.
-
DNA and RNA Synthesis: Antimonials can also interfere with DNA and RNA synthesis, further contributing to parasite death.
Pharmacokinetics
The pharmacokinetic profiles of trivalent and pentavalent antimonials differ significantly, impacting their clinical application and toxicity.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Trivalent Antimonials (SbIII) | Pentavalent Antimonials (SbV) | Reference |
| Absorption | Poor oral bioavailability | Administered parenterally (IM or IV) | [5] |
| Distribution | Accumulates in liver, thyroid, and spleen | Rapidly distributed; higher concentrations in liver, spleen, and kidneys | [13] |
| Metabolism | - | Reduced to SbIII intracellularly | [4] |
| Excretion | Primarily fecal | Primarily renal | [13] |
| Half-life (t½) | - | Biphasic: rapid initial phase (~2h), slow terminal phase (~76h) | [4] |
The long terminal half-life of pentavalent antimonials is thought to be due to the intracellular conversion to and subsequent slow release of SbIII.[4]
Toxicity Profile
A major distinguishing factor between trivalent and pentavalent antimonials is their toxicity.
Trivalent Antimonials (SbIII):
-
High acute and chronic toxicity.
-
Cardiotoxicity (arrhythmias, myocarditis).
-
Hepatotoxicity.
-
Nephrotoxicity.
Pentavalent Antimonials (SbV):
-
Generally less toxic than SbIII.[5]
-
Common side effects include myalgia, arthralgia, and pancreatitis.
-
Cardiotoxicity can still occur, particularly with high doses or prolonged treatment, and is likely related to the accumulation of SbIII.[4]
Experimental Protocols
In Vitro Susceptibility Testing of Antimonials against Leishmania Amastigotes
This protocol is essential for determining the IC50 of antimonial compounds against the clinically relevant intracellular stage of the parasite.
Caption: Workflow for in vitro amastigote susceptibility assay.
Detailed Steps:
-
Macrophage Culture: Human or murine macrophage cell lines (e.g., THP-1, J774) or primary macrophages are seeded in 96-well plates and allowed to adhere.
-
Parasite Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Drug Exposure: After allowing for parasite internalization, various concentrations of the antimonial drugs are added to the wells.
-
Incubation: The plates are incubated for 72 hours to allow for drug action and parasite replication in the control wells.
-
Quantification of Infection: The number of amastigotes per macrophage is determined, typically by microscopic counting after Giemsa staining.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of infection inhibition against the drug concentration.
In Vivo Efficacy Evaluation in a Murine Model of Cutaneous Leishmaniasis
Animal models are crucial for assessing the in vivo efficacy and toxicity of antileishmanial drugs. The BALB/c mouse is a commonly used model for cutaneous leishmaniasis.[14]
Experimental Workflow:
-
Infection: BALB/c mice are infected with Leishmania promastigotes (e.g., L. major, L. amazonensis) in the footpad or base of the tail.
-
Lesion Development: The infection is allowed to progress until measurable lesions develop (typically 3-4 weeks).
-
Treatment: Mice are treated with the trivalent or pentavalent antimonial compounds, usually via intraperitoneal or intramuscular injection, for a specified duration (e.g., 20-30 days).
-
Monitoring: Lesion size is measured regularly using a caliper. Parasite burden in the lesion and draining lymph nodes can be quantified at the end of the experiment using techniques like limiting dilution assay or qPCR.
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study. At the end of the study, organs can be collected for histopathological analysis.
Conclusion
The choice between trivalent and pentavalent antimonials for parasitic treatment involves a trade-off between efficacy and toxicity. While trivalent antimony is more potent in vitro, its high toxicity limits its systemic use. Pentavalent antimonials, acting as prodrugs, offer a better safety profile and remain a cornerstone of leishmaniasis treatment, despite challenges with emerging drug resistance. Future research should focus on developing strategies to enhance the therapeutic index of antimonials, such as targeted drug delivery systems that can selectively deliver the active trivalent form to infected macrophages, thereby maximizing efficacy while minimizing host toxicity.
References
- 1. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentavalent Antimonials: New Perspectives for Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of antimony during treatment of visceral leishmaniasis with sodium stibogluconate or meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cot.food.gov.uk [cot.food.gov.uk]
- 6. In vitro antileishmanial properties of tri- and pentavalent antimonial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antileishmanial properties of tri- and pentavalent antimonial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Intralesional Sodium Stibogluconate versus Intralesional Meglumine Antimoniate for the Treatment of Leishmania major Cutaneous Leishmaniasis [medicaljournalssweden.se]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Potassium Antimonyl Tartrate in Phosphate Analysis
For decades, the Molybdenum Blue method, employing potassium antimonyl tartrate as a catalyst in the ascorbic acid reduction of phosphomolybdate, has been a cornerstone of phosphate (B84403) analysis. However, growing concerns over the toxicity and environmental impact of antimony have prompted researchers and drug development professionals to seek safer and equally effective alternatives. This guide provides a comprehensive comparison of viable alternatives, presenting experimental data, detailed protocols, and the underlying chemical principles to aid in the selection of the most suitable method for your analytical needs.
Executive Summary of Comparison
The primary alternatives to the standard ascorbic acid method using potassium this compound fall into two main categories: modifications of the phosphomolybdate chemistry and entirely different colorimetric assays. The most prominent alternatives are the Stannous Chloride Method and the Malachite Green Method . Each method offers a unique combination of sensitivity, stability, and susceptibility to interferences.
| Parameter | Standard Ascorbic Acid Method (with Antimony) | Stannous Chloride Method | Malachite Green Method |
| Principle | Reduction of antimony-phosphomolybdate complex by ascorbic acid | Reduction of phosphomolybdate complex by stannous chloride | Formation of a complex between phosphomolybdate and malachite green dye |
| Limit of Detection | ~0.01 mg P/L[1][2] | ~0.003 - 0.01 mg P/L | ~0.02 µM (0.0006 mg P/L) |
| Linearity Range | 0.01 - 0.5 mg P/L[1][2] | 0 - 10 ppm (mg/L) | 0.02 - 40 µM (0.0006 - 1.24 mg P/L) |
| Reagent Stability | Combined reagent is unstable and must be prepared fresh daily[1] | Stannous chloride solution is prone to oxidation and requires fresh preparation[3] | Reagents are generally stable, offering longer shelf life |
| Color Stability | Stable for several hours[4] | Less stable, requires measurement within a specific time window (e.g., 10-15 minutes)[5] | Stable for at least 30 minutes |
| Key Interferences | Arsenate, silicate, sulfide, high concentrations of iron[6] | Arsenate, silica (B1680970) (especially when heated), chlorine, sulfide, fluoride[7][8] | Arsenate, papaverine, sildenafil, detergents[5][9] |
| Throughput | Moderate | Moderate | High, amenable to microplate formats |
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Chemical Reaction Pathway: Phosphomolybdate Methods
Caption: Formation of the colored Molybdenum Blue complex.
Experimental Workflow: Stannous Chloride Method
Caption: Workflow for the Stannous Chloride phosphate assay.
Experimental Workflow: Malachite Green Method
Caption: Workflow for the Malachite Green phosphate assay.
Detailed Experimental Protocols
Stannous Chloride Method
This method relies on the reduction of a phosphomolybdate complex by stannous chloride to form an intensely colored "molybdenum blue" complex.[8]
Reagents:
-
Ammonium Molybdate Reagent: Dissolve 25 g of ammonium molybdate in 175 mL of distilled water. In a separate beaker, cautiously add 280 mL of concentrated sulfuric acid to 400 mL of distilled water and cool. Add the molybdate solution to the acid solution and dilute to 1 liter.
-
Stannous Chloride Reagent: Dissolve 2.5 g of fresh stannous chloride (SnCl₂) in 100 mL of glycerol. Gentle heating in a water bath can aid dissolution.
-
Standard Phosphate Solution: Dissolve 0.2195 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water and dilute to 1000 mL (1 mL = 50 µg PO₄).
Procedure:
-
To a 100 mL clear and colorless sample, add one drop of phenolphthalein (B1677637) indicator. If a pink color develops, discharge it by adding a strong acid solution dropwise.
-
Add 4.0 mL of the ammonium molybdate reagent and mix thoroughly.
-
Add 0.5 mL of the stannous chloride reagent and mix again.
-
Allow the color to develop for 10 to 15 minutes.
-
Measure the absorbance of the solution at a wavelength of 690 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of standards and a blank to determine the phosphate concentration in the sample.
Malachite Green Method
This assay is based on the formation of a colored complex between phosphomolybdate and the triphenylmethane (B1682552) dye, malachite green.[8]
Reagents:
-
Malachite Green Reagent A: Dissolve 437.5 mg of malachite green oxalate (B1200264) in 25 mL of 3M sulfuric acid to make a 1.75% solution.
-
Malachite Green Reagent B: This is typically a solution of ammonium molybdate.
-
10 mM Phosphate Standard: A stock solution for preparing standards.
Procedure (Microplate format):
-
Prepare a series of phosphate standards by diluting the 10 mM phosphate standard.
-
Add 50 µL of the standard, sample, or blank into each well of a 96-well plate.
-
Add 10 µL of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.
-
Add 10 µL of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature.
-
Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance as a function of phosphate concentration to determine the concentration in the samples.
Antimony-Free Ascorbic Acid Method
While the standard ascorbic acid method includes potassium this compound to enhance the reaction rate, some studies suggest that antimony may not be essential and could even inhibit color formation under certain conditions. An antimony-free ascorbic acid method would involve the direct reduction of the phosphomolybdate complex by ascorbic acid, often with the application of heat to accelerate the reaction. However, a standardized and widely validated protocol for this specific variation is not as readily available in the literature as for the other methods presented. Researchers interested in this approach may need to optimize the reaction conditions, such as temperature and incubation time, for their specific application.
Conclusion
The choice of an alternative to potassium this compound in phosphate analysis depends on the specific requirements of the assay. The Stannous Chloride Method offers high sensitivity but is hampered by the instability of the reducing agent and the final colored product. The Malachite Green Method provides excellent sensitivity, reagent stability, and is well-suited for high-throughput screening in a microplate format, making it a strong contender for many research and drug development applications. While the prospect of an antimony-free ascorbic acid method is appealing from a safety and environmental standpoint, further research and standardization are needed to establish it as a robust and reliable alternative. For now, the Malachite Green method appears to be the most promising and versatile substitute for the traditional antimony-containing procedure.
References
- 1. nemi.gov [nemi.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. dec.vermont.gov [dec.vermont.gov]
- 6. NEMI Method Summary - 4500-P E [nemi.gov]
- 7. asdlib.org [asdlib.org]
- 8. Determination of phosphorus: Ascorbic acid procedure [protocols.io]
- 9. Inorganic phosphate assay with the ascorbic acid or stannous chloride method: influence of fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposomal Tartar Emetic Demonstrates Superior Efficacy and Reduced Toxicity Compared to Free Drug Form in Preclinical Models
A comprehensive analysis of experimental data reveals that the encapsulation of tartar emetic within liposomes significantly enhances its therapeutic index, offering a promising strategy for the treatment of parasitic diseases such as leishmaniasis. Liposomal formulations exhibit improved parasite clearance and a marked reduction in the severe cardiotoxic and hepatotoxic side effects associated with the free form of the trivalent antimonial drug.
Tartar emetic, a trivalent antimony compound, has historically been used to treat parasitic infections but was largely abandoned due to its high toxicity.[1][2] Recent advancements in drug delivery systems have revisited the potential of this potent compound. This guide provides a detailed comparison of the efficacy and safety of liposomal tartar emetic versus its free drug counterpart, supported by experimental data from preclinical studies.
In Vivo Efficacy: Enhanced Parasite Suppression
Studies in murine models of visceral leishmaniasis consistently demonstrate the superior efficacy of liposomal tartar emetic in reducing parasite burden.[2][3][4][5]
Table 1: In Vivo Efficacy of Liposomal Tartar Emetic vs. Free Drug in L. infantum Infected BALB/c Mice
| Treatment Group | Dose (Sb³⁺ mg/kg/day) | Duration | Spleen Parasite Load Reduction (%) | Liver Parasite Load Reduction (%) | Reference |
| Liposomal Tartar Emetic (Lip-ET) | 7.8 | 10 days | Significant (p < 0.05) | Significant (p < 0.05) | [3][5] |
| Free Tartar Emetic (ET) | 7.8 | 10 days | Not specified | Not specified | [3][5] |
| Glucantime® | 150 | 10 days | Significant (p < 0.05) | Significant (p < 0.05) | [3][5] |
| Untreated Control | - | - | 0 | 0 | [3][5] |
As shown in Table 1, treatment with liposomal tartar emetic led to a significant reduction in parasite load in both the spleen and liver of infected mice, comparable to the standard drug Glucantime®.[3][5]
Reduced Toxicity: A Safer Therapeutic Profile
A major drawback of free tartar emetic is its severe toxicity.[1][2] Liposomal encapsulation has been shown to dramatically mitigate these adverse effects, particularly cardiotoxicity and hepatotoxicity.
Table 2: Acute Toxicity Comparison of Liposomal Tartar Emetic vs. Free Drug in Healthy BALB/c Mice
| Treatment Group | Single Intravenous Dose (Sb³⁺ mg/kg) | Observation Period | Survival Rate | Reference |
| Liposomal Tartar Emetic (Lip-ET) | 16 | 14 days | 100% | [4] |
| Free Tartar Emetic (ET) | 16 | 14 days | 66.7% (2 out of 3 died) | [4] |
In an acute toxicity study, a single intravenous dose of 16 mg/kg of free tartar emetic resulted in the death of two out of three mice within 14 days, whereas all mice treated with the liposomal formulation at the same dose survived.[4]
Further analysis of biochemical markers for organ damage revealed a significant reduction in toxicity for the liposomal formulation.
Table 3: Cardiotoxicity and Hepatotoxicity Markers in BALB/c Mice 14 Days After a Single 16 mg/kg Sb³⁺ Dose
| Treatment Group | CK-MB Activity (U/L) | ALT Activity (U/L) | AST Activity (U/L) | Reference |
| Liposomal Tartar Emetic (Lip-ET) | ~200 | ~50 | ~100 | [3] |
| Free Tartar Emetic (ET) | ~400* | ~150# | ~250# | [3] |
| Control (PBS) | ~150 | ~40 | ~80 | [3] |
# Indicates a significant statistical difference (p < 0.05) between the Free Tartar Emetic group and both the Liposomal Tartar Emetic and Control groups.[3]
The data clearly indicates that free tartar emetic causes a significant increase in the cardiac enzyme CK-MB and the liver enzymes ALT and AST, indicative of cardiac and liver damage, respectively. In contrast, the liposomal formulation maintained these enzyme levels close to those of the control group, demonstrating a marked safety improvement.[3]
Pharmacokinetics: Altered Biodistribution
The enhanced efficacy and reduced toxicity of liposomal tartar emetic can be attributed to its altered pharmacokinetic profile. Liposomal encapsulation leads to preferential accumulation of the drug in organs of the reticuloendothelial system, such as the spleen and liver, which are the primary sites of Leishmania infection.
Table 4: Antimony (Sb³⁺) Concentration in Plasma and Organs of BALB/c Mice at 120 Minutes Post-Injection (8 mg/kg)
| Treatment Group | Plasma (µg/L) | Spleen (µg/g) | Liver (µg/g) | Reference |
| Liposomal Tartar Emetic (Lip-TE) | Not specified | ~12 | ~10 | [2] |
| Free Tartar Emetic (TE) | Not specified | ~2 | ~3 | [2] |
Liposomal tartar emetic resulted in significantly higher concentrations of antimony in the spleen and liver compared to the free drug, which likely contributes to its enhanced antileishmanial activity.[2]
Mechanism of Action: Targeting the Parasite's Redox System
The precise mechanism of action of antimonials is not fully elucidated, but it is understood that the trivalent form (Sb³⁺), as found in tartar emetic, is the active antileishmanial agent.[6] One of the key targets of trivalent antimonials in Leishmania is trypanothione (B104310) reductase, a crucial enzyme in the parasite's unique thiol-based redox system that protects it from oxidative stress.[6][7][8][9] By inhibiting this enzyme, tartar emetic disrupts the parasite's ability to manage oxidative damage, leading to cell death.
Caption: Proposed mechanism of action of tartar emetic in Leishmania.
Experimental Protocols
Liposome Preparation
Liposomes containing tartar emetic were prepared using the reverse-phase evaporation method.[2] Briefly, a lipid mixture of egg phosphatidylcholine and 3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol was dissolved in an organic solvent. An aqueous solution of tartar emetic was added, and the mixture was sonicated to form an emulsion. The organic solvent was removed under reduced pressure, leading to the formation of a liposomal suspension. The resulting liposomes were then sized by extrusion through polycarbonate membranes to achieve a desired mean diameter (e.g., 200 nm). Non-encapsulated drug was removed by ultracentrifugation.
In Vivo Efficacy and Toxicity Studies in BALB/c Mice
Female BALB/c mice were used for both efficacy and toxicity studies.[2][3][4] For efficacy studies, mice were infected with Leishmania infantum promastigotes. After the establishment of infection, mice were treated with liposomal tartar emetic, free tartar emetic, a control drug (e.g., Glucantime®), or a placebo (e.g., PBS) via intraperitoneal or intravenous injection for a specified duration.[3][4] Parasite burden in the spleen and liver was determined at the end of the treatment period by limiting dilution assay.
For acute toxicity studies, healthy mice were administered a single intravenous dose of the formulations, and survival was monitored over 14 days.[4] For sub-chronic toxicity, mice received daily injections for a longer period (e.g., 10 days), and blood samples were collected for biochemical analysis of cardiac (CK-MB) and hepatic (ALT, AST) enzymes.[2][3]
Caption: Workflow for in vivo efficacy and toxicity studies.
Conclusion
The encapsulation of tartar emetic in liposomes represents a significant advancement in overcoming the limitations of this potent but toxic antimonial compound. The preclinical data strongly support that liposomal tartar emetic has a superior therapeutic profile compared to the free drug, characterized by enhanced efficacy against Leishmania parasites and a substantial reduction in cardiotoxicity and hepatotoxicity. These findings warrant further investigation and development of liposomal tartar emetic as a viable therapeutic option for leishmaniasis and potentially other parasitic diseases. While in vivo data is robust, further in vitro studies are needed to quantify the precise IC50 values of the liposomal formulation against different Leishmania stages to provide a more complete efficacy profile.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Liposomal Encapsulation of Tartar Emetic Improves Pharmacokinetic Profile and Mitigates Cardiotoxicity in Murine Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials. | Semantic Scholar [semanticscholar.org]
- 8. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Antimony-Based Absorber Layers in Thin-Film Solar Cells
For Researchers, Scientists, and Photovoltaic Technology Development Professionals
Antimony-based chalcogenide materials are emerging as promising candidates for the next generation of thin-film solar cells, offering a compelling combination of earth-abundant constituents, low toxicity, and tunable optoelectronic properties. This guide provides a comparative analysis of the performance of thin-film solar cells utilizing different antimony sources—primarily antimony sulfide (B99878) (Sb₂S₃), antimony selenide (B1212193) (Sb₂Se₃), and their ternary alloy, antimony sulfoselenide (Sb₂(S,Se)₃). The performance metrics are supported by experimental data from recent literature, with a focus on various fabrication techniques.
Performance Comparison of Antimony-Based Thin-Film Solar Cells
The efficiency and electrical parameters of thin-film solar cells are critically dependent on the composition of the antimony-based absorber layer and the deposition method employed. The following table summarizes key performance metrics from various studies to facilitate a direct comparison.
| Absorber Material | Deposition Method | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current Density (J_sc) (mA/cm²) | Fill Factor (FF) (%) | Reference Device Structure |
| Sb₂S₃ | Hydrothermal | 7.90 | - | - | - | Planar |
| Sb₂S₃ | Close-Space Sublimation (CSS) | 3.83 | 0.66 | ~13 | 44.65 | FTO/CdS/Sb₂S₃/Graphite (B72142) |
| Sb₂S₃ | Additive (MEA) Modulated | 7.22 | 0.787 | 16.12 | 56.92 | - |
| Sb₂Se₃ | Vapor Transport Deposition (VTD) | 7.6 | - | - | - | ITO/CdS/Sb₂Se₃/Au |
| Sb₂Se₃ | Close-Space Sublimation (CSS) | 3.61 | 0.312 | 27.91 | 41.35 | ZnO/Sb₂Se₃ |
| Sb₂Se₃ | PbI₂ Doping (Thermal Diffusion) | 4.43 | 0.38 | 20.62 | 56 | ITO/PbI₂-doped Sb₂Se₃/C₆₀/Alq₃/Al |
| Sb₂(S,Se)₃ | Hydrothermal | >10 | - | - | - | - |
| Sb₂(S,Se)₃ | Close-Space Sublimation (CSS) | 4.3 | >0.490 | - | - | - |
| Sb₂(S,Se)₃ | Vapor Transport Deposition (VTD) | 8.17 | - | - | - | Superstrate-type |
| Sb₂(S,Se)₃ | Two-step Hydrothermal | 4.15 | - | - | - | SnO₂/CdS/Sb₂S₃/Sb₂(S,Se)₃/P3HT/Carbon |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key fabrication techniques used for antimony-based thin-film solar cells, synthesized from multiple sources.
Hydrothermal Deposition of Sb₂S₃ Nanorod Arrays
This method is widely used for synthesizing high-quality, crystalline Sb₂S₃ films.
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and ethanol.
-
Buffer Layer Deposition: A dense electron transport layer (ETL), such as CdS or ZnO, is deposited onto the FTO substrate. For instance, a 70-nm-thick CdS layer can be fabricated by chemical bath deposition.
-
Preparation of Precursor Solution: A typical precursor solution is prepared by dissolving an antimony source (e.g., antimony chloride, SbCl₃) and a sulfur source (e.g., thiourea (B124793), Na₂S₂O₃) in a suitable solvent, often deionized water or an organic solvent. Additives like sodium selenosulfate (Na₂SeSO₃) and thiourea (TU) can be used to engineer the crystallization and orientation of the nanorods.[1]
-
Hydrothermal Reaction: The cleaned substrates with the ETL are placed in a Teflon-lined stainless-steel autoclave filled with the precursor solution. The autoclave is then sealed and maintained at a specific temperature (e.g., 100–160 °C) for a designated duration (e.g., 240 minutes) to facilitate the growth of Sb₂S₃ nanorod arrays.[1]
-
Post-Deposition Treatment: After the hydrothermal reaction, the substrates are removed, rinsed with deionized water and ethanol, and dried. A post-deposition annealing step may be performed to improve crystallinity.
-
Device Completion: A hole transport layer (HTL) such as MnS (150 nm) is deposited by thermal evaporation, followed by the application of a carbon back contact.[1]
Vapor Transport Deposition (VTD) of Sb₂Se₃ Thin Films
VTD is a versatile technique that allows for good control over film thickness and morphology.
-
Source Material and Substrate Setup: High-purity Sb₂Se₃ powder is placed in a quartz boat at the heating zone of a two-zone tube furnace. The substrate (e.g., ITO/CdS) is placed downstream in the lower temperature zone.
-
Deposition Process: The furnace is evacuated to a base pressure, and then a carrier gas (e.g., Ar or N₂) is introduced at a controlled flow rate. The source is heated to a high temperature to generate Sb₂Se₃ vapor, which is then transported by the carrier gas to the cooler substrate, where it condenses and forms a thin film.[2][3] The source and substrate temperatures are critical parameters that control the deposition rate and film properties.
-
Device Completion: Following the deposition of the Sb₂Se₃ absorber layer, a back contact, typically gold (Au), is deposited, often by thermal evaporation, to complete the solar cell structure (e.g., ITO/CdS/Sb₂Se₃/Au).[3]
Close-Space Sublimation (CSS) of Sb₂(S,Se)₃ Thin Films
CSS is a high-throughput technique suitable for large-scale production.
-
Source Preparation: A single source of pre-synthesized Sb₂(S,Se)₃ powder or separate sources of Sb₂S₃ and Sb₂Se₃ are placed in a crucible (e.g., graphite or quartz).
-
Substrate and Source Arrangement: The substrate is positioned a few millimeters above the source material in a vacuum chamber.
-
Sublimation and Deposition: The source is heated to a high temperature (e.g., 440-530 °C), causing the material to sublimate.[4] The vapor then travels across the small gap and deposits onto the cooler substrate (e.g., 350-490 °C).[4] The process is typically carried out under a low-pressure inert atmosphere (e.g., nitrogen at 13.33 mbar).[4] A two-stage deposition process with an initial seed layer followed by a higher-temperature deposition can be employed to enhance grain size and crystallinity.[4]
-
Device Completion: Subsequent layers, such as a hole transport layer and a back contact, are deposited to finalize the solar cell.
Visualizing the Fabrication Workflow
The following diagrams illustrate the generalized experimental workflow for fabricating antimony-based thin-film solar cells and a typical device architecture.
Caption: Generalized workflow for the fabrication of antimony-based thin-film solar cells.
Caption: Schematic of a typical superstrate device architecture for antimony-based solar cells.
References
Antimonyl Tartrate Demonstrates Potent In Vivo Anti-Angiogenic Effects: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo anti-angiogenic effects of antimonyl tartrate, a repurposed antiparasitic drug, against established anti-angiogenic agents. This guide provides a detailed analysis of experimental data from key in vivo studies, offering a valuable resource for evaluating its potential in oncology.
This compound, specifically potassium this compound (PAT), has shown significant promise in inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis. In vivo studies have validated its anti-angiogenic properties, positioning it as a candidate for further investigation in cancer therapy. This guide provides a comparative overview of its efficacy against other known anti-angiogenic drugs, including cisplatin (B142131), sunitinib (B231), and bevacizumab.
Comparative Efficacy of Anti-Angiogenic Agents in Vivo
The following tables summarize the quantitative data from in vivo studies, providing a comparative look at the anti-angiogenic and anti-tumor efficacy of potassium this compound and other selected agents.
Table 1: In Vivo Efficacy in Tumor Xenograft Models
| Compound | Cancer Model | Dosage | Key Findings |
| Potassium this compound (PAT) | Non-Small-Cell Lung Cancer (NSCLC) | 40 mg/kg (i.p., daily) | Significantly decreased tumor volume and weight. Augmented the antitumor efficacy of cisplatin.[1][2][3] |
| Sunitinib | Neuroblastoma | 20-40 mg/kg (oral, daily) | Dose-dependent inhibition of tumor growth and angiogenesis.[4] |
| Glioblastoma Multiforme (GBM) | 80 mg/kg (oral, 5 days on/2 days off) | Improved median survival by 36% and caused a 74% reduction in microvessel density.[5] | |
| Triple-Negative Breast Cancer (TNBC) | 80 mg/kg (gavage, every 2 days for 4 weeks) | Significantly inhibited tumor growth and tumor angiogenesis.[6] | |
| Bevacizumab | Neuroblastoma | 5 mg/kg (i.p., twice weekly) | Significantly reduced tumor growth by causing a 30-63% reduction of angiogenesis.[7][8] |
| Ovarian Cancer | Not specified | In combination with cisplatin, reduced tumor burden by 66%.[9] | |
| Cisplatin (Low-Dose Metronomic) | Hepatocarcinoma | 0.6 mg/kg/day | Delayed tumor growth and reduced microvessel density.[10] |
| Ovarian Cancer | Not specified | In combination with a VEGF antibody, reduced tumor burden by 66%.[9] |
Table 2: In Vivo Efficacy in Matrigel Plug Assay
| Compound | Key Findings |
| Potassium this compound (PAT) | Abolished vascular endothelial cell growth factor (VEGF)-induced angiogenesis.[1][2][3][11] |
| Bevacizumab | Data from specific Matrigel plug assays was not detailed in the provided search results. |
| Sunitinib | Data from specific Matrigel plug assays was not detailed in the provided search results. |
| Cisplatin | Data from specific Matrigel plug assays was not detailed in the provided search results. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Tumor Xenograft Model
The in vivo anti-tumor and anti-angiogenic effects of the compounds were evaluated using subcutaneous xenograft models in immunocompromised mice.[12]
-
Cell Culture and Implantation: Human cancer cell lines (e.g., A549 for NSCLC) are cultured under standard conditions.[1][2] A suspension of a specified number of cells (e.g., 1.5 x 10^6 to 2.0 x 10^6) is injected subcutaneously into the flanks of 6-week-old female nude mice.[13] To aid tumor formation, cells can be mixed with Matrigel before injection.[14]
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[13] Tumor volume is measured regularly using digital calipers and calculated using the formula: Volume = 0.5 × length × width².[13]
-
Drug Administration: The test compounds are administered according to the specified dosages and schedules (e.g., intraperitoneal injection, oral gavage). The control group typically receives the vehicle used to dissolve the drug.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors are then processed for further analysis, such as immunohistochemistry to determine microvessel density (MVD) by staining for endothelial markers like CD31.
Matrigel Plug Assay
This assay is a widely used in vivo method to quantify angiogenesis.[15][16]
-
Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is kept on ice to remain in a liquid state. Pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF), and the anti-angiogenic test compounds are mixed with the liquid Matrigel.
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flanks of mice (e.g., C57BL/6 or athymic nude mice).[15] At body temperature, the Matrigel solidifies, forming a plug.
-
Angiogenesis Induction and Inhibition: The pro-angiogenic factors within the plug stimulate the host's endothelial cells to migrate into the Matrigel and form new blood vessels. The co-administered anti-angiogenic compound's ability to inhibit this process is then assessed.
-
Quantification of Angiogenesis: After a set period (typically 7-14 days), the Matrigel plugs are excised.[17] Angiogenesis can be quantified by several methods, including measuring the hemoglobin content of the plug, which correlates with the number of red blood cells and thus blood vessels, or by immunohistochemical staining of endothelial cell markers (e.g., CD31) on plug sections to determine microvessel density.[16][18]
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of this compound and the compared agents are mediated through the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and survival.
Potassium this compound (PAT): PAT inhibits the activity of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][11] This inhibition blocks the activation of downstream signaling molecules such as Src and Focal Adhesion Kinase (FAK), which are crucial for endothelial cell migration and survival.[1][2][11]
Sunitinib: Sunitinib is a multi-targeted tyrosine kinase inhibitor that targets several receptors involved in angiogenesis, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] By inhibiting these receptors, sunitinib blocks downstream signaling pathways such as the RAS-MAPK and PI3K-Akt pathways, leading to reduced endothelial cell proliferation and survival.
Bevacizumab: Bevacizumab is a monoclonal antibody that specifically targets and neutralizes VEGF-A.[7] By binding to VEGF-A, it prevents it from activating VEGFRs on the surface of endothelial cells, thereby inhibiting the entire downstream signaling cascade that promotes angiogenesis.
Conclusion
The in vivo data presented in this guide underscores the potent anti-angiogenic activity of this compound. Its ability to inhibit tumor growth and vascularization, particularly in combination with chemotherapy, suggests its potential as a valuable addition to the anti-cancer armamentarium. While direct comparative studies with other leading anti-angiogenic agents are warranted, the existing evidence provides a strong rationale for its continued investigation and development. This guide serves as a foundational resource for researchers to design further preclinical and clinical studies to fully elucidate the therapeutic potential of this compound.
References
- 1. The antiparasitic drug, potassium antimony tartrate, inhibits tumor angiogenesis and tumor growth in nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antiparasitic Drug, Potassium Antimony Tartrate, Inhibits Tumor Angiogenesis and Tumor Growth in Nonsmall-Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 3. The antiparasitic drug, potassium antimony tartrate, inhibits tumor angiogenesis and tumor growth in nonsmall-cell lung cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 4. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. VEGF antibody plus cisplatin reduces angiogenesis and tumor growth in a xenograft model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-dose metronomic chemotherapy with cisplatin: can it suppress angiogenesis in H22 hepatocarcinoma cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 14. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 16. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antimonyl Tartrate Cross-Reactivity with Arsenic and Bismuth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antimonyl tartrate with other metalloids, specifically arsenic and bismuth. The information is compiled from publicly available research to facilitate an objective comparison of their biological effects. This document summarizes key toxicological data, explores shared cellular signaling pathways, and provides detailed experimental protocols relevant to the study of metalloid cross-reactivity.
Executive Summary
Comparative Toxicity
The toxicity of metalloids is a critical factor in their clinical application and risk assessment. The following table summarizes the 50% inhibitory concentration (IC50) values for various arsenic and bismuth compounds in different human cell lines. While a direct comparison with this compound under identical experimental conditions is not available, these data provide a baseline for their relative cytotoxicity.
| Compound | Cell Line | IC50 Value | Reference |
| Arsenic Trioxide | NCI Cell Lines (Mean) | Varies by tumor type, generally in the low micromolar range. | [1] |
| Potassium Arsenite | NCI Cell Lines (Mean) | Correlated with arsenic trioxide IC50 values. | [1] |
| Bismuth Nitrate | HT-29 (Colon Cancer) | 28.7 ± 1.4 µg/ml (Bi NPs) | [2] |
| Bismuth(III) complex | A549 (Lung Cancer) | <3.5 µM | [2] |
| Antimony Potassium Tartrate | Human Tumor Cell Lines | 3-7 fold resistance in cisplatin-resistant lines. | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific form of the metalloid used.
Cross-Reactivity in Cellular Signaling
Studies have shown a remarkable similarity in the cellular responses to this compound and arsenite, a trivalent form of arsenic. This suggests a high degree of cross-reactivity at the level of intracellular signaling pathways.
Shared Signaling Pathways
Transcriptomic and proteomic analyses of human epidermal keratinocytes exposed to arsenite and antimonite revealed a significant overlap in the differentially expressed genes and proteins. This indicates that both metalloids affect a common set of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK, JNK, and p38 cascades, is a key target for both this compound and arsenic compounds.
Caption: Common MAPK signaling pathway activated by this compound and arsenic.
Shared Resistance Mechanisms
The cross-resistance observed between cisplatin, antimony potassium tartrate, and arsenite in human tumor cells further supports the notion of shared cellular targets and mechanisms of action[3]. A key mechanism is the reduction in the accumulation of these compounds within the cells, suggesting a common efflux pump or transport system is involved.
Caption: Shared efflux mechanism contributing to cross-resistance.
Experimental Protocols
The following are generalized protocols for key experiments to assess the cross-reactivity of metalloids. These should be optimized for specific experimental conditions.
Protocol for Competitive ELISA to Assess Cross-Reactivity
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of antibodies generated against a specific metalloid-protein conjugate with other metalloids.
1. Reagent Preparation:
- Coating Antigen: Prepare a conjugate of the primary metalloid (e.g., this compound) with a carrier protein like bovine serum albumin (BSA).
- Antibodies: Use a primary antibody raised against the coating antigen. The secondary antibody should be an enzyme-conjugated antibody (e.g., HRP-conjugated) that recognizes the primary antibody.
- Competitors: Prepare solutions of this compound, arsenic compounds, and bismuth compounds at various concentrations.
- Buffers: Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), and blocking buffer (e.g., 1% BSA in PBS).
- Substrate: Prepare the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP).
2. Assay Procedure:
- Coat a 96-well microplate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare a mixture of the primary antibody and one of the competitor metalloids at various concentrations. Incubate for 30 minutes at room temperature.
- Add the antibody-competitor mixture to the wells of the coated plate. Incubate for 1-2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add the substrate solution and incubate in the dark until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- The degree of color development is inversely proportional to the concentration of the competitor in the sample.
- Calculate the percentage of inhibition for each competitor at each concentration.
- Determine the IC50 value for each metalloid to quantify cross-reactivity.
"Start" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Coat_Plate" [label="1. Coat Plate with\nMetalloid-Protein Conjugate"];
"Wash_1" [label="2. Wash"];
"Block" [label="3. Block Wells"];
"Wash_2" [label="4. Wash"];
"Prepare_Ab_Competitor" [label="5. Prepare Primary Ab +\nCompetitor Metalloid Mixture"];
"Add_Mixture" [label="6. Add Mixture to Wells"];
"Wash_3" [label="7. Wash"];
"Add_Secondary_Ab" [label="8. Add Enzyme-Conjugated\nSecondary Antibody"];
"Wash_4" [label="9. Wash"];
"Add_Substrate" [label="10. Add Substrate\n& Develop Color"];
"Stop_Reaction" [label="11. Stop Reaction"];
"Read_Absorbance" [label="12. Read Absorbance"];
"Analyze_Data" [label="13. Analyze Data (IC50)"];
"End" [shape=Msquare, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Coat_Plate";
"Coat_Plate" -> "Wash_1";
"Wash_1" -> "Block";
"Block" -> "Wash_2";
"Wash_2" -> "Prepare_Ab_Competitor";
"Prepare_Ab_Competitor" -> "Add_Mixture";
"Add_Mixture" -> "Wash_3";
"Wash_3" -> "Add_Secondary_Ab";
"Add_Secondary_Ab" -> "Wash_4";
"Wash_4" -> "Add_Substrate";
"Add_Substrate" -> "Stop_Reaction";
"Stop_Reaction" -> "Read_Absorbance";
"Read_Absorbance" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Caption: Workflow for a competitive ELISA to assess metalloid cross-reactivity.
Protocol for Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the steps for analyzing the activation of MAPK signaling pathways in response to metalloid treatment using Western blotting.
1. Cell Culture and Treatment:
- Culture an appropriate cell line (e.g., human keratinocytes, immune cells) to 70-80% confluency.
- Treat the cells with various concentrations of this compound, arsenic compounds, and bismuth compounds for a predetermined time. Include an untreated control.
2. Protein Extraction:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
- Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK, JNK, p38, and a loading control (e.g., GAPDH or β-actin).
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using image analysis software.
- Normalize the phosphorylated protein levels to the total protein and loading control levels.
Conclusion
The available evidence strongly indicates a significant cross-reactivity between this compound and arsenic compounds at the cellular and molecular levels. This is primarily demonstrated by their shared effects on gene expression, protein activation, and common signaling pathways, most notably the MAPK cascade. While direct immunological cross-reactivity remains an area for further investigation, the existing data on shared toxicity and resistance mechanisms provide a solid foundation for understanding their overlapping biological impacts. Bismuth compounds generally exhibit lower toxicity, and more research is needed to fully elucidate their cross-reactivity profile with antimony and arsenic. The provided experimental protocols offer a framework for researchers to conduct further comparative studies in this area.
References
Comparing analytical sensitivity of different phosphate detection methods
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of phosphate (B84403) is crucial across a wide range of applications, from environmental monitoring to studying enzyme kinetics. This guide provides an objective comparison of the analytical sensitivity of common phosphate detection methods, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Sensitivities
The selection of a phosphate detection method often hinges on its analytical sensitivity, specifically its limit of detection (LOD). The following table summarizes the reported LODs for several widely used methods, standardized to micromolar (µM) concentrations for ease of comparison.
| Method Type | Specific Method | Limit of Detection (LOD) (µM) | Principle |
| Colorimetric | Malachite Green | 0.02 - 1.0[1][2][3] | Forms a green complex with phosphomolybdate under acidic conditions. |
| Molybdenum Blue | 0.32 - 71.4[4][5] | Reduction of phosphomolybdate to a blue-colored complex. | |
| Vanadate-Molybdate | ~0.052[6][7] | Forms a yellow vanadomolybdo-phosphoric acid complex. | |
| Luminescent | Fluorescent Probes | 0.007 - 4.88[8][9][10][11][12] | Various mechanisms, often involving fluorescence quenching or enhancement upon binding to phosphate. |
| Enzymatic | Enzyme-Coupled Assays | ~1.0 - 2.0[13][14] | Enzymatic reactions that produce a detectable signal (e.g., color, fluorescence) in the presence of phosphate. |
Mandatory Visualization
Below are diagrams illustrating the signaling pathways and experimental workflows for the described phosphate detection methods.
Figure 1: Malachite Green detection pathway.
Figure 2: Molybdenum Blue experimental workflow.
Figure 3: Logic of a fluorescent quenching sensor.
Experimental Protocols
Detailed methodologies for the key colorimetric experiments are provided below. These protocols are representative and may require optimization for specific sample types and matrices.
Malachite Green Assay Protocol
This protocol is based on the formation of a colored complex between Malachite Green, molybdate, and free orthophosphate.[15][16][17]
1. Reagent Preparation:
-
Malachite Green Reagent A: Prepare a solution of ammonium molybdate in 3 M sulfuric acid.
-
Malachite Green Reagent B: Prepare a solution of malachite green oxalate (B1200264) and polyvinyl alcohol.
-
Phosphate Standard (1 mM): Dissolve a precise weight of potassium dihydrogen phosphate (KH₂PO₄) in deionized water.
2. Assay Procedure (96-well plate format):
-
Prepare Standard Curve: Create a serial dilution of the 1 mM Phosphate Standard in the assay buffer to generate standards ranging from approximately 0 to 100 µM.
-
Sample Preparation: Add 50 µL of the sample, phosphate standards, and a blank (assay buffer) to individual wells of a clear 96-well plate.
-
Reaction Initiation:
-
Measurement: Determine the optical density (absorbance) of each well using a microplate reader set to a wavelength of 620 nm.[15]
-
Quantification: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the equation of the linear regression to determine the phosphate concentration in the unknown samples.
Important Considerations:
-
Avoid phosphate-based buffers (e.g., PBS) as they will interfere with the assay.[16]
-
Laboratory detergents may contain high levels of phosphate; ensure all glassware is thoroughly rinsed with phosphate-free water.
-
For samples with high concentrations of ATP (>0.25 mM), dilution may be necessary to prevent interference.
Molybdenum Blue Assay Protocol
This method relies on the reduction of a phosphomolybdate complex to form a stable blue-colored product.[4][5][18]
1. Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve ammonium molybdate in deionized water.
-
Potassium this compound Solution: Dissolve potassium this compound in deionized water.
-
Sulfuric Acid Solution (e.g., 2.5 M): Prepare by carefully diluting concentrated sulfuric acid.
-
Ascorbic Acid Solution (Reducing Agent): Prepare fresh by dissolving L-ascorbic acid in deionized water.
-
Combined Reagent (prepare fresh): Mix the ammonium molybdate, potassium this compound, and ascorbic acid solutions in the appropriate ratios with sulfuric acid.
2. Assay Procedure:
-
Sample and Standard Preparation: Prepare a series of phosphate standards from a stock solution.
-
Reaction:
-
To 5 mL of the sample or standard, add 1 mL of the combined reagent.
-
Mix well and allow the reaction to proceed for 15-20 minutes at room temperature for the blue color to develop fully.
-
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 880 nm using a spectrophotometer, with deionized water as a blank.[4]
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of phosphate in the samples from this curve.
Important Considerations:
-
The stability of the blue color can be time-dependent, so it is important to measure the absorbance within a consistent time frame after adding the reagents.
-
Silicate and arsenate can interfere with the assay by forming similar colored complexes.
Vanadate-Molybdate Assay Protocol
This method is based on the formation of a yellow-colored vanadomolybdo-phosphoric acid complex.[19][20][21]
1. Reagent Preparation:
-
Molybdate-Vanadate Reagent:
-
Solution A: Dissolve ammonium molybdate in warm deionized water.
-
Solution B: Dissolve ammonium metavanadate in warm deionized water, cool, and add concentrated nitric acid.
-
Add Solution A to Solution B while stirring and dilute to the final volume with water.[20]
-
-
Dilute Nitric Acid: Prepare by diluting concentrated nitric acid with deionized water.
2. Assay Procedure:
-
Prepare Standard Curve: Prepare a series of standards with known phosphate concentrations.
-
Sample Preparation: Transfer a suitable volume of the filtered sample (e.g., up to 75 mL) to a 100 mL volumetric flask. If necessary, neutralize any alkalinity with dilute nitric acid and add a small excess.[20]
-
Reaction:
-
Measurement: Measure the absorbance at a wavelength of 420 nm using a spectrophotometer.[20]
-
Quantification: Plot a calibration curve of absorbance versus phosphate concentration for the standards and use it to determine the concentration in the samples.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]
- 5. epa.gov [epa.gov]
- 6. A high performance microfluidic analyser for phosphate measurements in marine waters using the vanadomolybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 12. gpzx.jlu.edu.cn [gpzx.jlu.edu.cn]
- 13. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Phosphate Assay Kit (Fluorometric) (ab102508) is not available | Abcam [abcam.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 21. lovibond.com [lovibond.com]
Praziquantel: A Safer and More Effective Alternative to Antimonyl Tartrate for Schistosomiasis
For Immediate Release
In the landscape of schistosomiasis treatment, the shift from arsenical compounds like antimonyl tartrate to modern anthelmintics such as praziquantel (B144689) marks a significant advancement in both patient safety and therapeutic efficacy. This guide provides a comprehensive comparison of praziquantel and this compound, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data, methodologies, and mechanistic insights.
Executive Summary
Praziquantel has firmly established itself as the drug of choice for treating all forms of schistosomiasis, largely due to its excellent safety profile and high cure rates with a simple oral administration regimen.[1] In stark contrast, this compound, a historical treatment, is associated with severe and often life-threatening toxicity, particularly to the cardiovascular system, and a more complex and hazardous intravenous administration route.[2][3] While direct comparative clinical trials are scarce due to the antiquated and hazardous nature of this compound, a review of available data clearly demonstrates the superiority of praziquantel.
Efficacy: A Comparative Analysis
Quantitative data underscores the superior efficacy of praziquantel in achieving parasitological cure and reducing egg burden in patients with schistosomiasis.
| Metric | Praziquantel | This compound | Source(s) |
| Cure Rate | 77% - 97.3% (depending on species and study) | ~82% (S. haematobium) | [4][5][6][7] |
| Egg Reduction Rate | 86.3% - 99.8% (depending on species and study) | ~99% (in remaining patients) | [4][5][7] |
Note: The data for this compound is derived from a single 1968 study on S. haematobium and may not be representative of its efficacy against other species.[7] Praziquantel's efficacy has been consistently demonstrated across numerous large-scale studies and meta-analyses for all major Schistosoma species.[5]
Safety Profile: A Stark Contrast
The most compelling argument for praziquantel over this compound lies in its vastly superior safety profile.
| Adverse Effect Category | Praziquantel (Oral) | This compound (Intravenous) | Source(s) |
| Common Adverse Effects | Mild and transient: abdominal pain, headache, dizziness, nausea, drowsiness. | Severe: nausea, vomiting, epigastric pain, headache, dizziness. | [3][8][9] |
| Cardiotoxicity | No significant cardiotoxic effects reported. | High risk of serious cardiovascular events, including paroxysmal ventricular tachycardia, fibrillation, and death. Electrocardiogram (ECG) changes are common. | [2][4][9][10] |
| Administration | Simple oral administration. | Complex and hazardous intravenous injections. | [3] |
| Overall Tolerability | Generally well-tolerated. | Poorly tolerated with a high incidence of severe side effects. | [3][8][9] |
Mechanisms of Action
The distinct mechanisms of action of praziquantel and this compound underpin their differing efficacy and safety profiles.
Praziquantel: Disrupting Calcium Homeostasis
Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the schistosome.[11][12] It specifically targets and activates a schistosome-specific transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[13][14] This activation leads to a rapid and sustained influx of calcium ions into the parasite's cells, causing severe muscle contraction, paralysis, and damage to the worm's outer layer (tegument).[11] The paralyzed worms are then dislodged from the host's blood vessels and are subsequently eliminated by the host's immune system.
This compound: Inhibition of Glycolysis
Trivalent antimonials, including this compound, are believed to exert their antischistosomal effects by inhibiting a key enzyme in the parasite's glycolysis pathway: phosphofructokinase (PFK).[5][15] PFK is crucial for the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-diphosphate, a critical step in energy production. By inhibiting this enzyme, this compound disrupts the parasite's ability to generate ATP, leading to energy depletion and eventual death. The schistosome PFK is more sensitive to inhibition by antimonials than the corresponding mammalian enzyme, providing a degree of selective toxicity.[5]
Experimental Protocols
Detailed methodologies for the clinical trials of these two drugs reflect the eras in which they were predominantly studied.
Praziquantel Clinical Trial Protocol (Generalized)
Modern clinical trials for praziquantel are often designed as randomized, controlled studies to assess efficacy and safety.[6][16]
-
Study Design: Double-blind, randomized controlled trials are often employed, though single-blind and non-comparative studies also provide valuable data.[8][16][17]
-
Patient Population: Inclusion criteria typically involve confirmed Schistosoma infection through egg detection in stool or urine samples.[6]
-
Treatment Regimen: Praziquantel is administered orally, usually at a dose of 40 mg/kg body weight, sometimes given in divided doses.[5][8]
-
Efficacy Assessment: The primary outcomes are the cure rate (absence of eggs in excreta) and the egg reduction rate, assessed at various time points post-treatment (e.g., 4-8 weeks).[17]
-
Safety Monitoring: Adverse events are systematically recorded and graded for severity and duration.
This compound Clinical Trial Protocol (Historical Example)
The protocols for this compound studies were less standardized than modern trials. A 1968 study provides an example of the methodology used.[7][18]
-
Study Design: A non-comparative, open-label trial.
-
Patient Population: 17 male farmworkers aged 8-27 with confirmed S. haematobium infection.
-
Treatment Regimen: Intravenous injections of sodium antimony tartrate at a dose of 30 mg per 15 kg of body weight, administered twice weekly for a total of 12 injections.
-
Efficacy Assessment: Cure was defined as the absence of eggs in urine, assessed by filtration-staining, miracidial-hatching, and 24-hour urine-sediment examination at 1, 4, 8, and 12 weeks post-treatment. Egg output was also quantified.
-
Safety Monitoring: While not detailed in the abstract, safety monitoring in that era would have been primarily clinical observation of immediate and overt toxic effects.
Conclusion
The evidence overwhelmingly supports praziquantel as a significantly safer and highly effective treatment for schistosomiasis compared to the archaic and toxic this compound. The ease of oral administration, favorable safety profile, and robust efficacy of praziquantel have made it the cornerstone of global schistosomiasis control programs. For researchers and drug development professionals, the success of praziquantel serves as a benchmark for future anthelmintic drug discovery, emphasizing the importance of targeting parasite-specific pathways to maximize efficacy while ensuring patient safety.
References
- 1. Protein Kinases: Potential Drug Targets Against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac manifestations of the toxic action of potassium antimony tartrate in schistosomiasis patients: paroxysmal ventricular tachycardia and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mednexus.org [mednexus.org]
- 5. Purification, kinetics and inhibition by antimonials of recombinant phosphofructokinase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of China-made praziquantel for treatment of Schistosomiasis haematobium in Africa: A randomized controlled trial | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Urinary schistosomiasis treated with sodium antimony tartrate--a quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Schistosoma mekongi with praziquantel: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Effect of the antimony compounds, fuadin and tartar emetic, on the electrocardiogram of man; a study of the changes encountered in 141 patients treated for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 12. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 13. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicentre trials of praziquantel in human schistosomiasis: design and techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Efficacy and Tolerability of Praziquantel for Intestinal and Urinary Schistosomiasis—A Meta-analysis of Comparative and Non-comparative Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urinary Schistosomiasis Treated with Sodium Antimony Tartrate—a Quantitative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Ascorbic Acid in Phosphate Assays: A Viable Replacement for Antimonyl Tartrate?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of inorganic phosphate (B84403) is a cornerstone of numerous biochemical and environmental assays. For decades, the phosphomolybdenum blue method, particularly the formulation using ascorbic acid as a reductant, has been a mainstay for this purpose. A key component of this reaction mixture is potassium antimonyl tartrate, which acts as a catalyst to accelerate the formation of the colored complex. However, growing environmental and health concerns associated with antimony, a heavy metal, have prompted researchers to consider alternatives. This guide provides a comprehensive comparison of the standard ascorbic acid method utilizing this compound with a modified, antimony-free approach, supported by established experimental data and protocols.
Performance Comparison: With and Without this compound
The primary role of this compound in the phosphomolybdate assay is to catalyze the reduction of the phosphomolybdate complex by ascorbic acid, leading to a more rapid and stable formation of the intensely colored molybdenum blue.[1][2][3] The omission of this compound is possible, but it comes with significant trade-offs in assay performance.
| Performance Metric | Standard Method (with this compound) | Antimony-Free Method (Ascorbic Acid alone) | Key Considerations |
| Reaction Kinetics | Rapid color development, typically reaching maximum absorbance within 10-30 minutes at room temperature.[4] | Significantly slower reaction rate, potentially requiring several hours for complete color development or the application of heat. | The accelerated reaction in the standard method is crucial for high-throughput screening and time-sensitive analyses. |
| Sensitivity (LOD/LOQ) | High sensitivity, with detection limits reported in the low µg/L range. The minimum detection level is often cited as 0.01 mg P/L.[4] | Potentially lower sensitivity due to the slower and less efficient formation of the colored complex. The final absorbance may be lower for the same phosphate concentration. | For trace-level phosphate detection, the catalyzed reaction is generally superior. |
| Stability of Blue Complex | The resulting molybdenum blue complex is stable for several hours, allowing for a flexible measurement window.[4] | The stability of the complex, once formed, is reported to be good, potentially lasting for over 45 minutes.[4][5] However, the slow initial development can be misinterpreted as instability. | In both methods, the stability is sufficient for standard laboratory workflows, but the rapid attainment of a stable endpoint is a key advantage of the standard method. |
| Specificity & Interferences | Known interferences include arsenate, silicate, and high concentrations of iron.[2][4] | Interferences are expected to be similar to the standard method, as they primarily relate to the formation of the initial phosphomolybdate complex. | Sample matrix effects should be carefully evaluated for both methods, and appropriate blanks and controls must be used. |
| Environmental & Safety | Contains antimony, a toxic heavy metal, requiring careful handling and disposal of waste. | Eliminates the use of antimony, offering a more environmentally friendly and safer alternative. | The primary driver for considering the antimony-free method is the reduction of hazardous waste. |
The Chemical Pathway of Molybdenum Blue Formation
The underlying chemistry for both methods involves a two-step process. First, in an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a heteropoly acid, phosphomolybdic acid. In the standard method, antimony incorporates into this complex. The second step is the reduction of this complex by ascorbic acid to the intensely colored molybdenum blue.
References
- 1. nemi.gov [nemi.gov]
- 2. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of phosphate in food based on molybdenum yellow derivatization coupled with resonance Rayleigh scattering method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antimonyl Tartrate and Miltefosine in the Treatment of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of traditional antimonial compounds, represented by pentavalent antimonials (a class to which antimonyl tartrate belongs and for which extensive clinical data is available), and the oral drug miltefosine (B1683995) for the treatment of leishmaniasis. This document synthesizes quantitative data from clinical trials, details common experimental protocols, and visualizes the distinct mechanisms of action of these two critical anti-leishmanial agents.
Quantitative Efficacy and Safety Data
The following table summarizes data from various clinical studies, offering a comparative view of the performance of pentavalent antimonials (such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate) and miltefosine in treating visceral and cutaneous leishmaniasis.
| Drug | Leishmaniasis Type | Study Population/Region | Dosage Regimen | Initial Cure Rate (%) | Final Cure Rate (%) (at 6 months) | Relapse Rate (%) | Key Adverse Events | Citation |
| Miltefosine | Visceral (VL) | India | Approx. 2.5 mg/kg/day for 28 days | 100 | 94 | 6 | Vomiting (38%), Diarrhea (20%) | [1] |
| Miltefosine | Visceral (VL) | India (a decade after initial trials) | 2.5 mg/kg/day for 28 days | 97.5 | 90.3 | 9.7 | Gastrointestinal intolerance (64.5%) | [2][3] |
| Sodium Stibogluconate (SSG) | Visceral (VL) | Nepal | 20 mg/kg/day for 30 days | N/A | 90 | 10 | N/A | [4] |
| Sodium Stibogluconate (SSG) | Visceral (VL) | Kenya | 20 mg/kg/day for 30 days | ~99 (initial parasitological clearance) | N/A | 8.6 (5/58) | N/A | [5][6] |
| Meglumine Antimoniate | Cutaneous (CL) | Pakistan | 15-20 mg/kg/day for 28 days | Significantly higher than miltefosine (p=0.011) | N/A | N/A | Higher withdrawal rate due to side effects vs. miltefosine | [7][8] |
| Miltefosine | Cutaneous (CL) | Pakistan | 50 mg thrice a day for 28 days | Lower than meglumine antimoniate | N/A | N/A | Nausea, Vomiting | [7][8] |
| Meglumine Antimoniate | Cutaneous (CL) | Iran (caused by L. major) | 20 mg Sb(V)/kg/day for 14 days | N/A | 83.3 (per protocol) | N/A | N/A | [9] |
| Miltefosine | Cutaneous (CL) | Iran (caused by L. major) | N/A | N/A | 92.9 (per protocol) | 3.1 | Nausea (32.2%), Vomiting (21.5%) | [9] |
| Meglumine Antimoniate | Mucosal (ML) | Brazil | 20 mg SbV/kg/day for 30 days | N/A | 60 (at 4 years) | N/A | N/A | [10][11] |
| Miltefosine | Mucosal (ML) | Brazil | 1.3-2 mg/kg/day for 28 days | N/A | 80 (at 4 years) | N/A | Gastrointestinal effects | [10][11] |
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for interpretation. The table below outlines a typical experimental protocol for a clinical trial evaluating anti-leishmanial drugs.
| Phase | Procedure | Description |
| Patient Selection | Inclusion Criteria | Patients with clinical signs of leishmaniasis (e.g., fever, splenomegaly for VL; skin lesions for CL) and parasitological confirmation via microscopy of tissue aspirates (spleen, bone marrow, or skin lesion). |
| Exclusion Criteria | Severe concurrent diseases, pregnancy, and recent anti-leishmanial treatment. | |
| Treatment Administration | Pentavalent Antimonials | Typically administered via intramuscular or intravenous injection at a dosage of 20 mg/kg/day for 20-30 days.[4][5][6] |
| Miltefosine | Administered orally, usually at a dose of approximately 2.5 mg/kg/day for 28 days.[1][2] | |
| Efficacy Assessment | Initial Cure | Assessed at the end of treatment, defined by the absence of parasites in tissue aspirates.[1] |
| Final Cure | Evaluated at a 6-month follow-up visit, defined as clinical improvement without relapse and negative parasitology if a repeat aspirate is performed.[1][2] | |
| Relapse | Reappearance of clinical signs and/or parasites after initial cure. | |
| Safety Assessment | Monitoring | Regular monitoring of clinical and laboratory parameters (e.g., liver function tests, creatinine, hematology) to detect adverse drug reactions.[9] |
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the research process and the drugs' mechanisms of action, the following diagrams are provided.
The mechanisms through which these drugs exert their leishmanicidal effects are fundamentally different, targeting distinct parasite vulnerabilities.
Pentavalent Antimonials: A Pro-Drug Approach Targeting Redox Metabolism
Pentavalent antimonials (SbV) are considered pro-drugs that require biological reduction to the more toxic trivalent form (SbIII) to become active.[2] The primary target of SbIII is the parasite's unique thiol metabolism, which is crucial for its defense against oxidative stress.
Miltefosine: A Multi-pronged Attack on Parasite Physiology
Miltefosine, an alkylphosphocholine analog, disrupts multiple vital processes in the Leishmania parasite, from membrane integrity to programmed cell death.
Conclusion
Pentavalent antimonials have long been the cornerstone of leishmaniasis treatment, primarily acting by disrupting the parasite's redox balance after conversion to their active trivalent form. However, the necessity for parenteral administration and the emergence of resistance have driven the search for alternatives.
Miltefosine represents a significant advancement as the first effective oral treatment for leishmaniasis. Its multifaceted mechanism of action, targeting lipid metabolism, mitochondrial function, and inducing apoptosis, offers a distinct advantage. Clinical data suggests that while miltefosine's efficacy is comparable and in some cases superior to antimonials, particularly for certain forms of cutaneous and mucosal leishmaniasis, its gastrointestinal side effects are a notable consideration. The choice between these therapeutic agents will continue to depend on the specific Leishmania species, the clinical manifestation of the disease, regional drug resistance patterns, and patient-specific factors. Further research into combination therapies and novel drug delivery systems is warranted to optimize treatment outcomes and combat the growing challenge of drug resistance in leishmaniasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of antimony treatment in leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Systematic review of clinical trials assessing the therapeutic efficacy of visceral leishmaniasis treatments: A first step to assess the feasibility of establishing an individual patient data sharing platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Conduct, Analysis, and Reporting of Therapeutic Efficacy Studies in Visceral Leishmaniasis: A Systematic Review of Published Reports, 2000–2021 | Infectious Diseases Data Observatory [iddo.org]
- 9. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
Safety Operating Guide
Proper Disposal of Antimonyl Tartrate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of antimonyl tartrate is a critical aspect of laboratory safety and environmental responsibility. Antimony and its compounds are classified as hazardous, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][4]
In the event of a spill, the area should be evacuated. Trained personnel wearing appropriate PPE should moisten the spilled solid material to prevent it from becoming airborne and then place it into a sealed container for disposal.[5] The spill area should be thoroughly washed after the material has been collected.[4] Do not wash spills into the sewer system.[5][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container and any other information required by your institution.
-
-
Storage:
-
Arrange for Pickup and Disposal:
Summary of Key Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste[1][9] |
| Primary Hazards | Toxic if swallowed or inhaled, Toxic to aquatic life[7][10] |
| Disposal Method | Collection by a licensed hazardous waste disposal company or institutional EHS[7][8] |
| Prohibited Disposal | Do not dispose of in drains or regular trash[7][8] |
| PPE Requirement | Safety goggles, gloves, protective clothing; respiratory protection for dust[2][10] |
| Spill Cleanup | Moisten to prevent dust, collect in a sealed container, wash the area[4][5] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. vumc.org [vumc.org]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Antimonyl Tartrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of antimonyl tartrate, a compound that demands careful management. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and productive research setting.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE and occupational exposure limits.
| Parameter | Specification | Citation |
| Respiratory Protection | NIOSH-approved respirator with a particle filter (P3 filter recommended). A dust mask may be sufficient for low-level exposure where dust generation is minimal. In case of high concentrations (approaching 50 mg/m³), a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required. | [1][2] |
| Eye Protection | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [3][4] |
| Hand Protection | Permeation-resistant gloves, such as Natural Rubber. It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to prevent skin contact. | [1][5] |
| Skin and Body Protection | A complete protective suit, such as one made from Tyvek® or an equivalent material, is recommended. Long-sleeved clothing and a chemical-resistant apron should also be worn. | [1][2][5] |
| Occupational Exposure Limits | ||
| OSHA (PEL) | 0.5 mg/m³ (8-hour Time-Weighted Average) | [1] |
| NIOSH (REL) | 0.5 mg/m³ (10-hour Time-Weighted Average) | [1] |
| ACGIH (TLV) | 0.5 mg/m³ (8-hour Time-Weighted Average) | [1] |
| NIOSH (IDLH) | 50 mg/m³ | [1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[3][6]
2. Handling Procedure:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid compound.[2][5]
-
Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[6][7]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[6]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5][6]
3. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[1]
-
If possible, moisten the spilled material to prevent dust from becoming airborne.[1]
-
Use a HEPA-filtered vacuum for cleanup.[1]
-
Alternatively, carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.[3][5]
-
Following the cleanup, ventilate the area and wash the spill site thoroughly.[1]
4. Disposal Plan:
-
This compound and any contaminated materials must be disposed of as hazardous waste.[2][3]
-
Do not discharge the material into sewers or waterways.[1][5]
-
All waste should be collected in clearly labeled, sealed containers.[5]
-
Consult with your institution's environmental health and safety department or a licensed disposal company for proper disposal procedures that comply with federal, state, and local regulations.[1][2] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
